2-Bromobutyryl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromobutanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c1-2-3(5)4(6)7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDBXNYWNUHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948952 | |
| Record name | 2-Bromobutanoyl bromide | |
| Source | EPA DSSTox | |
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Molecular Weight |
229.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26074-52-2 | |
| Record name | 2-Bromobutanoyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26074-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromobutyryl bromide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026074522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromobutanoyl bromide | |
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| Record name | 2-bromobutyryl bromide | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromoisobutyryl Bromide
CAS Number: 20769-85-1 Synonyms: α-Bromoisobutyryl bromide, 2-Bromo-2-methylpropionyl bromide
This technical guide provides comprehensive information on 2-Bromoisobutyryl bromide, a versatile reagent widely utilized in organic synthesis and polymer chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and safety guidelines.
Physicochemical Properties
2-Bromoisobutyryl bromide is a colorless to pale yellow liquid with a strong, pungent odor.[1] It is a highly reactive compound, primarily used as an initiator in controlled radical polymerization and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₄H₆Br₂O | [1][2] |
| Molecular Weight | 229.90 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Odor | Pungent | [1][2] |
| Boiling Point | 162-164 °C | [1][3] |
| Density | ~1.86 g/cm³ at 25°C | [1] |
| Refractive Index (n²⁰/D) | 1.507 - 1.520 | [1][4] |
| Solubility | Soluble in ether, benzene, chloroform, carbon tetrachloride.[1] Reacts violently with water.[1] |
Synthesis
The most established method for synthesizing 2-Bromoisobutyryl bromide is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α-bromination of isobutyric acid.[5]
References
Synthesis of 2-Bromoisobutyryl bromide via Hell-Volhard-Zelinsky reaction.
An In-depth Technical Guide on the Synthesis of 2-Bromoisobutyryl Bromide via the Hell-Volhard-Zelinsky Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoisobutyryl bromide is a crucial building block in organic synthesis, particularly valued as an initiator in Atom Transfer Radical Polymerization (ATRP) for the controlled synthesis of polymers.[1][2][3] It also serves as a versatile reagent in the production of pharmaceuticals and other fine chemicals.[1] The most established and primary method for synthesizing 2-bromoisobutyryl bromide is the Hell-Volhard-Zelinsky (HVZ) reaction, which facilitates the α-halogenation of carboxylic acids.[4] This guide provides a comprehensive overview of the synthesis of 2-bromoisobutyryl bromide from isobutyric acid using this classic and reliable method.
Reaction Mechanism
The Hell-Volhard-Zelinsky reaction proceeds through several key steps when synthesizing 2-bromoisobutyryl bromide from isobutyric acid. The reaction is typically catalyzed by phosphorus tribromide (PBr₃) or a combination of red phosphorus and bromine.[4]
The mechanism involves:
-
Formation of Isobutyryl Bromide: The reaction initiates with the conversion of the carboxylic acid (isobutyric acid) into an acyl bromide, isobutyryl bromide, by phosphorus tribromide.[4][5]
-
Enolization: The isobutyryl bromide then tautomerizes to its enol form, which is a critical step as it creates a nucleophilic α-carbon.[4]
-
α-Bromination: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂). This results in the addition of a bromine atom at the α-position, yielding the final product, 2-bromoisobutyryl bromide.[4]
The overall reaction is a substitution of an α-hydrogen on the carboxylic acid with a bromine atom.[4]
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for 2-bromoisobutyryl bromide synthesis.
Quantitative Data
The following table summarizes the quantitative data from a well-established experimental protocol for the synthesis of 2-bromoisobutyryl bromide.[4]
| Parameter | Value | Reference |
| Starting Material | ||
| Isobutyric Acid | 250 g (2.85 moles) | [4] |
| Reagents | ||
| Red Phosphorus | 35 g (0.28 mole) | [4] |
| Bromine | 880 g (5.5 moles) | [4] |
| Reaction Conditions | ||
| Temperature | Warmed to 100°C | [4] |
| Reaction Time | 6 hours | [4] |
| Product Information | ||
| Product Name | α-Bromoisobutyryl bromide | [4] |
| Yield | 493–540 g (75–83%) | [4] |
| Boiling Point | 91–98°C at 100 mm Hg | [4] |
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis of 2-bromoisobutyryl bromide based on a verified procedure.[4]
Materials and Equipment:
-
1-liter three-necked flask with ground-glass joints
-
Dropping funnel
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Vacuum distillation apparatus
-
Short helices-packed fractionation column
-
Isobutyric acid
-
Red phosphorus
-
Bromine
Procedure:
-
Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine 250 g (2.85 moles) of isobutyric acid and 35 g (0.28 mole) of red phosphorus.[4]
-
Addition of Bromine: While stirring the mixture, add 880 g (5.5 moles) of bromine dropwise from the dropping funnel.[4]
-
Reaction: After the complete addition of bromine, heat the solution to 100°C and maintain this temperature for 6 hours.[4]
-
Workup: Following the reaction period, remove any unreacted bromine and hydrogen bromide by applying a reduced pressure (30 mm Hg).[4]
-
Purification: Decant the crude α-bromoisobutyryl bromide from the phosphorous acid.[4] Purify the product by fractionation through a short helices-packed column. Collect the main fraction that boils at 91–98°C under a pressure of 100 mm Hg.[4] The expected yield of the final product is between 493–540 g (75–83%).[4]
Caption: Key stages of the experimental workflow for 2-bromoisobutyryl bromide synthesis.
Safety Considerations
2-Bromoisobutyryl bromide is a corrosive and lachrymatory substance.[1] It is also highly reactive and should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. The reaction is exothermic and should be carried out under controlled conditions.[1]
Conclusion
The Hell-Volhard-Zelinsky reaction provides an effective and high-yielding route for the synthesis of 2-bromoisobutyryl bromide. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the fields of polymer chemistry and drug development to successfully synthesize this important chemical intermediate. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.
References
Physical and chemical properties of 2-bromo-2-methylpropanoyl bromide.
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the physical and chemical properties of 2-bromo-2-methylpropanoyl bromide, a pivotal reagent in modern organic and polymer chemistry. The document details its characteristics, applications, experimental protocols, and safety considerations to support its effective use in research and development.
Chemical Identity and Structure
2-Bromo-2-methylpropanoyl bromide, also widely known by synonyms such as 2-bromoisobutyryl bromide (BIBB) and α-bromoisobutyryl bromide, is a highly reactive acyl bromide.[1][2][3][4][5][6][7][8] Its bifunctional nature, possessing both a reactive acyl bromide and a tertiary alkyl bromide, makes it an exceptionally versatile building block in synthesis.
Physical Properties
2-Bromo-2-methylpropanoyl bromide is typically a colorless to pale yellow liquid characterized by a strong, pungent, and acrid odor.[1][2][3][5][10] Its key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid with a pungent odor. | [1][2][3][12] |
| Boiling Point | 162-164 °C (at 760 mmHg) 70-72 °C (at 1 mmHg) 36 °C (at 6 mmHg) | [1][3][11][12] |
| Density | 1.82 - 1.95 g/cm³ (at 20-25 °C) | [3][5][8][12] |
| Refractive Index | 1.507 - 1.520 (at 20 °C) | [3][9][11][12] |
| Flash Point | 61.8 °C | [8][12] |
| Vapor Pressure | 2.11 mmHg (at 25 °C) | [12] |
| Solubility | Soluble in organic solvents like dichloromethane, THF, ether, benzene, and chloroform.[1][3] | [1][3] |
| Water Solubility | Reacts violently with water. | [1][3][10][12] |
Chemical Properties and Reactivity
Stability and Storage: The compound is highly sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen) in a tightly sealed container.[4][13] Recommended storage conditions are in a cool, dry, and well-ventilated area, often at temperatures between 2-8°C.[1][4][14] It is incompatible with water, alcohols, bases, amines, strong oxidizing agents, and metals.[4] Upon heating or contact with incompatible materials, it can decompose to release toxic fumes, including hydrogen bromide gas and carbon oxides.[3][4][13]
Reactivity Profile: 2-Bromo-2-methylpropanoyl bromide is a potent acylating agent due to the highly reactive acyl bromide group.[3] It readily reacts with nucleophiles containing active hydrogen atoms, such as alcohols and amines, to form the corresponding esters and amides.[3] This reactivity is fundamental to its role in organic synthesis for introducing the 2-bromo-2-methylpropanoyl moiety into molecules.
Caption: General acylation reaction pathway.
Applications in Research and Drug Development
The unique structure of 2-bromo-2-methylpropanoyl bromide makes it indispensable in several advanced applications.
-
Atom Transfer Radical Polymerization (ATRP): It is one of the most common and efficient initiators for ATRP.[1][3][5] This role allows for the synthesis of well-defined polymers with controlled molecular weights, architectures, and functionalities, which is critical in materials science and biomedicine.[5]
-
Pharmaceutical Synthesis: The compound is a key intermediate in the synthesis of various pharmaceutical compounds and active pharmaceutical ingredients (APIs).[1] Its ability to modify peptides and serve as a precursor for complex heterocyclic structures is highly valued in drug discovery.[1][15]
-
Organic and Fine Chemical Synthesis: It is broadly used as a versatile reagent for introducing the α-bromoester or α-bromoamide functionalities into organic molecules.[3] This is often a starting point for further transformations in the synthesis of fine chemicals, agrochemicals, and specialty materials.[5]
Caption: Workflow for Atom Transfer Radical Polymerization (ATRP).
Experimental Protocols
Synthesis of 2-Bromo-2-methylpropanoyl Bromide: A common laboratory synthesis involves the reaction of 2-bromo-2-methylpropanoic acid with thionyl chloride, often using a catalyst like N,N-dimethylformamide (DMF), to form an intermediate acid chloride.[5] This intermediate is subsequently treated with hydrogen bromide to yield the final product.[5] The reaction is highly exothermic and requires careful control of conditions.[5]
Example Protocol: Synthesis of 2-Bromo-2-methylpropanamide This protocol demonstrates a typical acylation reaction using 2-bromo-2-methylpropanoyl bromide.[16]
-
Materials:
-
2-bromo-2-methylpropanoyl bromide (11 mL)
-
Light petroleum ether (250 mL)
-
Aqueous ammonia (50 mL)
-
Standard glassware for reaction and filtration at 0 °C
-
-
Procedure:
-
A solution of 2-bromo-2-methylpropanoyl bromide (11 mL) in light petroleum ether (250 mL) is prepared in a flask and cooled to 0 °C in an ice bath.
-
While vigorously stirring the solution, aqueous ammonia (50 mL) is added in portions.
-
A precipitate will form during the addition.
-
Stirring is continued for an additional 30 minutes at 0 °C after the addition is complete.
-
The resulting solid precipitate (2-Bromo-2-methylpropanamide) is collected by filtration.
-
The collected solid is washed with water (2 x 50 mL) to remove any remaining salts.
-
The final product is dried, yielding a white solid (typical yield: ~96%).[16]
-
Caption: Experimental workflow for amide synthesis.
Spectroscopic Data
-
Infrared (IR) Spectrum: The IR spectrum conforms to the structure, showing characteristic peaks for the acyl bromide functional group.[9] Key absorptions include a strong C=O stretching vibration. The C-Br stretching vibrations are expected in the fingerprint region, typically between 500-750 cm⁻¹.[17]
-
Mass Spectrometry: The NIST WebBook provides the electron ionization mass spectrum for this compound, which can be used for identification purposes.[7]
Safety and Handling
2-Bromo-2-methylpropanoyl bromide is a hazardous and corrosive substance that must be handled with stringent safety precautions.[1][10]
-
Primary Hazards:
-
Handling Recommendations:
-
All work should be conducted in a well-ventilated chemical fume hood.[3][4][14]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, face shield, acid-resistant gloves, and protective clothing.[3][4][13][14]
-
Avoid all contact with eyes, skin, and clothing.[14] Do not ingest or inhale vapors.[14]
-
Due to its high reactivity with water, prevent any contact with moisture, including moist air.[4][14] Handle under an inert atmosphere whenever possible.[4]
-
Ensure eyewash stations and safety showers are readily accessible.[4]
-
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][14]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4][14]
-
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-2-methylpropionyl bromide | C4H6Br2O | CID 88685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jecibiochem.com [jecibiochem.com]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. Propanoyl bromide, 2-bromo-2-methyl- | CymitQuimica [cymitquimica.com]
- 7. Propanoyl bromide, 2-bromo-2-methyl- [webbook.nist.gov]
- 8. lookchem.com [lookchem.com]
- 9. 2-Bromo-2-methylpropionyl Bromide, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. 2-Bromo-2-methylpropionyl bromide - Hazardous Agents | Haz-Map [haz-map.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. chembk.com [chembk.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 2-Bromo-2-methylpropionyl bromide(20769-85-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. 2-Bromo-2-methylpropanamide synthesis - chemicalbook [chemicalbook.com]
- 17. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. kscl.co.in [kscl.co.in]
An In-depth Technical Guide to the Chemical Reactivity of 2-Bromoisobutyryl Bromide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoisobutyryl bromide (BIBB) is a highly reactive and versatile bifunctional molecule widely employed in organic synthesis and polymer chemistry.[1][2] Its structure, featuring both a reactive acyl bromide and a tertiary alkyl bromide, makes it a valuable reagent for a variety of chemical transformations.[1] The acyl bromide moiety allows for facile reactions with a wide range of nucleophiles to form stable amide and ester linkages, while the α-bromo group serves as a key functional handle, most notably as an initiator for Atom Transfer Radical Polymerization (ATRP).[3][4] This dual reactivity makes BIBB a critical building block in the synthesis of complex molecules, functional polymers, and bioconjugates relevant to drug development and materials science.
This technical guide provides a comprehensive overview of the chemical reactivity of 2-bromoisobutyryl bromide with common nucleophiles, including amines, alcohols, water, and thiols. It details the underlying reaction mechanisms, provides experimental protocols, and presents quantitative data to aid researchers in the effective utilization of this important reagent.
Core Reactivity and Mechanism
The primary reaction of 2-bromoisobutyryl bromide with nucleophiles is nucleophilic acyl substitution . The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of the carbonyl oxygen and the bromine atom.[5] This makes it susceptible to attack by a wide range of nucleophiles.[6]
The generally accepted mechanism proceeds through a two-step addition-elimination pathway, as illustrated below.
Figure 1: General mechanism of nucleophilic acyl substitution on 2-bromoisobutyryl bromide.
The reactivity of the acyl bromide is the highest among the carboxylic acid derivatives, following the general trend: Acyl Halide > Anhydride > Ester > Amide.[5] This high reactivity is attributed to the excellent leaving group ability of the bromide ion.
Reactivity with Specific Nucleophiles
Amines: Formation of Amides
2-Bromoisobutyryl bromide reacts readily with primary and secondary amines to form the corresponding N-substituted 2-bromo-2-methylpropanamides.[7] The reaction is typically rapid and exothermic. To neutralize the hydrogen bromide byproduct, a non-nucleophilic base, such as triethylamine or pyridine, is commonly added.
Quantitative Data for Amidation Reactions
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aqueous Ammonia | - | Petroleum Ether | 0 | 0.5 | 96 | [8] |
| p-Phenylenediamine | Triethylamine | THF | Room Temp. | Overnight | High | [9] |
| 2-Arylethylamines | Triethylamine | Ethylene Dichloride | Room Temp. | 3 | 46-94 | [10] |
| Dopamine | - | - | - | - | - | [11] |
Experimental Protocol: Synthesis of 2-Bromo-2-methylpropanamide [8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoisobutyryl bromide (11 mL) in light petroleum ether (250 mL).
-
Reaction Execution: Cool the solution to 0 °C in an ice bath. While stirring vigorously, add aqueous ammonia (50 mL) in portions.
-
Work-up and Purification: Continue stirring for an additional 30 minutes. Collect the resulting precipitate by filtration and wash it with water (2 x 50 mL) to yield 2-bromo-2-methylpropanamide as a white solid.
Figure 2: Experimental workflow for the synthesis of 2-bromo-2-methylpropanamide.
Alcohols: Formation of Esters
The reaction of 2-bromoisobutyryl bromide with alcohols (alcoholysis) yields 2-bromo-2-methylpropanoates.[7] Similar to amidation, this reaction is often carried out in the presence of a non-nucleophilic base to scavenge the HBr byproduct.
Quantitative Data for Esterification Reactions
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| tert-Butanol | - | Dichloromethane | 41 | 5 | High (99% purity) | [12] |
| Starch | DMAP | - | 40 | 24 | - | [13] |
| Phenols | Cs₂CO₃ | DMF | 50-55 | 3 | up to 81 | [14] |
| Phthalic Acids (with lipase) | - | Ionic Liquid | 90-120 | 1 | up to 74 | [15] |
Experimental Protocol: Synthesis of tert-Butyl 2-bromo-2-methylpropanoate [12]
-
Reaction Setup: In a three-necked flask, combine 2-bromoisobutyric acid (100 g), dichloromethane (200 g), p-hydroxyanisole (1 g), and tert-butanol (10 g). Add a cation exchange resin.
-
Reaction Execution: Maintain the temperature at 41 °C and introduce isobutene (55 g) over 2 hours. Continue the reaction for another 3 hours.
-
Work-up and Purification: Filter off the cation exchange resin. Adjust the pH of the reaction solution to 6.5 with triethylamine. Perform atmospheric distillation at 80 °C, followed by distillation under reduced pressure to obtain the product.
Water: Hydrolysis
2-Bromoisobutyryl bromide reacts vigorously and exothermically with water to produce 2-bromoisobutyric acid and hydrogen bromide.[7] This high sensitivity to moisture necessitates that all reactions involving BIBB be conducted under anhydrous conditions, often under an inert atmosphere (e.g., nitrogen or argon).
Thiols: Formation of Thioesters
The reaction of 2-bromoisobutyryl bromide with thiols is expected to proceed via nucleophilic acyl substitution to form S-alkyl 2-bromo-2-methylpropanethioates. While specific literature on the reaction of BIBB with thiols is not abundant, the general reactivity of acyl halides with thiols suggests this transformation is feasible. The use of a base would likely be required to deprotonate the thiol to the more nucleophilic thiolate.
Experimental Protocol: General Synthesis of Alkyl Thioacetates from Alkyl Halides [17]
While not specific to BIBB, this general protocol can be adapted:
-
Reagent Preparation: Prepare a polymer-supported sodium thioacetate or use a solution of a thiol and a non-nucleophilic base.
-
Reaction Execution: React the alkyl halide (in this case, 2-bromoisobutyryl bromide) with the thiolate source in a suitable anhydrous solvent at room temperature.
-
Work-up and Purification: After the reaction is complete, the product can be isolated by filtration to remove any solid byproducts and evaporation of the solvent.
Side Reactions
While nucleophilic acyl substitution is the primary reaction pathway, side reactions can occur, particularly in the context of ATRP initiator synthesis. One notable side reaction is the oxidative alkyne-alkyne coupling when using alkyne-functionalized initiators derived from BIBB under ATRP conditions.[9]
Product Characterization
The products of the reaction of 2-bromoisobutyryl bromide with nucleophiles can be characterized using standard analytical techniques.
Infrared (IR) Spectroscopy
-
Amides: The resulting N-substituted 2-bromo-2-methylpropanamides will show a characteristic C=O stretching vibration in the range of 1650-1690 cm⁻¹.[6]
-
Esters: The C=O stretch of the resulting 2-bromo-2-methylpropanoates typically appears in the range of 1735-1750 cm⁻¹ for saturated aliphatic esters.[7][18] The C-O stretching vibrations will appear as strong bands in the 1000-1300 cm⁻¹ region.[18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons of the two methyl groups on the isobutyryl moiety are equivalent and will typically appear as a singlet in the range of 1.8-2.0 ppm. The chemical shifts of the protons on the nucleophile will be shifted upon formation of the amide or ester linkage. For example, in N-alkyl amides, the protons on the carbon adjacent to the nitrogen will be deshielded.[12][20][21][22]
-
¹³C NMR: The carbonyl carbon will have a characteristic chemical shift in the range of 160-180 ppm. The quaternary carbon bearing the bromine atom and the two methyl groups will also be observable.
Conclusion
2-Bromoisobutyryl bromide is a highly reactive and valuable reagent for the synthesis of a wide array of organic molecules and polymers. Its primary mode of reactivity with nucleophiles is through a rapid nucleophilic acyl substitution mechanism, leading to the formation of amides, esters, and other derivatives. A thorough understanding of its reactivity, coupled with careful control of reaction conditions, particularly the exclusion of moisture, is essential for its successful application in research and development. The experimental protocols and characterization data provided in this guide serve as a valuable resource for scientists and researchers working with this versatile compound.
References
- 1. 2-Bromoisobutyryl Bromide | 20769-85-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromoisobutyryl Bromide | 20769-85-1 [chemicalbook.com]
- 4. 2-Bromoisobutyryl bromide, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. 2-Bromo-2-methylpropanamide synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers [mdpi.com]
- 11. Evaluation of 2-Bromoisobutyryl Catechol Derivatives for Atom Transfer Radical Polymerization-Functionalized Polydopamine Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. mdpi.com [mdpi.com]
- 14. Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. compoundchem.com [compoundchem.com]
- 21. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 22. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
2-Bromoisobutyryl bromide molecular formula and molecular weight.
This technical guide provides a comprehensive overview of the chemical properties of 2-Bromoisobutyryl bromide, a key reagent in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry who utilize this compound in their work.
Core Properties
2-Bromoisobutyryl bromide, also known as α-Bromoisobutyryl bromide or Bromodimethylacetyl bromide, is a widely used initiator in atom transfer radical polymerization (ATRP).[1] Its bifunctional nature, containing both an acyl bromide and an alkyl bromide, makes it a versatile building block in organic synthesis.
Quantitative Data
The fundamental molecular properties of 2-Bromoisobutyryl bromide are summarized in the table below.
| Property | Value |
| Molecular Formula | C4H6Br2O[1][2][3] |
| Molecular Weight | 229.90 g/mol [2][3] |
| CAS Number | 20769-85-1[1][3] |
Synthesis Protocol
A common method for the synthesis of 2-Bromoisobutyryl bromide involves the bromination of isobutyric acid. The following is a representative experimental protocol:
-
Combine isobutyric acid and red phosphorus in a suitable reaction vessel.
-
Add bromine dropwise to the mixture.
-
Heat the reaction mixture to 100°C and maintain for 6 hours.
-
After the reaction is complete, remove any unreacted bromine and hydrogen bromide by distillation under reduced pressure.
-
Cool the mixture and separate the phosphorous acid.
-
The resulting crude 2-bromoisobutyryl bromide is then purified by fractional distillation under reduced pressure, collecting the fraction at 91-98°C (13.3kPa).[4]
Structural Information
The molecular structure of 2-Bromoisobutyryl bromide is central to its reactivity. The following diagram illustrates the connectivity of the atoms within the molecule.
Caption: Molecular graph of 2-Bromoisobutyryl bromide.
Applications
2-Bromoisobutyryl bromide is a crucial reagent in polymer chemistry, particularly as an initiator for ATRP. This allows for the synthesis of well-defined polymers with controlled molecular weight and narrow polydispersity. It is used to functionalize surfaces, such as graphene oxide, by introducing hydroxyl groups.[1] Furthermore, it plays a role in the preparation of polycaprolactone macroinitiators and the anchoring of ATRP initiators to the exterior surface of mesoporous silica nanoparticles.[1] In organic synthesis, it is utilized in the preparation of N-protected halodienamides, which are precursors to four- and five-membered lactams.[1]
References
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Bromoisobutyryl Bromide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 2-bromoisobutyryl bromide (BIBB) in common organic solvents. BIBB is a cornerstone reagent in various chemical syntheses, most notably as an initiator in Atom Transfer Radical Polymerization (ATRP), and its efficacy is critically dependent on its behavior in solution.[1][2][3] This document outlines its solubility profile, provides experimental protocols for solubility determination, and presents a logical workflow for solvent selection.
Core Concept: Reactivity Overides Solubility
2-Bromoisobutyryl bromide is a colorless to pale yellow liquid characterized by a pungent odor and high reactivity.[1][4][5] Its chemical structure, featuring a highly reactive acyl bromide, makes it exceptionally susceptible to nucleophilic attack.[1][4] This inherent reactivity is the paramount consideration when selecting a suitable solvent, often taking precedence over simple physical dissolution. While BIBB is readily miscible with a range of aprotic organic solvents, its interaction with protic solvents results in rapid decomposition.[1] Due to this high reactivity, quantitative solubility data is scarce in scientific literature. Therefore, this guide focuses on qualitative solubility and chemical compatibility to ensure successful and safe experimental outcomes.
Data Presentation: Solubility and Compatibility Profile
The choice of solvent for 2-bromoisobutyryl bromide is dictated by both its ability to dissolve the compound and its chemical inertness towards it. The following table summarizes the qualitative solubility and suitability of various common organic solvents for use with BIBB.
| Solvent Class | Examples | Solubility/Miscibility | Suitability & Remarks |
| Aprotic Halogenated Solvents | Dichloromethane (DCM), Chloroform, Carbon tetrachloride | Easily Soluble/Miscible[1][4] | Highly Suitable: These are often the solvents of choice for reactions involving 2-bromoisobutyryl bromide due to their inert nature.[1] |
| Aprotic Ethers | Diethyl ether, Tetrahydrofuran (THF) | Easily Soluble/Miscible[1][4] | Suitable with Caution: Generally suitable, but peroxide formation in aged ethers should be a consideration. THF is a common solvent for ATRP and should be dried before use.[1] |
| Aromatic Hydrocarbons | Benzene, Toluene | Easily Soluble[4] | Suitable: Generally inert and can be used in various reactions. |
| Ketones | Acetone | Miscible[6][7][8][9] | Suitable with Caution: While miscible, the enolizable protons in acetone could potentially lead to side reactions under certain conditions. Use of freshly distilled, dry acetone is recommended. |
| Sulfides | Carbon disulfide | Miscible[6][7][8][9] | Suitable: A non-polar, aprotic solvent that is compatible with BIBB. |
| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Unsuitable: 2-Bromoisobutyryl bromide reacts vigorously with water in an exothermic hydrolysis reaction to produce 2-bromoisobutyric acid and hydrogen bromide.[1][4] It also reacts with alcohols to form esters.[5] |
| Amines | Primary and Secondary Amines | Reactive [1] | Unsuitable as Solvents: Reacts readily to form amides.[1][4] Tertiary amines are often used as bases in reactions with 2-bromoisobutyryl bromide.[1] |
| Basic Solvents | Pyridine and other basic compounds | Reactive [1] | Unsuitable as Solvents: Reacts with bases.[1] |
Experimental Protocols: Determining Solubility and Stability
Given the reactive nature of 2-bromoisobutyryl bromide, any experimental determination of its solubility must be conducted with stringent safety precautions and under anhydrous conditions.
Objective: To qualitatively determine the miscibility and short-term stability of 2-bromoisobutyryl bromide in a given aprotic organic solvent.
Materials:
-
2-Bromoisobutyryl bromide (handle in a fume hood)
-
Anhydrous organic solvent to be tested
-
Dry glassware (e.g., test tubes, vials with septa)
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Solvent Preparation: Dispense a measured volume (e.g., 5 mL) of the anhydrous organic solvent into a dry test tube or vial under an inert atmosphere.
-
Initial Observation: Observe the solvent for any signs of turbidity or reaction with trace impurities.
-
Addition of 2-Bromoisobutyryl Bromide: Carefully add a small, measured amount (e.g., 0.1 mL) of 2-bromoisobutyryl bromide to the solvent via syringe.[1]
-
Assessing Miscibility: If no immediate reaction is observed, gently agitate the mixture and observe. The 2-bromoisobutyryl bromide should form a clear, homogeneous solution if it is miscible.[1]
-
Monitoring Stability (Optional): For a more detailed analysis, the stability of the solution over time can be monitored.[1] This can be done by:
-
Visual Inspection: Periodically check the solution for any changes in color, formation of a precipitate, or gas evolution.
-
Spectroscopic Analysis (e.g., ¹H NMR): For a more quantitative assessment of stability, a sample of the solution can be taken at different time intervals and analyzed by ¹H NMR to detect any degradation products.
-
Safety Precautions:
-
Always handle 2-bromoisobutyryl bromide in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2-Bromoisobutyryl bromide is corrosive and moisture-sensitive.[8][9][10] Avoid contact with skin and eyes.
-
Ensure all glassware is thoroughly dried to prevent hydrolysis.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for selecting a suitable solvent for a reaction involving 2-bromoisobutyryl bromide.
Caption: Workflow for Solvent Selection for 2-Bromoisobutyryl Bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. jecibiochem.com [jecibiochem.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Bromoisobutyryl Bromide | 20769-85-1 [chemicalbook.com]
- 7. 2-Bromoisobutyryl bromide, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 8. Page loading... [wap.guidechem.com]
- 9. 2-Bromoisobutyryl Bromide CAS#: 20769-85-1 [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Bromoisobutyryl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition products of 2-Bromoisobutyryl bromide (BiBB). Given the widespread use of BiBB as an initiator in Atom Transfer Radical Polymerization (ATRP) and a reagent in organic synthesis, a thorough knowledge of its thermal properties is crucial for safe handling, reaction optimization, and storage.
Physicochemical Properties of 2-Bromoisobutyryl Bromide
2-Bromoisobutyryl bromide is a colorless to light yellow liquid with a pungent odor.[1] It is a highly reactive compound, primarily due to the presence of two bromine atoms and a carbonyl group.[2] The acyl bromide functional group makes it a potent electrophile and acylating agent, readily reacting with nucleophiles such as water, alcohols, and amines.[3][4] It is miscible with organic solvents like acetone and carbon disulfide but reacts with water.[5][6]
Table 1: Physical and Chemical Properties of 2-Bromoisobutyryl Bromide
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆Br₂O | [1] |
| Molecular Weight | 229.9 g/mol | |
| CAS Number | 20769-85-1 | [1] |
| Boiling Point | 162-164 °C (decomposes) | [7] |
| Density | 1.86 g/mL at 20 °C | [8] |
| Refractive Index | n20/D 1.507 | [8] |
| Flash Point | >110°C | [8] |
| Vapor Pressure | 2.11 mmHg at 25°C | [8] |
Thermal Stability and Hazardous Decomposition
Upon thermal decomposition or combustion, 2-Bromoisobutyryl bromide is known to release irritating and toxic gases and vapors. The primary hazardous decomposition products identified are:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Hydrogen halides (primarily Hydrogen Bromide, HBr)
Due to its reactivity, particularly with water, it should be stored in a cool, dry, and well-ventilated place under an inert atmosphere to prevent decomposition.[1] Incompatible materials to avoid include bases, strong oxidizing agents, alcohols, amines, and metals.
Proposed Thermal Decomposition Pathway
Based on the principles of organic chemistry and the identified decomposition products, a plausible thermal decomposition pathway for 2-Bromoisobutyryl bromide can be proposed. The high reactivity of the acyl bromide and the presence of a tertiary carbon bearing a bromine atom are key factors. The decomposition is likely to proceed through a combination of elimination and radical fragmentation reactions, especially at elevated temperatures.
A potential initial step could be the elimination of hydrogen bromide (HBr) to form methacryloyl bromide. Subsequent decomposition of this unsaturated acyl bromide and other intermediates would lead to the formation of carbon monoxide, carbon dioxide, and various other smaller brominated and hydrocarbon fragments.
References
- 1. Aldehyde - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. 2-Bromoisobutyryl Bromide | 20769-85-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-Bromoisobutyryl Bromide | 20769-85-1 | TCI AMERICA [tcichemicals.com]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Esterification of Hydroxyl Groups with 2-Bromoisobutyryl Bromide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the reaction mechanism between 2-bromoisobutyryl bromide and hydroxyl groups. This reaction is a cornerstone in polymer chemistry, particularly for the synthesis of initiators for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. The guide details the underlying chemical principles, presents quantitative data from representative experiments, and offers a detailed experimental protocol.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of 2-bromoisobutyryl bromide with an alcohol (a compound containing a hydroxyl group) is a classic example of nucleophilic acyl substitution, proceeding via a nucleophilic addition-elimination mechanism.[1][2][3] 2-Bromoisobutyryl bromide is a highly reactive acyl bromide, making it a potent acylating agent for nucleophiles like alcohols.[4][5]
The mechanism can be delineated in the following key steps:
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the oxygen atom of the hydroxyl group, which acts as a nucleophile. This lone pair attacks the electrophilic carbonyl carbon of the 2-bromoisobutyryl bromide.[2][6]
-
Formation of a Tetrahedral Intermediate: This attack leads to the breaking of the carbon-oxygen π-bond and the formation of a transient tetrahedral intermediate. In this state, the carbonyl carbon's hybridization changes from sp² to sp³.[3]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and in the process, the bromide ion (Br⁻)—an excellent leaving group—is eliminated.[2][3]
-
Deprotonation: The resulting intermediate is a protonated ester (an oxonium ion). A weak base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is added to the reaction mixture to neutralize the hydrogen bromide (HBr) that is formed.[4] The base deprotonates the oxonium ion to yield the final, stable ester product and the corresponding ammonium salt (e.g., triethylammonium bromide).
The overall reaction is highly favorable and typically proceeds with high yield due to the high reactivity of the acyl bromide.[3]
Caption: Nucleophilic addition-elimination mechanism.
Quantitative Data Summary
This reaction is widely applicable to various substrates containing hydroxyl groups, from simple alcohols to complex macromolecules like starch or surface-modified materials.[7][8] Reaction conditions are generally mild, and yields are typically high. The following table summarizes representative quantitative data from cited experimental protocols.
| Substrate (Alcohol) | Base | Solvent | Temp. (°C) | Time (h) | Molar Ratio (Alcohol:Bromide:Base) | Yield | Reference |
| 2-Methoxyphenol | Triethylamine (Et₃N) | Dichloromethane (DCM) | Room Temp. | 12 | 1 : 1.2 : 1.5 | High (not specified) | [4] |
| Furfuryl alcohol | Pyridine | Dichloromethane (DCM) | 0 to Room Temp. | 2 | 1 : 1.1 : 1.1 | >95% | [9] (Implied) |
| Acetyl-CoA synthetase (ACS) Starch | Triethylamine (Et₃N) & DMAP | Tetrahydrofuran (THF) | 40 | 24 | Varies | N/A (DS measured) | [7] |
| Oligomeric caprolactone diol | Pyridine | Dichloromethane (DCM) | 0 to Room Temp. | 24 | Not specified | High (not specified) | [8] |
DS = Degree of Substitution DMAP = 4-Dimethylaminopyridine (catalyst)
Detailed Experimental Protocol
The following is a generalized, detailed methodology for the esterification of a hydroxyl-containing substrate with 2-bromoisobutyryl bromide. This protocol is based on common laboratory practices for synthesizing ATRP initiators.[4][7]
Safety Precaution: 2-bromoisobutyryl bromide is highly corrosive, moisture-sensitive, and a lachrymator.[4][5] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. All glassware must be rigorously dried before use.
Materials:
-
Substrate containing hydroxyl groups (e.g., a functional alcohol, polymer)
-
2-Bromoisobutyryl bromide (BIBB)
-
Anhydrous Triethylamine (Et₃N) or Pyridine
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles/syringes
-
Ice bath
-
Standard glassware for aqueous work-up and purification (separatory funnel, rotary evaporator)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame- or oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxyl-containing substrate (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base, such as triethylamine (1.5 equivalents), to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.[4]
-
Addition of Acyl Bromide: Slowly add 2-bromoisobutyryl bromide (1.2 equivalents) dropwise to the cooled, stirred solution over a period of 5-10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours.[4][7] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or other appropriate analytical techniques.
-
Work-up:
-
Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt precipitate.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and finally with brine.[4]
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified further, typically by silica gel column chromatography, to yield the pure ester.[4]
-
Caption: General experimental workflow for esterification.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. jecibiochem.com [jecibiochem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. 2-Bromoisobutyryl Bromide | 20769-85-1 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilicity of 2-Bromoisobutyryl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoisobutyryl bromide (BIBB) is a cornerstone reagent in modern organic and polymer chemistry, prized for its high reactivity and versatility. This technical guide provides a comprehensive analysis of the electrophilic nature of BIBB, a characteristic that underpins its utility as a potent acylating agent and a widely used initiator in atom transfer radical polymerization (ATRP). This document details the electronic and structural factors governing its electrophilicity, presents available physicochemical and spectroscopic data, and offers detailed experimental protocols for its synthesis and key applications. Through a combination of tabulated data, reaction diagrams, and procedural workflows, this guide serves as an essential resource for professionals leveraging the unique reactivity of 2-Bromoisobutyryl bromide in their research and development endeavors.
Core Concepts: Understanding the Electrophilicity of 2-Bromoisobutyryl Bromide
The pronounced electrophilicity of 2-Bromoisobutyryl bromide is primarily attributed to the electronic properties of the acyl bromide functional group. The carbonyl carbon is rendered highly electron-deficient, and therefore susceptible to nucleophilic attack, due to the cumulative electron-withdrawing effects of the carbonyl oxygen and the two bromine atoms.
-
Inductive and Resonance Effects: The bromine atom of the acyl bromide group is a good leaving group, which facilitates nucleophilic acyl substitution. The unique structure of BIBB, featuring a second bromine atom at the α-position, further enhances the electrophilicity of the carbonyl carbon through an inductive effect.[1]
-
Reactivity of Acyl Halides: Within the hierarchy of carboxylic acid derivatives, acyl halides are among the most reactive.[2] The reactivity trend generally follows the strength of the hydrohalic acid, making acyl bromides more reactive than acyl chlorides. This high reactivity allows for efficient reactions with a wide range of nucleophiles, including alcohols, amines, and even less reactive nucleophiles.[1][2]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of 2-Bromoisobutyryl bromide is provided below for easy reference.
Table 1: Physicochemical Properties of 2-Bromoisobutyryl Bromide
| Property | Value | Reference(s) |
| CAS Number | 20769-85-1 | [3] |
| Molecular Formula | C₄H₆Br₂O | [3] |
| Molecular Weight | 229.90 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Pungent | [3] |
| Boiling Point | 162-164 °C | [4] |
| Density | ~1.86 g/cm³ at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.507 | [4] |
| Solubility | Reacts with water; soluble in ethers, acetone, carbon disulfide. | [3][4] |
Table 2: Spectroscopic Data for 2-Bromoisobutyryl Bromide
| Spectroscopic Technique | Key Features and Observed Values | Reference(s) |
| ¹H NMR | A singlet is observed for the two equivalent methyl groups. | [5] |
| ¹³C NMR | Signals corresponding to the methyl carbons, the quaternary α-carbon, and the carbonyl carbon. | [6] |
| Infrared (IR) Spectroscopy | A strong C=O stretching absorption is expected in the range of 1750-1810 cm⁻¹, characteristic of acyl bromides. The C-Br stretch is typically observed between 515-690 cm⁻¹. | [7][8] |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of two bromine atoms. | [5] |
Key Reactions and Mechanistic Pathways
The electrophilic carbonyl carbon of 2-Bromoisobutyryl bromide is the focal point of its reactivity, readily undergoing nucleophilic acyl substitution.
Diagram 1: General Mechanism of Nucleophilic Acyl Substitution
Caption: Nucleophilic attack on the carbonyl carbon of BIBB.
Experimental Protocols
Detailed methodologies for the synthesis of 2-Bromoisobutyryl bromide and its application in surface-initiated atom transfer radical polymerization (SI-ATRP) are provided below.
Synthesis of 2-Bromoisobutyryl Bromide via the Hell-Volhard-Zelinsky Reaction
This protocol describes a standard laboratory procedure for the synthesis of 2-Bromoisobutyryl bromide.[9]
Materials:
-
Isobutyric acid
-
Red phosphorus
-
Bromine
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, combine isobutyric acid and red phosphorus.
-
With continuous stirring, add bromine dropwise from the dropping funnel. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to 100°C for 6 hours.
-
Cool the mixture and remove unreacted bromine and hydrogen bromide under reduced pressure.
-
Carefully decant the crude 2-Bromoisobutyryl bromide from the phosphorous acid layer.
-
Purify the crude product by fractional distillation under reduced pressure.
Diagram 2: Workflow for the Synthesis of 2-Bromoisobutyryl Bromide
Caption: Synthesis workflow for 2-Bromoisobutyryl bromide.
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) using 2-Bromoisobutyryl Bromide
This protocol outlines the general steps for immobilizing a BIBB-based initiator on a hydroxyl-functionalized surface and subsequent polymer brush growth.
Materials:
-
Substrate with surface hydroxyl groups (e.g., silicon wafer, glass slide)
-
2-Bromoisobutyryl bromide (BIBB)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Base (e.g., triethylamine, pyridine)
-
Monomer
-
ATRP catalyst (e.g., Cu(I)Br)
-
Ligand (e.g., PMDETA, bipyridine)
-
Schlenk flask or glovebox for inert atmosphere
Procedure:
Stage 1: Initiator Immobilization
-
Thoroughly clean and dry the substrate to ensure a high density of surface hydroxyl groups.
-
In an inert atmosphere, place the substrate in a solution of anhydrous solvent and a base.
-
Cool the solution to 0°C and slowly add 2-Bromoisobutyryl bromide.
-
Allow the reaction to proceed for a specified time to form a self-assembled monolayer of the initiator.
-
Rinse the substrate thoroughly with solvent to remove any unreacted reagents.
Stage 2: Surface-Initiated Polymerization
-
Prepare the polymerization solution in an inert atmosphere by dissolving the monomer, catalyst, and ligand in an appropriate solvent.
-
Deoxygenate the solution by several freeze-pump-thaw cycles or by purging with an inert gas.
-
Immerse the initiator-functionalized substrate into the deoxygenated polymerization solution.
-
Maintain the reaction at the desired temperature for the target polymerization time.
-
Terminate the polymerization by exposing the reaction to air.
-
Thoroughly wash the substrate to remove any non-grafted polymer and catalyst residues.
Diagram 3: Experimental Workflow for SI-ATRP
Caption: Workflow for surface-initiated ATRP using BIBB.
Conclusion
2-Bromoisobutyryl bromide's high electrophilicity, a direct consequence of its acyl bromide functionality, establishes it as a powerful and versatile reagent in chemical synthesis. Its utility is most prominently demonstrated in its role as a precursor for ATRP initiators, enabling the synthesis of well-defined polymers and the modification of surfaces with polymer brushes. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals aiming to harness the synthetic potential of this important molecule. Careful handling and consideration of its reactive nature are paramount for successful and safe experimentation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Bromoisobutyryl Bromide | 20769-85-1 [chemicalbook.com]
- 5. 2-Bromoisobutyryl Bromide(20769-85-1) MS spectrum [chemicalbook.com]
- 6. 2-Bromoisobutyryl Bromide(20769-85-1) 13C NMR [m.chemicalbook.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Commercial suppliers and purity grades of 2-Bromoisobutyryl bromide.
2-Bromoisobutyryl Bromide: A Technical Guide for Researchers
Introduction: 2-Bromoisobutyryl bromide (BIBB) is a highly reactive, colorless to light yellow liquid with a pungent odor, identified by the CAS number 20769-85-1.[1][2][3] Its chemical formula is C4H6Br2O, and it has a molecular weight of 229.90 g/mol .[3] This bifunctional compound, featuring both an acyl bromide and a tertiary alkyl bromide, is a crucial reagent in organic synthesis and polymer chemistry. It is particularly valued as a powerful initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization method that allows for the precise synthesis of polymers with predetermined structures and low dispersity.[3][4] Its high reactivity also makes it an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][3][5]
Commercial Availability and Purity
2-Bromoisobutyryl bromide is available from a range of commercial chemical suppliers in various purity grades, typically analyzed by Gas Chromatography (GC). Researchers should select a grade appropriate for their specific application, with higher purity being critical for sensitive polymerization reactions.
| Supplier | Purity Grade(s) Offered | CAS Number | Appearance |
| TCI America | >98.0% (GC) | 20769-85-1 | Colorless to Light yellow clear liquid |
| Thermo Fisher Scientific (Alfa Aesar) | 97% | 20769-85-1 | Light yellow liquid |
| Sigma-Aldrich (Aldrich) | 98% | 20769-85-1 | Not specified |
| ChemScene | ≥98% | 20769-85-1 | Not specified |
| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | 20769-85-1 | Not specified |
| Hebei Yanxi Chemical Co., Ltd. | 99% | 20769-85-1 | Not specified |
This table is a summary of commercially available grades and may not be exhaustive. Researchers should consult individual suppliers for the most current specifications.
Physicochemical Properties
A summary of key quantitative data for 2-Bromoisobutyryl bromide is provided below.
| Property | Value |
| Molecular Formula | C₄H₆Br₂O[2] |
| Molecular Weight | 229.91 g/mol [6] |
| Boiling Point | 160°C to 164°C[1][6] |
| Density | ~1.86 g/cm³[3][6] |
| Refractive Index (n20/D) | ~1.507 to 1.51[1][7] |
| Flash Point | >110°C (230°F)[6] |
| Solubility | Miscible with acetone and carbon disulfide[1][6] |
| Sensitivity | Moisture sensitive[6][7] |
Core Applications in Research and Development
The primary application of 2-Bromoisobutyryl bromide is as an initiator, or more accurately, a precursor for creating initiators, for Atom Transfer Radical Polymerization (ATRP).[3][4]
1. Atom Transfer Radical Polymerization (ATRP): ATRP is a dominant technique for creating well-defined polymers.[4] The process relies on a reversible equilibrium between active (radical) and dormant species, mediated by a transition metal catalyst (typically copper-based).[4] This dynamic equilibrium minimizes radical concentration, suppressing termination reactions.[4]
While stable esters like ethyl α-bromoisobutyrate (EBiB) are used to directly initiate polymerization in solution, the high reactivity of BIBB's acyl bromide group makes it an ideal functionalization agent.[4] It readily reacts with nucleophiles such as hydroxyl (-OH) or amine (-NH₂) groups on surfaces or molecules to covalently attach the initiating α-bromoisobutyryl moiety.[4] This "grafting from" approach is fundamental for:
-
Fabricating Polymer Brushes: Creating dense polymer layers on surfaces for applications like anti-fouling coatings, sensors, or smart surfaces.[4][8]
-
Synthesizing Star Polymers: Growing polymers from a central polyol core.[4]
-
Creating Macroinitiators: Modifying existing polymers to initiate the growth of new polymer chains.[1][4]
2. Pharmaceutical and Agrochemical Synthesis: BIBB serves as a versatile intermediate for synthesizing a range of organic compounds.[1][5] It is used to prepare N-protected halodienamides, which can yield four- and five-membered lactams, structures found in various bioactive molecules.[1][6] By introducing brominated acyl groups, it can be used to modify the structure of potential drug candidates to enhance their biological activity.[5]
Key Signaling and Reaction Pathways
The core mechanism of ATRP involves the activation of a dormant species (R-X) by a catalyst complex to form a radical, which then propagates before being deactivated.
Caption: The core activation-deactivation equilibrium in ATRP.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromoisobutyryl Bromide (Hell-Volhard-Zelinsky Reaction)
This protocol describes the synthesis of BIBB from isobutyric acid.[9][10]
Materials and Equipment:
-
1-liter three-necked flask with ground-glass joints
-
Dropping funnel and mechanical stirrer
-
Reflux condenser and heating mantle
-
Vacuum distillation apparatus with a short helices-packed column[9]
Methodology:
-
Reaction Setup: Combine the isobutyric acid and red phosphorus in the three-necked flask equipped with the stirrer, dropping funnel, and reflux condenser.[9]
-
Addition of Bromine: While stirring the mixture, add bromine dropwise from the funnel.[9][10]
-
Reaction: After the complete addition of bromine, heat the solution to 100°C and maintain this temperature for 6 hours.[9][10]
-
Workup: Following the reaction period, remove unreacted bromine and hydrogen bromide by applying a reduced pressure (e.g., 30 mm Hg).[9][10]
-
Purification: Decant the crude α-bromoisobutyryl bromide from the phosphorous acid.[9] Purify the product by fractional distillation, collecting the fraction that boils at 91–98°C under a pressure of 100 mm Hg.[9][10] The expected yield is 75–83%.[9]
Caption: Experimental workflow for the synthesis of BIBB.
Protocol 2: Surface-Initiated ATRP (SI-ATRP) using BIBB
This protocol details the "grafting from" approach to grow polymer brushes from a hydroxyl-rich surface like a silicon wafer.[8]
Materials and Equipment:
-
Substrate (e.g., Silicon wafers)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Sealed reaction vessel, inert atmosphere supply (Nitrogen or Argon)
-
2-Bromoisobutyryl bromide (BIBB)
-
Anhydrous solvent (e.g., dichloromethane)
-
Triethylamine (or other base)
-
Monomer (e.g., methyl methacrylate), Catalyst (e.g., Cu(I)Br), Ligand (e.g., PMDETA)
-
Polymerization solvent (e.g., toluene)
-
Schlenk flask
Methodology:
Stage 1: Substrate Preparation and Activation
-
Cleaning: Immerse silicon wafers in piranha solution for 30 minutes to clean and generate hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).[8]
-
Rinsing: Thoroughly rinse the wafers with deionized water and dry under a stream of nitrogen.[8]
Stage 2: Initiator Immobilization
-
Reaction Setup: Place the activated substrate in a sealed reaction vessel under an inert atmosphere.[8]
-
Initiator Solution: Prepare a solution of the anhydrous solvent, triethylamine, and BIBB.
-
Immobilization: Inject the initiator solution into the reaction vessel and allow the reaction to proceed for several hours to allow the esterification of surface hydroxyl groups with BIBB.[8]
-
Washing: After the reaction, rinse the substrate sequentially with the reaction solvent (e.g., dichloromethane), ethanol, and deionized water to remove unreacted reagents.[8]
-
Drying: Dry the initiator-functionalized substrate under a stream of nitrogen.[8]
Stage 3: Surface-Initiated Polymerization
-
Polymerization Solution: In a Schlenk flask, add the monomer, ligand (e.g., PMDETA), and polymerization solvent.[8] Deoxygenate the solution using freeze-pump-thaw cycles.[11]
-
Catalyst Addition: Add the catalyst (e.g., Cu(I)Br) to the flask under an inert atmosphere.[8]
-
Polymerization: Place the initiator-functionalized substrate into the flask to start the polymerization.[8] Allow the reaction to proceed for the desired time to achieve the target polymer brush length.
-
Termination: Terminate the polymerization by exposing the reaction to air.[11]
-
Final Rinsing: Remove the substrate and rinse thoroughly with a good solvent (e.g., THF) to remove any non-grafted polymer, then dry.
Caption: Experimental workflow for Surface-Initiated ATRP (SI-ATRP).[8]
Protocol 3: Purification of Polymer Synthesized by ATRP
Impurities in an ATRP reaction mixture typically include the copper catalyst, unreacted monomer, and residual initiator.[12] Precipitation is a common and effective purification method.[12]
Materials and Equipment:
-
Crude polymer solution (e.g., Poly(methyl methacrylate) in THF)
-
Good solvent (e.g., Tetrahydrofuran - THF)
-
Non-solvent (e.g., cold Methanol or Hexane)[12]
-
Beakers, dropping funnel, magnetic stirrer
-
Vacuum filtration apparatus
Methodology (Purification of PMMA by Precipitation):
-
Dissolve Polymer: Dissolve the crude, viscous polymer reaction mixture in a minimal amount of a good solvent like THF.[12]
-
Prepare Non-Solvent: In a separate beaker, place a volume of a cold non-solvent (e.g., methanol) that is at least 10 times the volume of the polymer solution.[12]
-
Precipitate Polymer: While vigorously stirring the cold non-solvent, add the polymer solution dropwise. A precipitate should form immediately.[12]
-
Isolate Polymer: After all the solution has been added, continue stirring for approximately 30 minutes. Collect the precipitated polymer by vacuum filtration.[12]
-
Wash Polymer: Wash the collected polymer on the filter with fresh, cold non-solvent to remove any remaining soluble impurities.[12]
-
Dry Polymer: Dry the purified polymer under vacuum at 40-60 °C until a constant weight is achieved.[12]
Safety and Handling
2-Bromoisobutyryl bromide is a hazardous substance that requires careful handling in a well-ventilated chemical fume hood.[2][13]
-
Corrosivity: It is corrosive and causes severe skin burns and eye damage.[13][14][15]
-
Toxicity: It is harmful if swallowed.[2]
-
Reactivity: It is moisture-sensitive and reacts with water.[1][2] It is incompatible with bases, strong oxidizing agents, alcohols, and amines.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[13][14]
-
Storage: Store locked up in a dry, cool, and well-ventilated place under an inert atmosphere.[2][13] Keep containers tightly closed and protected from moisture.[13]
References
- 1. 2-Bromoisobutyryl Bromide | 20769-85-1 [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. jecibiochem.com [jecibiochem.com]
- 6. 2-Bromoisobutyryl bromide, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. labproinc.com [labproinc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. canbipharm.com [canbipharm.com]
An In-depth Technical Guide to the Storage and Handling of Anhydrous 2-Bromoisobutyryl Bromide
For Researchers, Scientists, and Drug Development Professionals
Anhydrous 2-Bromoisobutyryl bromide (BiBB) is a versatile reagent in organic synthesis, particularly as an initiator in atom transfer radical polymerization (ATRP). However, its utility is matched by its hazardous nature, necessitating stringent storage and handling protocols to ensure laboratory safety. This guide provides a comprehensive overview of the essential safety measures, storage conditions, and handling procedures for anhydrous 2-Bromoisobutyryl bromide.
Chemical and Physical Properties
2-Bromoisobutyryl bromide is a colorless to light yellow liquid with a pungent odor. It is a lachrymator, meaning it can cause tearing.[1][2] It is crucial to be aware of its high reactivity, especially with moisture.
Hazard Identification and Classification
This compound is classified as corrosive and can cause severe skin burns and eye damage.[3][4] It is also harmful if swallowed and may cause an allergic skin reaction.[1][5] Furthermore, there is evidence to suggest it may cause genetic defects.[1][5]
Table 1: GHS Hazard Statements for 2-Bromoisobutyryl Bromide
| Hazard Code | Hazard Statement |
| H290 | May be corrosive to metals.[3] |
| H302 | Harmful if swallowed.[1][5] |
| H314 | Causes severe skin burns and eye damage.[3][4] |
| H317 | May cause an allergic skin reaction.[1][5] |
| H318 | Causes serious eye damage.[3][4] |
| H340 | May cause genetic defects.[1][5] |
Storage and Handling
Proper storage and handling are paramount to mitigate the risks associated with 2-Bromoisobutyryl bromide.
Storage Conditions
The primary concern for storing anhydrous 2-Bromoisobutyryl bromide is its sensitivity to moisture.[1][2][5][6] Contact with water will cause it to decompose, liberating toxic and corrosive gases such as hydrogen bromide.[3] Therefore, it must be stored under an inert atmosphere.[1][7]
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | [1][7] |
| Temperature | Store in a cool, dry, and well-ventilated place. Some sources recommend storing below +30°C. | [2][6][7] |
| Container | Keep containers tightly closed and in their original packaging. | [3][7][8] |
| Location | Store in a designated corrosives area and locked up. | [4][7] |
| Compatibility | Store away from incompatible materials. | [8] |
Incompatible Materials
To prevent hazardous reactions, 2-Bromoisobutyryl bromide must be stored separately from incompatible substances.
Table 3: Incompatible Materials
| Material Class | Specific Examples |
| Water/Moisture | |
| Strong Oxidizing Agents | |
| Bases/Alkalis | |
| Alcohols | |
| Amines | |
| Metals | |
| Strong Reducing Agents |
The following diagram illustrates the incompatibility of 2-Bromoisobutyryl bromide with other substances.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. guidechem.com [guidechem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. canbipharm.com [canbipharm.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 2-Bromoisobutyryl Bromide CAS#: 20769-85-1 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) using 2-Bromoisobutyryl Bromide as an Initiator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-bromoisobutyryl bromide (BIBB) as a versatile initiator for Atom Transfer Radical Polymerization (ATRP). BIBB's high reactivity makes it an excellent choice for synthesizing a wide range of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures.[1][2][3] This document outlines detailed protocols for various applications of BIBB in ATRP, including surface-initiated ATRP (SI-ATRP), the synthesis of block copolymers, and the preparation of functional polymers.
Introduction to 2-Bromoisobutyryl Bromide in ATRP
2-Bromoisobutyryl bromide is a highly reactive acyl bromide that serves as a precursor for forming ATRP initiators.[1][4] Its primary role is to react with molecules containing hydroxyl or amine groups to covalently attach the 2-bromoisobutyryl moiety, which then acts as the initiating site for polymer chain growth.[1][4][5] This "grafting from" approach is fundamental to many advanced applications of ATRP.[4][6]
The general ATRP process involves a reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper(I) complex.[2] This dynamic equilibrium allows for the controlled growth of polymer chains, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[2][7]
Application: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
SI-ATRP is a powerful technique for modifying surfaces by grafting well-defined polymer brushes.[5][6] This method offers precise control over the thickness, density, and composition of the grafted polymer layer, making it invaluable for applications in biomaterials, sensors, and coatings.[5]
Experimental Workflow for SI-ATRP
The overall process for SI-ATRP using BIBB involves three main stages: substrate preparation, initiator immobilization, and surface-initiated polymerization.[5]
References
Application Note: A Detailed Protocol for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) with 2-Bromoisobutyryl Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful and versatile "grafting-from" technique used to grow well-defined polymer brushes from various surfaces. This method provides precise control over polymer thickness, density, and composition, making it ideal for creating functional materials for applications in biomaterials, sensors, and advanced coatings.[1][2] A crucial step in SI-ATRP is the covalent attachment of an initiator to the substrate. 2-Bromoisobutyryl bromide (BIBB) is a highly effective initiator precursor due to its reactive acyl bromide group, which can readily react with surface hydroxyl (-OH) or amine (-NH₂) groups to form a stable, covalently bonded initiator layer.[3] This document provides a detailed protocol for modifying surfaces with BIBB and subsequently growing polymer brushes via SI-ATRP.
Experimental Workflow
The SI-ATRP process is generally divided into three main stages: (1) Substrate Preparation and Activation, (2) Initiator Immobilization, and (3) Polymerization. Each step is critical for achieving a uniform and dense polymer brush coating.
Caption: General experimental workflow for SI-ATRP.
Experimental Protocols
Stage 1: Substrate Preparation and Activation
A pristine and activated surface is essential for the uniform attachment of the initiator. The protocol varies depending on the substrate material.
1.1 For Silicon Wafers (or other silica-based surfaces):
-
Cleaning: To remove organic contaminants, immerse the silicon wafers in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes.[1] (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinsing: Thoroughly rinse the wafers with copious amounts of deionized (DI) water.
-
Activation/Drying: Dry the wafers under a stream of nitrogen gas. To ensure a high density of surface hydroxyl groups, an oxygen plasma or UV/Ozone treatment for 5-10 minutes is recommended.[3]
1.2 For Gold Surfaces:
-
Cleaning: Clean the gold-coated substrates by immersing them in piranha solution for only 1-2 minutes, followed by extensive rinsing with DI water. Alternatively, UV/Ozone treatment for 15-20 minutes is effective.
-
Functionalization: To generate hydroxyl groups, immerse the cleaned gold substrate in a 1-10 mM solution of a hydroxyl-terminated thiol (e.g., 11-mercapto-1-undecanol) in ethanol overnight to form a self-assembled monolayer (SAM).
-
Rinsing and Drying: Rinse the functionalized substrate with ethanol and dry under a stream of nitrogen.
1.3 For Graphene Oxide (GO):
-
Purification: Disperse the GO powder in DI water and sonicate for 1 hour to create a colloidal suspension.[4]
-
Washing: Centrifuge the suspension to pellet the GO and discard the supernatant to remove impurities. Repeat this washing process several times.
-
Drying: Lyophilize the purified GO to obtain a dry powder rich in hydroxyl and carboxylic acid groups.[1][4]
Stage 2: Initiator Immobilization with BIBB
This step involves the esterification of surface hydroxyl groups with 2-bromoisobutyryl bromide.
Caption: Immobilization of BIBB onto a hydroxylated surface.
-
Reaction Setup: Place the activated substrate in a sealed reaction vessel (e.g., a Schlenk flask or a desiccator) under an inert atmosphere (nitrogen or argon).[5]
-
Reagent Preparation: Prepare a solution of anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)), a base such as triethylamine (TEA) to neutralize the HBr byproduct, and 2-bromoisobutyryl bromide.[2][5] A typical ratio is 20 mL of solvent, 0.2 mL of TEA, and 0.2 mL of BIBB.[5]
-
Reaction: Add the solution to the reaction vessel containing the substrate. Allow the reaction to proceed for 2-24 hours at room temperature.[4][5]
-
Washing: After the reaction, remove the substrate and rinse it sequentially with the reaction solvent (e.g., DCM), ethanol, and DI water to remove unreacted reagents and byproducts.[1]
-
Drying: Dry the initiator-functionalized substrate under a stream of nitrogen. The substrate is now a macroinitiator ready for polymerization.[2]
Stage 3: Surface-Initiated ATRP
This protocol describes a typical SI-ATRP procedure for growing polymer brushes from the initiator-modified surface.
-
Preparation of Polymerization Solution: In a Schlenk flask, add the desired monomer (e.g., methyl methacrylate), a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and a solvent (e.g., anisole or a water/methanol mixture).[1][3]
-
Deoxygenation: Sparge the solution with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can terminate the polymerization.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the catalyst, typically a copper(I) halide such as Cu(I)Br.[3] Stir until the catalyst complex forms, indicated by a color change in the solution.
-
Polymerization: Place the initiator-functionalized substrate into the reaction mixture under an inert atmosphere.[3] Seal the flask and immerse it in a preheated oil bath at the desired temperature (e.g., 55-80°C).[3][4] Allow the polymerization to proceed for the desired time to achieve the target brush thickness.
-
Termination and Cleaning: To stop the reaction, remove the substrate from the solution and expose it to air, which oxidizes the copper catalyst and terminates the polymerization.[1] Thoroughly wash the substrate with a good solvent for the polymer (e.g., THF, toluene) to remove any physically adsorbed polymer. Finally, rinse with ethanol and DI water, then dry under a stream of nitrogen.[1]
Data Presentation
The following tables summarize typical experimental parameters and characterization results for SI-ATRP.
Table 1: Example Parameters for Initiator Immobilization and SI-ATRP.
| Parameter | Stage 2: Initiator Immobilization | Stage 3: SI-ATRP (Example: Styrene) | Reference |
|---|---|---|---|
| Substrate | Graphene Oxide | Initiator-Functionalized Graphene Oxide | [4] |
| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) | [4] |
| Reagents | Triethylamine (TEA), 2-Bromoisobutyryl bromide | Styrene, Tris(2-aminoethyl)amine (TREN), Copper(0) wire | [4] |
| Temperature | 0°C to Room Temp. | 80 °C | [4] |
| Reaction Time | 24 hours | 18 hours |[4] |
Table 2: Typical Characterization Data for Polymer Brushes.
| Characterization Technique | Untreated Substrate | After Initiator Immobilization | After SI-ATRP | Reference |
|---|---|---|---|---|
| Water Contact Angle | < 10° (for SiO₂) | 70 - 80° | 90 - 100° (for Polystyrene) | [1] |
| Layer Thickness (Ellipsometry) | ~1 nm (native oxide) | 1 - 2 nm | 5 - 200 nm (variable with time) | [6][7] |
| Initiator Grafting Density | N/A | 0.9 - 1.7 molecules/nm² | N/A | [6] |
| XPS (Atomic % of Bromine) | 0% | 1 - 5% | < 0.5% (consumed) |[4] |
Characterization
Several analytical techniques are employed to confirm the successful modification of the surface at each stage.
-
Contact Angle Goniometry: Measures the change in surface wettability. A successful initiator immobilization on a hydrophilic surface like silica will significantly increase the water contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface. A bromine (Br 3d) signal after Stage 2 indicates successful initiator attachment.[4]
-
Ellipsometry: Measures the thickness of the grafted layers (initiator and polymer brush) with sub-nanometer resolution. A linear increase in polymer film thickness with reaction time indicates a controlled "living" polymerization process.[7]
-
Atomic Force Microscopy (AFM): Provides information on the surface topography and roughness, confirming the presence of a uniform polymer coating.
References
Application Notes and Protocols for the Functionalization of Nanoparticle Surfaces with 2-Bromoisobutyryl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticle surfaces is a critical step in the development of advanced nanomaterials for a wide range of applications, including drug delivery, diagnostics, and catalysis. A common and versatile method for surface modification is the introduction of an atom transfer radical polymerization (ATRP) initiator, which allows for the controlled growth of polymer brushes from the nanoparticle surface. This "grafting-from" approach provides precise control over the polymer chain length, density, and composition, enabling the tailoring of nanoparticle properties for specific functions.
2-Bromoisobutyryl bromide (BIBB) is a widely used and highly reactive ATRP initiator precursor. It readily reacts with hydroxyl or amine functional groups on the surface of nanoparticles to form stable ester or amide linkages, respectively. This process effectively immobilizes the ATRP initiating sites onto the nanoparticle, creating a "macroinitiator" ready for surface-initiated ATRP (SI-ATRP). These application notes provide detailed protocols for the functionalization of various nanoparticle surfaces with 2-bromoisobutyryl bromide and the subsequent characterization of the modified nanoparticles.
Principle of the Method
The functionalization of nanoparticle surfaces with 2-bromoisobutyryl bromide is typically a two-step process[1]:
-
Surface Activation: The nanoparticle surface is first modified to introduce reactive functional groups, most commonly hydroxyl (-OH) or amine (-NH2) groups. For some nanoparticles, such as silica, these groups are inherently present. For others, a surface treatment is required.
-
Initiator Immobilization: The activated nanoparticles are then reacted with 2-bromoisobutyryl bromide. The acyl bromide group of BIBB reacts with the surface hydroxyl or amine groups to form a covalent bond, attaching the 2-bromoisobutyryl moiety to the surface. This reaction is often carried out in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the hydrogen bromide byproduct.
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of different types of nanoparticles with 2-bromoisobutyryl bromide.
Protocol 1: Functionalization of Silica Nanoparticles (SiNPs)
This protocol describes the functionalization of silica nanoparticles, which inherently possess surface silanol (-OH) groups.
Materials:
-
Silica nanoparticles (SiNPs)
-
2-Bromoisobutyryl bromide (BIBB)[1]
-
Anhydrous toluene[1]
-
Anhydrous triethylamine (TEA) or pyridine[2]
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)[1]
-
Methanol
-
Ethanol
Procedure:
-
Drying of SiNPs: Dry the silica nanoparticles in a vacuum oven at 80-100 °C overnight to remove adsorbed water.
-
Dispersion: Disperse the dried SiNPs in anhydrous toluene by sonication to achieve a concentration of 10-20 mg/mL.
-
Reaction Setup: Transfer the SiNP dispersion to a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the flask to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine or pyridine to the dispersion (typically 1.5-2 molar excess relative to BIBB).
-
Initiator Addition: Slowly add 2-bromoisobutyryl bromide (typically 10-20 molar excess relative to the estimated surface hydroxyl groups) dropwise to the stirred dispersion under a nitrogen atmosphere.
-
Reaction: Allow the reaction to proceed at 0 °C for 2 hours, and then warm to room temperature and stir for 12-24 hours.
-
Quenching: Quench the reaction by adding a small amount of methanol.
-
Purification: Collect the functionalized SiNPs (SiNPs-Br) by centrifugation. Wash the nanoparticles sequentially with THF, ethanol, and water to remove unreacted reagents and byproducts. Repeat the washing steps three times.
-
Drying: Dry the final product under vacuum at 40 °C overnight.
Protocol 2: Functionalization of Amine-Modified Nanoparticles (e.g., Iron Oxide Nanoparticles)
This protocol is suitable for nanoparticles that have been pre-functionalized with amine groups, such as superparamagnetic iron oxide nanoparticles (SPIONs) modified with (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Amine-functionalized nanoparticles (-NH2 NPs)
-
2-Bromoisobutyryl bromide (BIBB)[1]
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)[1]
-
Anhydrous triethylamine (TEA)[1]
-
Methanol
-
Ethanol
Procedure:
-
Dispersion: Disperse the amine-functionalized nanoparticles in anhydrous THF or DCM at a concentration of 5-10 mg/mL by sonication.
-
Reaction Setup: Place the nanoparticle dispersion in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine to the dispersion (2-3 molar excess relative to BIBB).
-
Initiator Addition: Slowly add a solution of 2-bromoisobutyryl bromide in anhydrous THF or DCM to the stirred nanoparticle dispersion.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12-24 hours.
-
Purification: Isolate the BIBB-functionalized nanoparticles by centrifugation or magnetic separation (for magnetic nanoparticles). Wash the nanoparticles thoroughly with THF and ethanol to remove excess reagents.
-
Drying: Dry the functionalized nanoparticles under vacuum.
Protocol 3: Functionalization of Gold Nanoparticles (AuNPs)
This protocol involves a two-step process: first, the modification of citrate-stabilized AuNPs with an amine-terminated thiol, followed by reaction with BIBB.
Materials:
-
Citrate-stabilized gold nanoparticles
-
Cysteamine or another amine-terminated thiol
-
2-Bromoisobutyryl bromide (BIBB)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Amine Functionalization:
-
To a solution of citrate-stabilized AuNPs, add an aqueous solution of cysteamine to a final concentration of 1 mM.
-
Stir the mixture at room temperature for 12-24 hours to allow for ligand exchange.
-
Purify the amine-functionalized AuNPs by centrifugation and resuspension in PBS. Repeat the washing steps three times.
-
-
Initiator Immobilization:
-
Disperse the amine-functionalized AuNPs in anhydrous DMF.
-
Add diisopropylethylamine (DIPEA) as a non-nucleophilic base.
-
Slowly add 2-bromoisobutyryl bromide to the dispersion.
-
Stir the reaction at room temperature for 24 hours.
-
Purify the BIBB-functionalized AuNPs by centrifugation and resuspension in a suitable buffer.
-
Data Presentation: Quantitative Analysis of Surface Functionalization
The success of the surface functionalization should be confirmed and quantified using various analytical techniques. The following tables summarize typical quantitative data obtained before and after functionalization.
Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization with 2-Bromoisobutyryl Bromide.
| Nanoparticle Type | Parameter | Before Functionalization | After Functionalization with BIBB | Technique |
| Silica Nanoparticles (70 nm) | Hydrodynamic Diameter (nm) | 70 ± 5 | 72 ± 5 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) in H₂O | -25 ± 3 (Si-OH) | -20 ± 4 (Si-O-CO-C(CH₃)₂Br) | Zeta Potential Measurement | |
| Grafting Density (initiator/nm²) | N/A | ~0.35[2] | Thermogravimetric Analysis (TGA) | |
| Iron Oxide Nanoparticles (~10 nm) | Hydrodynamic Diameter (nm) | 43.13 ± 0.85 (SPION-NH₂)[3] | ~45-50 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) in HEPES | +16.7 ± 1.42 (SPION-NH₂)[3] | Slightly less positive | Zeta Potential Measurement | |
| Amine Density (amines/nm²) | ~3.34 ± 0.1[3] | N/A | Ninhydrin Assay | |
| Gold Nanoparticles (~20 nm) | Hydrodynamic Diameter (nm) | ~20 | ~22-25 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) in PBS | ~ -30 (citrate-stabilized) | ~ +20 (amine-functionalized) -> neutral/slightly negative (BIBB-functionalized) | Zeta Potential Measurement |
Table 2: Surface Compositional Analysis by X-ray Photoelectron Spectroscopy (XPS).
| Nanoparticle Type | Element | Atomic Concentration (%) Before Functionalization | Atomic Concentration (%) After Functionalization with BIBB |
| Silica Nanoparticles | Si | ~30-35 | ~25-30 |
| O | ~60-65 | ~55-60 | |
| C | Adventitious | Increased | |
| N | 0 (for pure SiNPs) | 0 | |
| Br | 0 | ~1-3 | |
| Amine-Functionalized Iron Oxide Nanoparticles | Fe | ~15-20 | ~10-15 |
| O | ~40-50 | ~35-45 | |
| Si | ~5-10 | ~4-8 | |
| N | ~2-5 | ~1-3 | |
| C | ~20-30 | Increased | |
| Br | 0 | ~1-2 |
Table 3: Grafting Density of Polymer Brushes Grown from BIBB-Functionalized Nanoparticles.
| Nanoparticle Type | Polymer Grafted | Grafting Density (chains/nm²) | Technique for Grafting Density Determination |
| BaTiO₃ Nanoparticles (50 nm) | Polystyrene (PS) | 0.067 - 0.122 | Gel Permeation Chromatography (GPC) of cleaved polymer and TGA |
| Poly(methyl methacrylate) (PMMA) | 0.015 - 0.071 | GPC of cleaved polymer and TGA | |
| Silica Nanoparticles (70 nm) | Poly(N-isopropylacrylamide) (PNIPAM) | ~0.45 (calculated from initiator density) | Transmission Electron Microscopy (TEM) and TGA |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the functionalization of nanoparticles with 2-bromoisobutyryl bromide and subsequent SI-ATRP.
Signaling Pathway for Targeted Drug Delivery
Caption: Logical pathway for targeted drug delivery using polymer-grafted nanoparticles functionalized via BIBB-initiated ATRP.
References
Application Notes and Protocols for the Synthesis of Polymer Brushes from Silicon Wafers using 2-Bromoisobutyryl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of polymer brushes on silicon wafer substrates. The method involves the surface functionalization of the wafer with an atom transfer radical polymerization (ATRP) initiator, 2-bromoisobutyryl bromide, followed by surface-initiated ATRP (SI-ATRP) of a desired monomer. This technique allows for the growth of well-defined polymer chains covalently attached to the surface, forming a dense layer known as a polymer brush. Such modified surfaces have wideranging applications in microelectronics, biomedical devices, and drug delivery systems.[1][2]
Overview of the Process
The synthesis of polymer brushes from silicon wafers is a multi-step process that requires careful control at each stage to ensure the formation of a uniform and dense polymer layer. The overall workflow can be divided into three main stages:
-
Silicon Wafer Preparation: Cleaning and hydroxylation of the silicon wafer to remove contaminants and generate surface hydroxyl (-OH) groups.
-
Initiator Immobilization: Silanization of the hydroxylated surface with an aminosilane, followed by the reaction with 2-bromoisobutyryl bromide to attach the ATRP initiator.
-
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP): Growing polymer chains from the immobilized initiator in the presence of a monomer, a catalyst, and a ligand.
Experimental Protocols
Materials and Equipment
Materials:
-
Silicon wafers (<100> orientation)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
(3-Aminopropyl)triethoxysilane (APTES, ≥98%)
-
Anhydrous toluene
-
Triethylamine (TEA, ≥99%)
-
2-Bromoisobutyryl bromide (BIBB, 98%)
-
Monomer (e.g., methyl methacrylate, oligo(ethylene glycol) methacrylate)
-
Copper(I) bromide (CuBr, 99.999%)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ≥99%)
-
Anhydrous solvent for polymerization (e.g., toluene, anisole)
-
Acetone, Methanol, Ethanol (ACS grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Equipment:
-
Fume hood
-
Ultrasonic bath
-
Hot plate
-
Schlenk line or glovebox
-
Reaction glassware (Schlenk flask, beakers, petri dishes)
-
Syringes and needles
-
Spin coater (optional)
-
Ellipsometer
-
Contact angle goniometer
-
Atomic force microscope (AFM)
Detailed Methodologies
Step 1: Silicon Wafer Cleaning and Hydroxylation
This step is crucial for removing organic and inorganic contaminants from the silicon wafer surface and to generate a uniform layer of hydroxyl groups, which are the reactive sites for silanization.
-
Solvent Cleaning:
-
Cut silicon wafers to the desired size.
-
Place the wafers in a beaker and sonicate in acetone for 10-15 minutes to remove organic residues.[3]
-
Transfer the wafers to a beaker with methanol and sonicate for another 10-15 minutes.
-
Rinse the wafers thoroughly with DI water and dry them under a stream of high-purity nitrogen gas.[3][4]
-
-
Piranha Solution Treatment (Hydroxylation):
-
Caution: Piranha solution is extremely corrosive and explosive when mixed with organic solvents. Handle with extreme care in a designated fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Prepare the piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. Always add the peroxide to the acid. The solution is highly exothermic.
-
Immerse the cleaned silicon wafers in the piranha solution for 30-60 minutes.[2] This will remove any remaining organic residues and create a hydrophilic surface with a high density of silanol (-Si-OH) groups.
-
Carefully remove the wafers from the piranha solution and rinse them extensively with DI water.
-
Dry the wafers under a stream of nitrogen gas. The wafers should be used immediately for the next step.
-
Step 2: Initiator Immobilization
This two-step process first introduces an amine-terminated monolayer on the silicon surface, which then reacts with 2-bromoisobutyryl bromide to form the ATRP initiator.
-
Silanization with APTES:
-
Place the cleaned and hydroxylated silicon wafers in a reaction vessel (e.g., a petri dish or a Schlenk flask) inside a glovebox or under an inert atmosphere.
-
Prepare a 1-2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the wafers in the APTES solution and leave them to react for 2-4 hours at room temperature.
-
After the reaction, remove the wafers and rinse them sequentially with anhydrous toluene, ethanol, and DI water to remove any physisorbed APTES molecules.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Reaction with 2-Bromoisobutyryl Bromide (BIBB):
-
Place the APTES-functionalized wafers in a clean, dry reaction vessel under an inert atmosphere.
-
Prepare a solution of anhydrous toluene containing 2% (v/v) triethylamine (to act as an acid scavenger).
-
Add 2-bromoisobutyryl bromide to the solution to a final concentration of 1-2% (v/v).
-
Immerse the wafers in this solution and let the reaction proceed for 12-18 hours at room temperature.
-
After the reaction, remove the wafers and rinse them thoroughly with toluene, ethanol, and finally DI water.
-
Dry the initiator-functionalized wafers under a stream of nitrogen gas.
-
Step 3: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This step involves the growth of polymer chains from the initiator-functionalized surface. The following is a general protocol that can be adapted for various monomers.
-
Preparation of the Polymerization Solution:
-
In a Schlenk flask under an inert atmosphere, add the desired amount of monomer and the polymerization solvent.
-
Add the ligand (e.g., PMDETA) to the solution. The molar ratio of monomer to ligand can be varied, but a common starting point is 100:1.
-
Degas the solution by three freeze-pump-thaw cycles.
-
-
Initiation of Polymerization:
-
In a separate Schlenk flask, add the catalyst (e.g., CuBr). The molar ratio of monomer to catalyst is typically in the range of 100:1 to 500:1.
-
Place the initiator-functionalized silicon wafers in the flask with the catalyst.
-
Using a degassed syringe, transfer the degassed monomer/ligand solution to the flask containing the wafers and the catalyst.
-
The polymerization is typically carried out at a controlled temperature (e.g., 60-90 °C) for a specific duration, which will determine the final thickness of the polymer brush.
-
-
Termination and Cleaning:
-
To stop the polymerization, open the flask to air. The exposure to oxygen will oxidize the copper catalyst, quenching the reaction.
-
Remove the wafers from the polymerization solution and wash them extensively with a good solvent for the polymer (e.g., toluene or THF) to remove any non-grafted polymer chains.
-
Rinse the wafers with ethanol and DI water, and then dry them under a stream of nitrogen.
-
Data Presentation
The success of each modification step can be monitored by various surface characterization techniques. The following table summarizes typical quantitative data expected at each stage of the process.
| Step | Characterization Technique | Expected Value |
| Cleaned Si Wafer | Water Contact Angle | < 10° |
| Ellipsometric Thickness (Oxide) | 1-2 nm | |
| APTES Functionalized | Water Contact Angle | 50-70° |
| Ellipsometric Thickness | 2-4 nm | |
| Initiator Immobilized | Water Contact Angle | 70-80° |
| Ellipsometric Thickness | 3-5 nm | |
| Polymer Brush | Water Contact Angle | Varies with polymer (e.g., PMMA: ~70°) |
| Ellipsometric Thickness | 5-100+ nm (depends on polymerization time) | |
| Grafting Density (σ) | 0.1 - 0.8 chains/nm² |
Note: The grafting density (σ) can be calculated using the following equation: σ = (h * ρ * N_A) / M_n where h is the brush thickness (in cm), ρ is the bulk polymer density (in g/cm³), N_A is Avogadro's number, and M_n is the number-average molecular weight of the grafted polymer chains (often estimated from free polymer in solution initiated by a sacrificial initiator).[2][5]
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the synthesis process.
Caption: Overall experimental workflow for the synthesis of polymer brushes.
Caption: Chemical pathway for initiator immobilization on a silicon surface.
Caption: Simplified signaling pathway of Surface-Initiated ATRP.
References
Application Notes and Protocols for Grafting Polymers from Graphene Oxide using 2-Bromoisobutyryl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of graphene oxide (GO) with an atom transfer radical polymerization (ATRP) initiator, 2-bromoisobutyryl bromide (BiBB), and the subsequent grafting of polymer brushes from the GO surface. This "grafting from" approach allows for the synthesis of polymer-grafted GO nanocomposites with tunable properties, which are of significant interest for various applications, including drug delivery, bioimaging, and advanced materials.
Introduction
Graphene oxide, an oxidized form of graphene, is rich in oxygen-containing functional groups such as hydroxyl, carboxyl, and epoxide groups.[1][2] These groups serve as anchor points for chemical modifications, enabling the covalent attachment of molecules to tailor the properties of GO.[1] Grafting polymer chains onto the surface of GO is a powerful strategy to enhance its dispersibility in various solvents, improve its compatibility with polymer matrices, and introduce new functionalities.[1][3]
Surface-initiated atom transfer radical polymerization (SI-ATRP) is a versatile and robust technique for growing well-defined polymer brushes from surfaces.[4][5] This method offers precise control over the length, density, and composition of the grafted polymer chains.[4][5] The process typically involves two key steps: the immobilization of an ATRP initiator on the GO surface, followed by the polymerization of a desired monomer. 2-Bromoisobutyryl bromide (BiBB) is a commonly used and highly reactive initiator for functionalizing surfaces rich in hydroxyl groups, such as graphene oxide.[1][4][5]
These polymer-grafted GO materials have shown promise in various fields. For instance, they can be designed to respond to external stimuli, making them suitable for controlled drug release systems. Their enhanced dispersibility and biocompatibility are also advantageous for biomedical applications.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of the ATRP initiator-functionalized graphene oxide (GO-Br) and the subsequent SI-ATRP of a selected monomer.
Materials
| Material | Supplier Recommendation | Purity |
| Graphene Oxide (GO) | Synthesized via modified Hummers method[1][4] or commercially available | High |
| 2-Bromoisobutyryl bromide (BiBB) | Sigma-Aldrich | 98%[1][4] |
| Triethylamine (Et3N) or Triethyleneamine (TEA) | Fluka or Sigma-Aldrich | ≥99%[1][4] |
| Tetrahydrofuran (THF), anhydrous | POCH or Sigma-Aldrich | --- |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | --- |
| Monomer (e.g., Methyl Methacrylate, N-isopropylacrylamide) | Sigma-Aldrich | 99%[1] |
| Copper(I) bromide (CuBr) | Sigma-Aldrich | 97%[4] |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Sigma-Aldrich | 98%[4] |
| Methanol, Acetone, Toluene | Standard laboratory grade | --- |
Protocol 1: Immobilization of ATRP Initiator (GO-Br Synthesis)
This protocol describes the esterification of the hydroxyl groups on the GO surface with 2-bromoisobutyryl bromide to create an ATRP macroinitiator.[4][5]
Procedure:
-
Dispersion of Graphene Oxide:
-
In a three-neck round-bottom flask, disperse a specific amount of dried graphene oxide (e.g., 10 g) in freshly distilled, anhydrous THF (e.g., 300 mL).[4]
-
Sonicate the mixture for a period (e.g., 4 minutes to 1 hour) to ensure a homogeneous dispersion.[2][4]
-
Subject the flask to several freeze-pump-thaw cycles to remove dissolved gases and ensure an inert atmosphere.[4]
-
-
Reaction with Initiator:
-
Under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (Et3N) (e.g., 21.7 mL, equivalent to 27 mmol) to the GO dispersion. Et3N acts as a proton scavenger.[1][4]
-
Slowly add 2-bromoisobutyryl bromide (BiBB) (e.g., 16.5 mL, equivalent to 27 mmol) dropwise to the reaction mixture while stirring.[4]
-
Allow the reaction to proceed at room temperature overnight with continuous stirring.[4]
-
Following the overnight stirring, heat the reaction mixture to reflux (e.g., at 80 °C) for one hour to ensure complete reaction.[4]
-
-
Purification of GO-Br:
-
After the reaction, cool the mixture to room temperature.
-
Purify the resulting product (GO-Br) by filtration using a poly(tetrafluoroethylene) (PTFE) membrane (e.g., 0.2 μm).[4]
-
Wash the collected solid sequentially with acetone (e.g., 100 mL) and deionized water to remove unreacted reagents and byproducts.[4][5]
-
The purified GO-Br can be redispersed in a solvent like DMF for the next step or dried for characterization.[4]
-
Protocol 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This protocol outlines the "grafting from" polymerization of a monomer from the initiator-functionalized GO surface.
Procedure:
-
Preparation of the Polymerization Mixture:
-
In a Schlenk flask, add the desired monomer (e.g., methyl methacrylate), a ligand (e.g., PMDETA), and a solvent (e.g., toluene, anisole, or a water/methanol mixture).[5]
-
Add the catalyst, typically a copper(I) halide such as Cu(I)Br.[5]
-
Add the initiator-functionalized graphene oxide (GO-Br) to the flask.
-
Degas the mixture by several freeze-pump-thaw cycles to remove oxygen, which can terminate the radical polymerization.
-
-
Polymerization:
-
Purification of Polymer-Grafted Graphene Oxide:
-
After the polymerization, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., THF) and filter to collect the polymer-grafted GO.
-
Wash the product extensively with solvents such as THF and methanol to remove the catalyst, unreacted monomer, and any free polymer formed in the solution.
-
Dry the final product in a vacuum oven.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis and characterization of polymer-grafted graphene oxide.
Table 1: Reaction Conditions for GO-Br Synthesis
| Parameter | Value | Reference |
| Graphene Oxide | 10 g | [4] |
| Anhydrous THF | 300 mL | [4] |
| Triethylamine (Et3N) | 21.7 mL (27 mmol) | [4] |
| 2-Bromoisobutyryl bromide (BiBB) | 16.5 mL (27 mmol) | [4] |
| Reaction Time (Room Temp) | Overnight | [4] |
| Reflux Temperature | 80 °C | [4] |
| Reflux Time | 1 hour | [4] |
Table 2: Characterization of Polymer-Grafted Graphene Oxide
| Polymer Grafted | Monomer Conversion | Degree of Polymerization (DP) | Polydispersity Index (Đ) | Reference |
| Poly(n-butyl methacrylate) (PBMA) | 41-67% | Varies | Narrow | [4] |
| Poly(glycidyl methacrylate) (PGMA) | 41-67% | Varies | Narrow | [4] |
| Poly(trimethylsilyloxyethyl methacrylate) (PHEMATMS) | 41-67% | Varies | Narrow | [4] |
| Poly(methyl methacrylate) (PMMA) | 41-67% | Varies | Narrow | [4] |
Note: The degree of polymerization and monomer conversion can be controlled by adjusting the reaction time and monomer concentration.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction pathway for grafting polymers from graphene oxide.
Caption: Experimental workflow for grafting polymers from graphene oxide.
Caption: Chemical reaction pathway for polymer grafting from graphene oxide.
Characterization
Successful grafting of polymers from the GO surface can be confirmed using a variety of analytical techniques:
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the initiator and the grafted polymer.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of bromine from the initiator and elements specific to the polymer.[2]
-
Thermogravimetric Analysis (TGA): To quantify the amount of polymer grafted onto the GO surface by measuring the weight loss at different temperatures.[2][7] The polymer-grafted GO will exhibit a different thermal decomposition profile compared to the pristine GO.
-
Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM): To visualize the morphology of the GO sheets and observe the polymer coating.[2]
-
Raman Spectroscopy: To assess the structural integrity of the graphene lattice after functionalization.[1]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer chains after cleaving them from the GO surface.[2]
Applications in Drug Development
The ability to tailor the surface properties of graphene oxide through polymer grafting opens up numerous possibilities in drug development:
-
Drug Delivery: The polymer chains can be designed to encapsulate or conjugate drug molecules. The properties of the polymer (e.g., pH- or thermo-responsiveness) can be utilized for controlled and targeted drug release.
-
Biocompatibility: Grafting biocompatible polymers such as polyethylene glycol (PEG) can reduce the cytotoxicity of GO and improve its stability in physiological environments.
-
Bioimaging: Fluorescently labeled polymers can be grafted onto GO for in vitro and in vivo imaging applications.
-
Theranostics: Combining therapeutic agents and imaging probes on the same polymer-grafted GO platform allows for simultaneous diagnosis and therapy.
By following these detailed protocols and utilizing the appropriate characterization techniques, researchers can successfully synthesize and tailor polymer-grafted graphene oxide nanocomposites for a wide range of applications in drug development and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 3. Grafting polymers to graphene oxide goes better through branching — BonLab [bonlab.info]
- 4. Effect of Structure of Polymers Grafted from Graphene Oxide on the Compatibility of Particles with a Silicone-Based Environment and the Stimuli-Responsive Capabilities of Their Composites [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. snml.kaist.ac.kr [snml.kaist.ac.kr]
- 7. One-step grafting of polymers to graphene oxide† - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Polycaprolactone Macroinitiators using 2-Bromoisobutyryl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and characterization of α-bromo-poly(ε-caprolactone) (PCL-Br), a versatile macroinitiator for Atom Transfer Radical Polymerization (ATRP). The protocol is divided into two main stages: the ring-opening polymerization (ROP) of ε-caprolactone to synthesize hydroxyl-terminated PCL (PCL-OH), and the subsequent esterification of the hydroxyl end-group with 2-bromoisobutyryl bromide to yield the PCL-Br macroinitiator. This macroinitiator is instrumental in the synthesis of block copolymers, which are of significant interest in drug delivery and other biomedical applications.
Overview
The synthesis of PCL-Br macroinitiators is a crucial step in the creation of advanced polymer architectures. By controlling the molecular weight of the initial PCL-OH block, researchers can tailor the properties of the final block copolymers. The bromo-functional end-group serves as an efficient initiation site for the controlled radical polymerization of a variety of monomers, enabling the synthesis of well-defined block copolymers with low polydispersity.
Chemical Reaction Scheme
The overall synthesis involves a two-step process:
Step-by-step guide for ATRP of methyl methacrylate (MMA) with a 2-Bromoisobutyryl bromide derivative.
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, step-by-step guide for performing Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA) using a 2-bromoisobutyryl bromide derivative as an initiator. ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions, making it a valuable tool in the development of advanced materials for various applications, including drug delivery.
Introduction to ATRP of MMA
Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing poly(methyl methacrylate) (PMMA) with a high degree of control over the polymer's molecular weight and structure.[1][2][3] The process involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper or iron complex.[4][5][6] This dynamic equilibrium between active and dormant species minimizes termination reactions, leading to polymers with low polydispersity indices (PDI).[7]
The initiator, a 2-bromoisobutyryl bromide derivative, provides the initial alkyl halide from which the polymer chain grows. The choice of catalyst, ligand, solvent, and temperature significantly influences the polymerization kinetics and the properties of the resulting polymer.[8][9]
Experimental Workflow
The following diagram illustrates the general workflow for the ATRP of MMA.
Caption: Experimental workflow for ATRP of MMA.
Detailed Experimental Protocol: AGET ATRP of MMA
This protocol describes an Activators Generated by Electron Transfer (AGET) ATRP of MMA, which utilizes an air-stable catalyst precursor. Ethyl 2-bromoisobutyrate (EBiB) is used as a model initiator, which is a derivative of 2-bromoisobutyryl bromide.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB) (initiator)
-
Copper(II) bromide (CuBr₂) (catalyst precursor)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Tin(II) 2-ethylhexanoate (Sn(EH)₂) (reducing agent)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas
Procedure:
-
Monomer and Solvent Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor.[2] Degas the anisole by bubbling with argon or nitrogen for at least 30 minutes.
-
Reaction Setup:
-
Preparation of Reagent Solutions (in a separate, sealed, and degassed vial):
-
Prepare a solution of MMA (e.g., 4.0 mL, 37 mmol) in anisole.[10]
-
Prepare a solution of PMDETA (e.g., 39.1 μL, 0.187 mmol) in anisole.
-
Prepare a solution of EBiB (e.g., 27.4 μL, 0.187 mmol) in anisole.
-
Prepare a solution of Sn(EH)₂ (e.g., 27 μL, 0.084 mmol) in anisole.[10]
-
Degas each solution by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Polymerization:
-
Using a degassed syringe, transfer the MMA/anisole solution to the Schlenk flask containing the CuBr₂.
-
Add the PMDETA/anisole solution to the flask and stir to form the catalyst complex.
-
Add the Sn(EH)₂/anisole solution to initiate the reduction of Cu(II) to Cu(I).
-
Finally, add the EBiB/anisole solution to start the polymerization.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.[10]
-
-
Monitoring and Termination:
-
Samples can be taken periodically using a degassed syringe to monitor monomer conversion by gas chromatography (GC) or ¹H NMR and to determine molecular weight and PDI by Gel Permeation Chromatography (GPC).[12]
-
To stop the polymerization, open the flask to expose the catalyst to air, which will oxidize the active Cu(I) species.[10]
-
-
Purification:
-
Dilute the reaction mixture with a suitable solvent like tetrahydrofuran (THF).
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
-
Data Presentation
The following table summarizes typical results obtained from the ATRP of MMA under various conditions, showcasing the controllability of the polymerization.
| Entry | ATRP Method | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ (theo) | Mₙ/Mₙ | Reference |
| 1 | Normal ATRP | EBiB | CuBr/PMDETA | Toluene | 90 | 5 | 85 | 18,500 | 17,900 | 1.15 | N/A |
| 2 | AGET ATRP | EBiB | CuCl₂/PMDETA | Anisole | 90 | 2.5 | 79 | 23,000 | 21,000 | 1.45 | [10] |
| 3 | ARGET ATRP | EBiB | CuBr₂/HMTETA | Anisole | 90 | - | - | - | - | - | [10] |
| 4 | Normal ATRP | EBiB | NiBr₂(PPh₃)₂ | Toluene | 85 | - | - | - | - | 1.1-1.4 | [7] |
| 5 | ICAR ATRP | EBiB | FeCl₃·6H₂O/PPh₃ | - | 80 | 9 | - | - | - | - | [13] |
Note: Mₙ (theo) = ([M]₀/[I]₀) × Conversion × Mₙ(monomer) + Mₙ(initiator). This table is a representative summary; specific results will vary based on precise experimental conditions.
ATRP Mechanism
The underlying mechanism of ATRP involves a reversible redox process between a transition metal complex (activator, Mₜⁿ/L) and an alkyl halide (initiator or dormant polymer chain, R-X).
Caption: Core mechanism of Atom Transfer Radical Polymerization (ATRP).
Characterization of PMMA
-
Gel Permeation Chromatography (GPC/SEC): Used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Mₙ/Mₙ).[7]
-
¹H NMR Spectroscopy: Confirms the chemical structure of the polymer and can be used to determine the monomer conversion.
-
Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (T₉) of the polymer.[7]
Conclusion
ATRP of MMA using a 2-bromoisobutyryl bromide derivative is a robust and versatile method for synthesizing well-defined polymers. By carefully controlling the reaction parameters, researchers can tailor the molecular weight and architecture of PMMA to suit a wide range of applications, from advanced drug delivery systems to novel biomaterials. The protocols and data presented herein provide a solid foundation for the successful implementation of this powerful polymerization technique.
References
- 1. researchgate.net [researchgate.net]
- 2. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron Based ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. 14.139.213.3:8080 [14.139.213.3:8080]
- 9. 14.139.213.3:8080 [14.139.213.3:8080]
- 10. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Polymerizing via ATRP [sigmaaldrich.com]
- 13. tandfonline.com [tandfonline.com]
Surface Modification of Polymer Films Using 2-Bromoisobutyryl Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The surface modification of polymer films is a critical process in the development of advanced materials for biomedical applications, including drug delivery systems, biosensors, and tissue engineering scaffolds.[1][2][3][4] A widely employed and robust method for achieving this is through surface-initiated atom transfer radical polymerization (SI-ATRP).[5][6] This technique allows for the growth of well-defined polymer brushes from a surface, offering precise control over the thickness, density, and chemical functionality of the grafted polymer layer.[1][5] A key component in this process is the initiator, and 2-bromoisobutyryl bromide (BIBB) is a highly effective and commonly used initiator due to its reactivity with hydroxyl and amine groups present on polymer surfaces.[5][7]
This document provides detailed protocols for the surface modification of polymer films using 2-bromoisobutyryl bromide as an initiator for SI-ATRP. The process generally involves three main stages: substrate preparation and activation, initiator immobilization, and the surface-initiated polymerization of a desired monomer.[5] By carefully controlling the reaction conditions at each stage, the surface properties of the polymer film, such as wettability, biocompatibility, and drug loading/release characteristics, can be tailored to meet the specific requirements of the intended application.[3][4]
The resulting polymer brush-modified surfaces can be designed to respond to external stimuli such as pH or temperature, enabling the development of "smart" surfaces for controlled drug release.[8] Furthermore, the ability to graft a wide variety of monomers allows for the creation of surfaces with specific functionalities for targeted drug delivery or enhanced biocompatibility.
Experimental Workflow & Signaling Pathways
The overall experimental workflow for the surface modification of polymer films using 2-bromoisobutyryl bromide for SI-ATRP is depicted below. This process begins with the selection and preparation of the polymer substrate, followed by the immobilization of the BIBB initiator, and culminates in the growth of the polymer brushes.
Caption: A generalized workflow for the surface modification of polymer films via SI-ATRP.
The core of this process is the controlled radical polymerization, SI-ATRP, which is initiated from the surface-bound 2-bromoisobutyryl groups. The mechanism involves the reversible activation and deactivation of the growing polymer chains by a transition metal catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. Polymer Brushes via Surface-Initiated Electrochemically Mediated ATRP: Role of a Sacrificial Initiator in Polymerization of Acrylates on Silicon Substrates [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Surface Modification of Polymer Substrates for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of Smart Surfaces for Medicine and Biotechnology: Advances in Glass Functionalization through RDRP Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Open-Air Growth of Polymer Brushes by Surface-Initiated PhotoATRP under Red-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of Hydroxyl-Terminated Polymers with 2-Bromoisobutyryl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The esterification of hydroxyl-terminated polymers with 2-bromoisobutyryl bromide is a cornerstone chemical modification technique, primarily utilized to create macroinitiators for Atom Transfer Radical Polymerization (ATRP). This reaction transforms a simple hydroxyl end-group into a reactive site capable of initiating controlled radical polymerization. The resulting polymers, functionalized with 2-bromoisobutyrate groups, are pivotal in the synthesis of well-defined block copolymers with controlled molecular weights and low polydispersity.
This level of molecular control is critical in the fields of drug delivery, biomaterials, and nanotechnology. For instance, amphiphilic block copolymers, often synthesized from a hydrophilic polymer block (like polyethylene glycol, PEG) and a hydrophobic block grown via ATRP, can self-assemble into micelles or other nanostructures. These structures are extensively investigated as carriers for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects. The 2-bromoisobutyryl group provides a robust and versatile platform for growing a wide array of polymer chains, allowing for the precise tuning of the material's properties for specific biomedical applications.
2-Bromoisobutyryl bromide is a highly reactive acyl bromide, ensuring efficient esterification of both primary and secondary hydroxyl groups on a variety of polymer backbones.[1] The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrobromic acid byproduct. Careful control of reaction conditions is necessary to achieve a high degree of end-group functionalization while avoiding side reactions.
The successful synthesis of these macroinitiators is confirmed through various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in verifying the presence of the 2-bromoisobutyryl group, while Gel Permeation Chromatography (GPC) is used to assess the molecular weight and polydispersity of the resulting polymer, ensuring the integrity of the polymer backbone has been maintained during the esterification process.[2]
Experimental Protocols
Protocol 1: Esterification of Hydroxyl-Terminated Poly(ethylene glycol) (PEG)
This protocol details the synthesis of a PEG-based macroinitiator, a common precursor for creating amphiphilic block copolymers used in drug delivery systems.
Materials:
-
Hydroxyl-terminated Poly(ethylene glycol) (PEG-OH)
-
2-Bromoisobutyryl bromide
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine (saturated aqueous solution of sodium chloride)
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the hydroxyl-terminated PEG in anhydrous DCM.
-
Add triethylamine (2.0 equivalents relative to the hydroxyl groups of PEG) to the solution and stir.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add 2-bromoisobutyryl bromide (1.5 equivalents relative to the hydroxyl groups of PEG) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress using ¹H NMR until completion.
-
Filter the reaction mixture to remove the triethylammonium bromide salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solution using a rotary evaporator.
-
Precipitate the purified polymer by adding the concentrated solution to a large excess of cold diethyl ether or hexane.
-
Collect the precipitate by filtration and dry under vacuum.
Protocol 2: Esterification of Hydroxyl-Terminated Polycaprolactone (PCL)
This protocol outlines the functionalization of hydroxyl-terminated polycaprolactone, a biodegradable polyester often used in biomedical applications.
Materials:
-
Hydroxyl-terminated Polycaprolactone (PCL-OH)
-
2-Bromoisobutyryl bromide
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dry the hydroxyl-terminated PCL under vacuum at a slightly elevated temperature (e.g., 60 °C) for several hours to remove any residual water.
-
In a dry flask under an inert atmosphere, dissolve the dried PCL-OH in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath and add pyridine (1.2 equivalents per hydroxyl group).
-
Add 2-bromoisobutyryl bromide (1.2 equivalents per hydroxyl group) dropwise to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature overnight.
-
Remove the pyridinium hydrobromide salt by filtration.
-
Precipitate the polymer by adding the filtrate to a large volume of cold methanol.
-
Isolate the functionalized polymer by filtration and wash with fresh methanol.
-
Dry the product under vacuum to a constant weight.
Purification and Characterization
Purification: The choice of purification method is critical and depends on the properties of the polymer.
-
Precipitation: This is the most common method. The crude polymer is dissolved in a good solvent (e.g., DCM, THF) and then added dropwise to a large excess of a non-solvent (e.g., cold methanol, hexane, diethyl ether) to precipitate the polymer, leaving impurities in the solution. For polymers with a low glass transition temperature (Tg) that precipitate as a sticky mass, using a chilled non-solvent can be beneficial.
-
Column Chromatography: Passing a solution of the polymer through a short column of neutral or basic alumina is effective for removing residual catalyst and salts.
-
Dialysis: This technique is particularly useful for water-soluble polymers. The polymer solution is placed in a semi-permeable membrane and dialyzed against a large volume of solvent to remove small molecule impurities.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the successful esterification by observing the appearance of new signals corresponding to the methyl protons of the 2-bromoisobutyryl group and the disappearance or shift of the proton signals adjacent to the hydroxyl group. The degree of functionalization can be calculated by comparing the integration of the polymer backbone protons with the new initiator protons.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. A successful esterification should not significantly alter the molecular weight distribution of the starting polymer.
Quantitative Data
The following tables summarize representative quantitative data for the esterification of various hydroxyl-terminated polymers with 2-bromoisobutyryl bromide. Note that actual results may vary depending on specific reaction conditions and the molecular weight of the starting polymer.
Table 1: Reaction Conditions and Yields
| Polymer | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| PEG | DCM | TEA | 0 to RT | 12-24 | >90 |
| PCL | THF | Pyridine | 0 to RT | 12 | ~95 |
| Polystyrene-OH | THF | TEA | 0 to RT | 24 | High |
| PHEMA | DMAc | Pyridine | 25 | 24 | >95 |
Table 2: Molecular Weight and Polydispersity Data
| Polymer | Starting Mn ( g/mol ) | Starting PDI | Final Mn ( g/mol ) | Final PDI |
| PEG | 2,000 | 1.05 | ~2,300 | 1.06 |
| PCL | 5,000 | 1.3 | ~5,300 | 1.3 |
| Polystyrene-OH | 10,000 | 1.1 | ~10,400 | 1.1 |
| PHEMA | 15,000 | 1.2 | ~15,400 | 1.2 |
Visualizations
Caption: General chemical scheme for the esterification reaction.
Caption: A typical experimental workflow for the synthesis.
References
The Role of 2-Bromoisobutyryl Bromide in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoisobutyryl bromide (BIBB) is a highly reactive and versatile chemical intermediate with significant applications in various fields, including polymer chemistry and the synthesis of fine chemicals.[1] In the agrochemical sector, BIBB serves as a critical building block for the development of novel pesticides, including herbicides, insecticides, and fungicides.[2] Its bifunctional nature, featuring both an acyl bromide and a tertiary alkyl bromide, allows for diverse synthetic transformations, enabling the introduction of the 2-bromo-2-methylpropanoyl group into target molecules. This moiety can be instrumental in creating complex molecular structures with desired biological activities for crop protection. This document provides detailed application notes and experimental protocols for the use of 2-bromoisobutyryl bromide in the synthesis of key agrochemical intermediates.
Core Applications in Agrochemical Synthesis
2-Bromoisobutyryl bromide is primarily utilized in the synthesis of agrochemical intermediates through its reaction with various nucleophiles. The high reactivity of the acyl bromide allows for facile reactions with alcohols, phenols, and amines to form corresponding esters and amides. These reactions are fundamental in building the core structures of many active agrochemical ingredients. While direct synthesis of commercialized agrochemicals from BIBB is often proprietary, its application in creating crucial precursors is a well-established principle.
One key application is the synthesis of α-bromo amides, which can serve as precursors for a variety of agrochemicals. The following section details the synthesis of 2-bromo-2-methylpropanamide, a key intermediate.
Synthesis of 2-Bromo-2-methylpropanamide: A Key Agrochemical Intermediate
The synthesis of 2-bromo-2-methylpropanamide from 2-bromoisobutyryl bromide is a straightforward and high-yielding reaction, demonstrating the utility of BIBB as a precursor for amide-based agrochemical scaffolds.
Experimental Protocol
Reaction: Synthesis of 2-Bromo-2-methylpropanamide
Procedure:
-
A solution of 2-bromoisobutyryl bromide (11 mL) in light petroleum ether (250 mL) is prepared in a suitable reaction vessel equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
To this vigorously stirred solution, aqueous ammonia (50 mL) is added in portions.
-
The reaction mixture is stirred for an additional 30 minutes at 0 °C.
-
The resulting precipitate is collected by filtration.
-
The collected solid is washed with water (2 x 50 mL).
-
The product, 2-bromo-2-methylpropanamide, is obtained as a white solid.[3]
Quantitative Data
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Yield |
| 2-Bromoisobutyryl bromide | C4H6Br2O | 229.90 | 11 mL | - |
| Aqueous Ammonia | NH3 (aq) | - | 50 mL | - |
| 2-Bromo-2-methylpropanamide | C4H8BrNO | 166.02 | 14.1 g | 96%[3] |
Visualizing the Workflow
Caption: Workflow for the synthesis of 2-bromo-2-methylpropanamide.
Potential Applications of 2-Bromo-2-methylpropanamide in Agrochemicals
While a direct commercial agrochemical synthesized from 2-bromo-2-methylpropanamide is not readily found in public literature, its structure suggests potential as a precursor for various classes of pesticides. The presence of the amide group and the bromine atom allows for further chemical modifications to generate more complex molecules with potential herbicidal, fungicidal, or insecticidal properties. For instance, the amide nitrogen can be further substituted, and the bromine atom can be displaced by various nucleophiles to introduce different functionalities.
Signaling Pathways and Logical Relationships
The utility of 2-bromoisobutyryl bromide in agrochemical synthesis stems from its ability to act as a versatile building block. The following diagram illustrates the logical relationship between the starting material and potential agrochemical classes.
Caption: Logical relationship of BIBB to agrochemical classes.
Conclusion
2-Bromoisobutyryl bromide is a valuable reagent for the synthesis of agrochemical intermediates. Its high reactivity and bifunctional nature make it an ideal starting material for constructing complex molecules with potential pesticidal activity. The detailed protocol for the synthesis of 2-bromo-2-methylpropanamide provides a practical example of its application. Further research and development in this area could lead to the discovery of novel and effective crop protection agents derived from this versatile building block.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Polymers Synthesized with a 2-Bromoisobutyryl Bromide Initiator
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying polymers synthesized using a 2-bromoisobutyryl bromide initiator, commonly employed in Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in my polymer after synthesis?
A1: The main impurities in a crude polymer synthesized via ATRP using a 2-bromoisobutyryl bromide initiator typically include:
-
Residual Copper Catalyst: The copper complex (e.g., CuBr/Ligand) used to catalyze the polymerization. This is often visible as a blue or green tint in the polymer.
-
Unreacted Monomer: Monomer that did not polymerize during the reaction.
-
Residual Initiator: Unreacted 2-bromoisobutyryl bromide or its derivatives.
-
Solvent: The solvent used for the polymerization.
-
Ligand: The ligand used to solubilize the copper catalyst.
Q2: How do I choose the most appropriate purification method for my polymer?
A2: The selection of a purification method depends on several factors, including the polymer's solubility, the nature of the impurities to be removed, and the desired final purity. The three most common methods are precipitation, column chromatography, and dialysis. A combination of methods is often necessary for high-purity materials.[1]
Q3: My purified polymer is still colored (blue/green). What should I do?
A3: A persistent blue or green color indicates the presence of residual copper catalyst. While precipitation can reduce the amount of catalyst, it is often insufficient for complete removal. Passing the polymer solution through a neutral or basic alumina column is a highly effective method for removing the copper catalyst.[1] Ion-exchange resins can also be used for this purpose.
Q4: After precipitation, my polymer is a sticky oil instead of a powder. How can I resolve this?
A4: This issue often arises if the polymer's glass transition temperature (Tg) is below room temperature. Here are a few troubleshooting steps:
-
Cool the non-solvent: Precipitating into a chilled non-solvent can help solidify the polymer.
-
Use a different non-solvent: Experiment with different non-solvents. For example, for more non-polar polymers, hexane or heptane may be more effective than methanol.
-
Slow addition and vigorous stirring: Add the polymer solution dropwise into a rapidly stirring volume of the non-solvent to encourage the formation of a fine powder.
Q5: Can I use the same purification method for different types of polymers?
A5: Not always. The choice of solvent and non-solvent for precipitation, the eluent for column chromatography, and the dialysis membrane and solvent are all dependent on the specific polymer's properties, particularly its solubility. For instance, dialysis is most suitable for water-soluble polymers.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Polymer does not precipitate | - Poor choice of non-solvent. - Polymer concentration is too low. - The polymer is too soluble in the non-solvent. | - Experiment with different non-solvents or mixtures of non-solvents.[3] - Concentrate the polymer solution before precipitation. - Use a larger volume of non-solvent (at least 10 times the volume of the polymer solution).[3] |
| Low yield after precipitation | - Some polymer remains dissolved in the non-solvent. - The polymer is a fine powder that is difficult to collect. | - Cool the precipitation mixture to further decrease polymer solubility. - Use a centrifuge to collect fine particles. - Allow the precipitate to settle completely before decanting the supernatant. |
| Residual monomer in the final product | - Insufficient number of precipitations. - Inefficient removal by the chosen method. | - Perform multiple precipitation cycles (2-3 times). - For water-soluble polymers, dialysis is very effective at removing small molecules like monomers.[2] |
| Broad molecular weight distribution (PDI) in the purified polymer | - Issues with the polymerization reaction itself, not the purification. - Degradation of the polymer during purification. | - Re-evaluate the polymerization conditions (initiator efficiency, deoxygenation, etc.). - Avoid harsh purification conditions (e.g., strong acids/bases, high temperatures) that could cause chain scission. |
| Copper catalyst not fully removed by alumina column | - Column overloaded with polymer/catalyst. - Inappropriate solvent used for elution. - Alumina is not sufficiently activated. | - Use a larger column or less polymer solution. - Ensure the polymer is fully dissolved in a solvent that allows for good interaction with the alumina. - Use neutral or basic alumina for copper catalyst removal.[1] |
Data Presentation: Efficiency of Purification Methods
The following tables summarize quantitative data on the effectiveness of different purification techniques for removing copper catalyst from polymers synthesized by ATRP.
Table 1: Copper Removal from Polystyrene (PS) by Various Purification Methods
| Purification Method | Copper Concentration (ppm) |
| No Purification | >1000 |
| 1x Precipitation (Methanol) | 100 - 200 |
| 1x Precipitation (Hexanes) | 50 - 100 |
| 2x Precipitation (Hexanes) | <50 |
| Alumina Column | <10 |
| Ion-Exchange Resin | <10 |
Data adapted from studies on polystyrene synthesized by normal ATRP.[1]
Table 2: Efficiency of Different Methods for Copper Removal from ATRP Polymers
| Purification Method | % Copper Removal | Reference |
| Alumina Column Chromatography | >95% | [4] |
| Liquid-Liquid Extraction (aq. NH4Cl) | ~67% | [5] |
| Precipitation with "Precipiton" Ligands | >99% | [4][6] |
| Ion-Exchange Resins | >99% | [5] |
Experimental Protocols
Protocol 1: Purification of Poly(methyl methacrylate) (PMMA) by Precipitation
-
Dissolution: Dissolve the crude PMMA in a minimal amount of a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). The solution should be concentrated to facilitate precipitation.
-
Precipitation: In a separate beaker, add a volume of a cold non-solvent (e.g., methanol, hexane, or a 1:1 v/v mixture of methanol and water) that is at least 10 times the volume of the polymer solution. Cool the non-solvent in an ice bath.
-
Addition: While vigorously stirring the non-solvent, add the polymer solution dropwise using a pipette or dropping funnel. A white precipitate of PMMA should form.
-
Isolation: Continue stirring for a few minutes after the addition is complete. Allow the precipitate to settle. Isolate the polymer by filtration using a Buchner funnel or by centrifugation.
-
Washing: Wash the collected polymer with fresh, cold non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer under vacuum at 40-60 °C until a constant weight is achieved.
-
Repetition: For higher purity, redissolve the polymer in the original solvent and repeat the precipitation process 2-3 times.[7]
Protocol 2: Purification by Alumina Column Chromatography
-
Column Preparation: Prepare a short column using a glass pipette or a chromatography column plugged with glass wool or cotton. Add a small layer of sand. Create a slurry of neutral or basic alumina in the chosen eluent (e.g., THF or DCM) and pour it into the column, allowing it to pack evenly. Add another small layer of sand on top of the alumina bed.
-
Dissolution: Dissolve the crude, colored polymer in a minimal amount of the eluent.
-
Loading: Carefully load the polymer solution onto the top of the alumina column.
-
Elution: Elute the polymer through the column using the eluent. The copper catalyst will adsorb onto the alumina, and the colorless polymer solution will pass through.
-
Collection: Collect the colorless eluate containing the purified polymer.
-
Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator.
-
Drying: Dry the purified polymer under vacuum.
Protocol 3: Purification of Water-Soluble Polymers by Dialysis
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) significantly smaller than the molecular weight of your polymer (e.g., 1-3.5 kDa for a >10 kDa polymer). Prepare the membrane according to the manufacturer's instructions (this may involve boiling in sodium bicarbonate and EDTA solutions).
-
Sample Loading: Dissolve the crude water-soluble polymer in deionized water or an appropriate buffer. Load the polymer solution into the dialysis bag and securely clip both ends.
-
Dialysis: Immerse the sealed dialysis bag in a large beaker containing deionized water or the chosen dialysis buffer. The volume of the external solution should be at least 100 times the volume of the sample. Stir the external solution gently with a magnetic stirrer.
-
Solvent Exchange: Change the external dialysis solution periodically (e.g., every 4-6 hours) to maintain a high concentration gradient and ensure efficient removal of small molecule impurities. Continue for 24-48 hours.
-
Recovery: After dialysis, remove the dialysis bag from the buffer and carefully collect the purified polymer solution.
-
Lyophilization: Freeze-dry (lyophilize) the polymer solution to obtain the purified polymer as a solid.
Visualizations
Caption: General workflow for the synthesis and purification of polymers.
Caption: Troubleshooting guide for sticky polymer precipitation.
References
- 1. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
How to effectively remove copper catalyst from ATRP reactions involving 2-Bromoisobutyryl bromide.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of copper catalysts from Atom Transfer Radical Polymerization (ATRP) reactions, specifically those involving the initiator 2-Bromoisobutyryl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in an ATRP reaction mixture that need to be removed?
A1: The main impurities in an ATRP reaction mixture include the copper catalyst (in both its Cu(I) and Cu(II) oxidation states complexed with a ligand), unreacted monomer, residual initiator (e.g., 2-bromoisobutyryl bromide and its derivatives), and the solvent used for the polymerization.[1]
Q2: What are the most common and effective techniques for removing the copper catalyst?
A2: The three most widely used and effective purification techniques are:
-
Column Chromatography: Passing a solution of the polymer through a column packed with a stationary phase, most commonly neutral or basic alumina, is a very effective method for removing the copper catalyst.[1][2][3]
-
Precipitation: This involves dissolving the crude polymer in a suitable solvent and then adding this solution to a large excess of a non-solvent to cause the polymer to precipitate, leaving the copper catalyst and other small-molecule impurities behind in the solution.[4][5]
-
Ion-Exchange Resins: Stirring the polymer solution with an acidic ion-exchange resin can effectively remove the copper catalyst.[5][6]
Q3: How do I choose the best purification method for my polymer?
A3: The choice of purification method depends on several factors:
-
Polymer Solubility: The polymer's solubility in different solvents is a critical factor. For precipitation, a good solvent/non-solvent pair is necessary. For column chromatography, the polymer must be soluble in the eluent.
-
Polymer Polarity: Passing a solution through an alumina column works best for non-polar polymers. For polar polymers, the copper catalyst may not adhere as strongly to the column, leading to incomplete removal.[2]
-
Scale of the Reaction: For large-scale reactions (>10 g), passing a viscous polymer solution through an alumina column can be difficult.[5]
-
Desired Purity: The required level of purity will influence the choice of method or a combination of methods. For instance, multiple precipitations or combining column chromatography with precipitation may be necessary to achieve very low copper levels.
Q4: What are the visual indicators of successful copper removal?
A4: The most apparent visual indicator is the disappearance of the characteristic blue or green color of the copper-ligand complex from the polymer solution or the final polymer product. A successful purification should yield a colorless polymer solution and a white or colorless polymer solid. The top of the alumina column may show a blue or green band where the copper catalyst is adsorbed.[7]
Troubleshooting Guides
Problem 1: My polymer is still colored (blue or green) after purification.
-
Cause: Incomplete removal of the copper catalyst.
-
Solutions:
-
Alumina Column Chromatography:
-
Ensure you are using a sufficient amount of alumina. A general rule of thumb is to use 20-50 times the weight of the polymer.
-
Use neutral or basic alumina, as acidic alumina might retain some polymers. For hydrolyzable polymers, neutral alumina is recommended.[2]
-
Ensure the copper is oxidized to Cu(II) before passing it through the column by exposing the reaction mixture to air.[2]
-
Consider passing the polymer solution through the column a second time.[2]
-
-
Precipitation:
-
Perform multiple precipitations. Two or three precipitation cycles are often necessary for complete removal.
-
Optimize the solvent/non-solvent system. The non-solvent should be a poor solvent for the polymer but a good solvent for the copper complex.
-
-
Ion-Exchange Resin:
-
Increase the amount of ion-exchange resin used.
-
Increase the contact time between the polymer solution and the resin.
-
The rate of removal can be increased by raising the temperature.[5]
-
-
Problem 2: My polymer is sticky and difficult to handle after precipitation.
-
Cause: The glass transition temperature (Tg) of your polymer might be below room temperature. The choice of non-solvent could also lead to a sticky precipitate instead of a fine powder.
-
Solutions:
-
Precipitate into a chilled non-solvent.
-
Experiment with different non-solvents. For example, for more non-polar polymers, hexane or heptane might be more effective than methanol.
-
After precipitation, try to triturate the sticky solid with the non-solvent to induce solidification.
-
Problem 3: I am experiencing significant product loss during purification.
-
Cause:
-
Column Chromatography: Polar polymers may adsorb onto the alumina column.[1] Some polymer may also be physically retained in the column.
-
Precipitation: Low molecular weight polymer chains may remain soluble in the non-solvent.
-
-
Solutions:
-
Column Chromatography:
-
To recover adsorbed polar polymer, you may need to flush the column with a more polar solvent, but be aware that this might also elute some of the trapped copper.[1]
-
Ensure to wash the column thoroughly with the eluting solvent after passing the polymer solution to recover as much product as possible.[2]
-
-
Precipitation:
-
Use a larger volume of the non-solvent (at least 5-10 times the volume of the polymer solution).[8]
-
Ensure the non-solvent is a very poor solvent for your polymer.
-
-
Quantitative Data on Copper Removal Efficiency
The following table summarizes the efficiency of different copper removal techniques based on the final copper concentration in the polymer.
| Purification Technique | Polymer | Initial Copper (ppm) | Final Copper (ppm) | Reference |
| No Purification | Polystyrene | 10,000 | 10,000 | [6] |
| Precipitation in Hexanes | Polystyrene | 10,000 | 1,000 | [6] |
| Precipitation in Methanol | Polystyrene | 10,000 | 500 | [6] |
| Alumina Column | Polystyrene | 10,000 | < 50 | [6] |
| 10 wt% Ion-Exchange Resin | Polystyrene | 10,000 | < 50 | [6] |
| Two Precipitations in Hexanes | Polystyrene | 10,000 | < 100 | [6] |
| Precipitation in Basic Medium | Amino-functionalized Polymethacrylate | - | as low as 5 | [9] |
| Polyethylene-ligand Precipitation | Poly(methyl methacrylate) | - | < 1% of original | [9][10] |
| JandaJel™ Ligands (Heterogeneous) | Poly(methyl methacrylate) | - | 4-5% of original | [9][10] |
| "Precipiton" Ligands | Poly(methyl methacrylate) | - | < 1% of original | [4][10] |
Experimental Protocols
Protocol 1: Copper Removal using an Alumina Column
This protocol is suitable for non-polar to moderately polar polymers.
Materials:
-
Crude polymer solution (e.g., in THF or dichloromethane)
-
Neutral or basic alumina
-
Eluting solvent (same as the solvent for the polymer solution)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
Procedure:
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the plug.
-
Fill the column with the chosen alumina (typically 20-50 times the weight of the polymer). Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the alumina.
-
Pre-wet the column by passing the eluting solvent through it until the solvent level is just above the top layer of sand. Ensure no air bubbles are trapped in the column.
-
-
Sample Loading and Elution:
-
Carefully load the crude polymer solution onto the top of the column.
-
Open the stopcock and begin collecting the eluate.
-
Continuously add fresh eluting solvent to the top of the column to keep it from running dry.
-
A colored band of the copper catalyst should be visible at the top of the alumina.[7]
-
Continue eluting until all the polymer has passed through the column. You can monitor the elution by thin-layer chromatography (TLC) if applicable.
-
-
Polymer Recovery:
-
Collect all the fractions containing the polymer.
-
Remove the solvent from the collected eluate using a rotary evaporator to obtain the purified polymer.
-
Protocol 2: Copper Removal by Precipitation
This protocol is widely applicable to a variety of polymers, provided a suitable solvent/non-solvent pair can be found.
Materials:
-
Crude polymer
-
A good solvent for the polymer (e.g., THF, dichloromethane, acetone)
-
A non-solvent for the polymer in which the copper catalyst is soluble (e.g., methanol, hexane, diethyl ether)
-
Beakers or flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution:
-
Dissolve the crude polymer in a minimum amount of the good solvent.
-
-
Precipitation:
-
In a separate, larger beaker, place a significant excess of the non-solvent (at least 5-10 times the volume of the polymer solution).[8]
-
While vigorously stirring the non-solvent, slowly add the polymer solution dropwise.
-
A precipitate of the polymer should form immediately.
-
-
Isolation and Washing:
-
Allow the mixture to stir for a period to ensure complete precipitation.
-
Isolate the precipitated polymer by filtration or decantation.
-
Wash the polymer with fresh non-solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified polymer under vacuum to remove all residual solvents.
-
-
Reprecipitation (Optional but Recommended):
-
For higher purity, redissolve the polymer in the good solvent and repeat the precipitation process. Two or three precipitations are often sufficient to remove the majority of the copper catalyst.
-
Protocol 3: Copper Removal using Ion-Exchange Resin
This method is efficient and can be used for a range of polymers and solvents.
Materials:
-
Crude polymer solution
-
Acidic ion-exchange resin (e.g., Dowex™ MSC-1)
-
Flask
-
Magnetic stirrer and stir bar
-
Filtration setup
Procedure:
-
Resin Treatment:
-
Add the acidic ion-exchange resin (typically 10 wt% relative to the polymer) to the crude polymer solution in a flask.
-
-
Stirring:
-
Isolation:
-
Once the solution becomes colorless, separate the resin from the polymer solution by filtration.
-
-
Polymer Recovery:
-
Recover the purified polymer from the filtrate, usually by precipitation into a non-solvent as described in Protocol 2 or by solvent evaporation.
-
Visualization of Experimental Workflows
Caption: Workflow for copper catalyst removal using an alumina column.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Managing the moisture sensitivity of 2-Bromoisobutyryl bromide in reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture-sensitive reagent, 2-Bromoisobutyryl bromide (BIBB), to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 2-Bromoisobutyryl bromide and why is it so sensitive to moisture?
A1: 2-Bromoisobutyryl bromide (BIBB) is a highly reactive organic compound, widely used as an initiator or a precursor for initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[1] Its structure contains a highly electrophilic acyl bromide group. This functional group readily reacts with nucleophiles, including water.[2] Upon contact with moisture, BIBB undergoes rapid hydrolysis to form 2-bromoisobutyric acid and hydrogen bromide (HBr) gas. This reaction is often exothermic and the HBr gas can cause fuming.[2] This high reactivity necessitates handling and storage under strictly anhydrous and inert conditions.
Q2: I opened a bottle of 2-Bromoisobutyryl bromide and saw white fumes. Is it still usable?
A2: The white fumes you observed are likely hydrogen bromide (HBr) gas, which is a byproduct of the hydrolysis of BIBB upon contact with atmospheric moisture. This indicates that the reagent has been at least partially compromised. While it may still contain some unreacted BIBB, the presence of hydrolysis byproducts can significantly impact your reaction. For reactions highly sensitive to protic impurities or requiring precise stoichiometry, it is strongly recommended to use a fresh, unopened bottle or to purify the partially hydrolyzed reagent by distillation before use.
Q3: How should I properly store 2-Bromoisobutyryl bromide?
A3: To maintain its integrity, 2-Bromoisobutyryl bromide should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage area should be cool, dry, and well-ventilated, away from incompatible materials like bases, strong oxidizing agents, alcohols, and amines. Many suppliers provide BIBB in Sure/Seal™ bottles, which are designed for the safe storage and dispensing of air- and moisture-sensitive reagents.
Troubleshooting Guide
This guide addresses common problems encountered when using 2-Bromoisobutyryl bromide, with a focus on issues arising from its moisture sensitivity.
Problem 1: Low Yield in My Polymerization/Esterification Reaction
Q: I am using 2-Bromoisobutyryl bromide to initiate a polymerization (or in an esterification reaction), and my yields are consistently low. What could be the cause?
A: Low yields in reactions involving BIBB are frequently linked to the hydrolysis of the reagent. If BIBB is exposed to moisture, it converts to 2-bromoisobutyric acid, which is not an effective ATRP initiator. This reduces the concentration of active initiator in your reaction, leading to lower conversion of the monomer to polymer.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of BIBB or purify the existing stock by distillation.
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of inert gas or in a desiccator.
-
Use anhydrous solvents. If not purchased as anhydrous, dry the solvents using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
Handle all reagents and set up the reaction under a positive pressure of an inert gas (argon or nitrogen) using Schlenk line or glovebox techniques.
-
-
Check Other Reagents for Water Content: Ensure your monomer, solvent, and any other additives are free of water. Monomers should be passed through a column of basic alumina to remove inhibitors and residual water.
Problem 2: My Polymer has a High Polydispersity Index (PDI)
Q: I am performing an ATRP using a BIBB-derived initiator, and the resulting polymer has a broad molecular weight distribution (high PDI). How can I improve this?
A: A high PDI in ATRP suggests poor control over the polymerization, which can be caused by several factors related to the initiator's integrity. Hydrolysis of BIBB can lead to the formation of HBr. This acidic byproduct can interfere with the copper catalyst complex, affecting the equilibrium between the active and dormant polymer chains and leading to a loss of control. Furthermore, if BIBB is used to functionalize a macroinitiator, incomplete or side reactions due to moisture can result in a mixture of active and inactive initiator sites, leading to a broad PDI.
Troubleshooting Steps:
-
Use High-Purity BIBB: Ensure your BIBB is free from hydrolysis products.
-
Optimize Ligand and Catalyst: The choice and purity of the ligand and copper salt are crucial. Ensure they are stored under inert conditions.
-
Inert Atmosphere is Critical: The polymerization should be performed under a rigorously inert atmosphere to prevent the oxidation of the Cu(I) catalyst, which also leads to a loss of control and high PDI. Perform several freeze-pump-thaw cycles to deoxygenate the reaction mixture.
Problem 3: My Polymer is Sticky and Difficult to Purify
Q: After polymerization and work-up, my polymer is a sticky, oily substance that is hard to precipitate and purify. What is causing this?
A: While the physical properties of the polymer (e.g., a low glass transition temperature) can lead to a sticky product, issues during polymerization can exacerbate this.[3][4] If moisture has compromised the BIBB initiator, the resulting polymerization may have a lower molecular weight than intended and a broader distribution. Low molecular weight chains and oligomers can act as plasticizers, making the bulk polymer sticky.
Troubleshooting Steps:
-
Re-evaluate Polymerization Conditions: Ensure your reaction is running to a high conversion to minimize the presence of unreacted monomer and low molecular weight oligomers.
-
Optimize Purification Protocol:
-
Cool the non-solvent for precipitation in an ice bath or freezer.
-
Experiment with different non-solvents to achieve efficient precipitation.
-
For polymers that are difficult to precipitate, column chromatography can be an effective method to remove the copper catalyst and other small molecule impurities.[3]
-
Data Presentation
The impact of using moisture-exposed 2-Bromoisobutyryl bromide on Atom Transfer Radical Polymerization (ATRP) of a typical monomer like methyl methacrylate (MMA) is significant. The following table summarizes the expected outcomes.
| Condition | Initiator Efficiency (%) | Target Mn ( g/mol ) | Obtained Mn ( g/mol ) | Polydispersity Index (PDI) | Observations |
| Pristine BIBB (handled under inert conditions) | >95 | 10,000 | 9,800 | < 1.2 | Controlled polymerization, narrow molecular weight distribution. |
| Moisture-Exposed BIBB | < 50 | 10,000 | > 15,000 (bimodal) | > 1.5 | Uncontrolled polymerization, broad and often bimodal molecular weight distribution. Lower conversion. |
Note: The data presented are representative and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Handling and Dispensing 2-Bromoisobutyryl Bromide Under Inert Atmosphere
This protocol describes the safe transfer of BIBB from a Sure/Seal™ bottle using syringe techniques.
Materials:
-
Sure/Seal™ bottle of 2-Bromoisobutyryl bromide
-
Dry, nitrogen-flushed gas-tight syringe with a long needle
-
Schlenk flask, oven-dried and cooled under inert gas
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Septa
Procedure:
-
Assemble the reaction glassware and purge with inert gas for at least 30 minutes.
-
Puncture the septum on the Sure/Seal™ bottle of BIBB with a needle connected to the inert gas line to introduce a positive pressure of inert gas.
-
Puncture the septum with the dry, gas-tight syringe and draw the desired volume of BIBB. It is good practice to draw a small amount of inert gas into the syringe on top of the liquid to act as a buffer.
-
Withdraw the syringe from the BIBB bottle and insert it into the septum of the reaction flask.
-
Slowly add the BIBB to the reaction flask.
-
Remove the syringe and rinse it immediately and carefully with an appropriate anhydrous solvent (e.g., dichloromethane) followed by a quenching agent (e.g., isopropanol).
Protocol 2: Synthesis of a Macroinitiator from a Hydroxyl-Terminated Polymer (e.g., Poly(ethylene glycol))
This protocol details the functionalization of a hydroxyl-terminated polymer with BIBB to create an ATRP macroinitiator.
Materials:
-
Poly(ethylene glycol) monomethyl ether (mPEG-OH), dried by azeotropic distillation with toluene.
-
2-Bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA), distilled over CaH₂.
-
Anhydrous dichloromethane (DCM).
-
Schlenk flask and standard inert atmosphere glassware.
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve the dried mPEG-OH in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents relative to mPEG-OH) to the solution.
-
Slowly add 2-Bromoisobutyryl bromide (1.2 equivalents relative to mPEG-OH) dropwise to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by ¹H NMR to confirm the disappearance of the hydroxyl proton and the appearance of the characteristic peaks for the bromoisobutyryl group.
-
Once the reaction is complete, filter the solution to remove the triethylammonium bromide salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Precipitate the resulting macroinitiator in cold anhydrous diethyl ether and dry under vacuum.
Visualizations
Troubleshooting Workflow for Reactions Involving 2-Bromoisobutyryl Bromide
Caption: A decision tree for troubleshooting common issues in reactions using 2-Bromoisobutyryl bromide.
Reaction Pathway: Hydrolysis of 2-Bromoisobutyryl Bromide
Caption: The reaction of 2-Bromoisobutyryl bromide with water leads to its degradation.
References
Troubleshooting low initiation efficiency in ATRP with 2-Bromoisobutyryl bromide.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low initiation efficiency in Atom Transfer Radical Polymerization (ATRP) when using 2-Bromoisobutyryl bromide (BIBB). The following sections are designed in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Question: My ATRP reaction is very slow, fails to start, or yields a polymer with a much higher molecular weight than targeted and a broad polydispersity (Đ > 1.5). What is causing this low initiation efficiency?
Answer: Low initiation efficiency in ATRP is a common problem that suggests not all initiator molecules are starting polymer chains simultaneously. This can be caused by several factors related to reagent purity and reaction conditions. Follow this troubleshooting guide to identify and resolve the issue.
Step 1: Verify the Integrity of the Initiator
The primary suspect in low initiation efficiency is often the initiator itself, 2-Bromoisobutyryl bromide (BIBB). BIBB is highly reactive and susceptible to degradation.[1][2]
-
Problem: The initiator has been compromised by moisture. BIBB is an acyl bromide that reacts readily with water, hydrolyzing to 2-bromoisobutyric acid and hydrobromic acid (HBr).[3][4] This hydrolyzed form is not an efficient ATRP initiator.
-
How to Identify: The initiator may appear cloudy or have a pungent, acidic smell different from its characteristic sharp odor. An NMR spectrum can confirm the presence of impurities.
-
Solution:
-
Always use freshly distilled or newly purchased BIBB. Store it under an inert atmosphere (e.g., argon or nitrogen) in a desiccator and keep the container tightly sealed.[3]
-
If the purity is questionable, purify the BIBB by vacuum distillation. (See Protocol 1).
-
Step 2: Scrutinize the Reaction Environment for Oxygen
ATRP is a controlled radical polymerization that is highly sensitive to oxygen. Oxygen scavenges radicals and oxidizes the Cu(I) catalyst to the inactive Cu(II) state, which halts the activation of new polymer chains.[5]
-
Problem: Incomplete deoxygenation of the reaction mixture.
-
How to Identify: If the reaction solution turns blue or green immediately upon addition of the copper catalyst (before polymerization is expected to begin), it indicates rapid oxidation of Cu(I) to Cu(II).[6]
-
Solution:
-
Employ rigorous deoxygenation techniques. For most systems, performing at least three to four freeze-pump-thaw cycles is the most effective method.[7]
-
Alternatively, bubble a stream of high-purity argon or nitrogen through the reaction mixture for at least 30-60 minutes before initiating the reaction.[8]
-
Ensure all glassware is oven- or flame-dried and assembled while hot under an inert atmosphere to remove adsorbed moisture and air.[7]
-
Step 3: Evaluate the Purity of Other Reagents
-
Problem: The monomer contains inhibitors. Most commercial monomers are shipped with a small amount of radical inhibitor (like MEHQ) to prevent spontaneous polymerization during storage. These inhibitors will consume the first radicals generated, leading to an induction period and reduced initiation efficiency.
-
Solution: Remove the inhibitor by passing the monomer through a column of basic or neutral alumina immediately before use. (See Protocol 2).[9]
-
Problem: The solvent contains impurities. Water or other protic impurities in the solvent can interfere with the catalyst complex.[10]
-
Solution: Use anhydrous, high-purity solvents. If necessary, distill the solvent over an appropriate drying agent.
Step 4: Assess the Catalyst System
-
Problem: The catalyst (e.g., CuBr) has been oxidized, or the catalyst/ligand ratio is incorrect.
-
How to Identify: Pure CuBr should be a white powder. If it is green or blue, it is already partially oxidized to Cu(II).
-
Solution:
-
If the CuBr is oxidized, wash it with acetic acid, followed by ethanol and diethyl ether, and dry it under vacuum.
-
Ensure the correct molar ratio of catalyst to ligand is used. This ratio is crucial for stabilizing the copper complex and tuning its activity.[11] A common starting point is a 1:1 or 1:2 ratio of CuBr to a ligand like PMDETA or bpy.[12]
-
Troubleshooting Summary Table
| Problem Symptom | Potential Cause | Recommended Solution |
| Reaction fails to start or is extremely slow. | 1. Degraded/hydrolyzed initiator (BIBB). 2. Oxygen in the system. 3. Inhibitor in the monomer. | 1. Use freshly distilled BIBB; store under inert gas. 2. Perform 3-4 freeze-pump-thaw cycles. 3. Pass monomer through an alumina column. |
| Polymer has high molecular weight and broad polydispersity (Đ). | 1. Slow initiation relative to propagation. 2. Insufficiently deoxygenated system. 3. Impure initiator. | 1. Ensure high-purity initiator and catalyst. 2. Improve deoxygenation protocol. 3. Purify BIBB by vacuum distillation. |
| Reaction mixture immediately turns blue/green. | Premature oxidation of Cu(I) to Cu(II). | 1. Improve deoxygenation of the reaction mixture. 2. Check for air leaks in the reaction setup. 3. Use pure, white CuBr catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of low initiation efficiency in an ATRP experiment? A1: The primary indicators are:
-
Slow Polymerization Kinetics: The reaction takes much longer than expected to reach a certain monomer conversion.
-
High Polydispersity Index (Đ): The resulting polymer has a broad molecular weight distribution (typically Đ > 1.5), indicating that polymer chains did not grow uniformly.
-
Discrepancy in Molecular Weight: The experimentally determined number-average molecular weight (Mn) is significantly higher than the theoretical Mn calculated from the monomer-to-initiator ratio.
Q2: How is 2-Bromoisobutyryl bromide (BIBB) different from Ethyl 2-bromoisobutyrate (EBiB) as an initiator? A2: The key difference lies in their reactivity and intended use.[1]
-
2-Bromoisobutyryl bromide (BIBB): Is an acyl bromide, making it extremely reactive.[4] It is typically not used to directly initiate polymerization in a solution of monomer. Instead, it is used as a powerful functionalization agent to attach initiating sites to surfaces (like silicon wafers or nanoparticles) or molecules containing hydroxyl (-OH) or amine (-NH2) groups, creating a "macroinitiator".[1][3][8]
-
Ethyl 2-bromoisobutyrate (EBiB): Is a more stable ester. It is a highly efficient and widely used "universal" initiator for the direct ATRP of various monomers in solution.[1][7]
If you are performing a solution polymerization, EBiB is generally the more appropriate choice. If your goal is to graft polymers from a surface or another polymer, BIBB is used in a preliminary step to create the initiator sites.
Q3: Can I use 2-Bromoisobutyryl bromide directly to initiate polymerization in solution? A3: While technically possible, it is highly discouraged. The high reactivity of the acyl bromide group can lead to undesirable side reactions with the monomer, solvent, or catalyst-ligand complex, resulting in poor control over the polymerization. It is much more reliable to use a stable alkyl halide initiator like ethyl 2-bromoisobutyrate (EBiB) for solution ATRP.[1]
Q4: What are the ideal storage conditions for 2-Bromoisobutyryl bromide? A4: Due to its moisture sensitivity, BIBB should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[3][13] It is best kept in a desiccator or a glovebox to protect it from atmospheric moisture. Storing at a reduced temperature (2-8 °C) can also help maintain its stability.
Q5: My reaction mixture is sticky and difficult to purify. Is this related to initiation efficiency? A5: While not a direct measure of initiation efficiency, a sticky product can sometimes be a consequence of a poorly controlled polymerization, which may stem from inefficient initiation.[14] If the polymerization terminates prematurely or produces a wide range of low molecular weight chains, the resulting polymer can be oily or sticky. However, the stickiness is more often related to the polymer's low glass transition temperature (Tg).[9]
Experimental Protocols
Protocol 1: Purification of 2-Bromoisobutyryl Bromide (BIBB) by Vacuum Distillation
-
Safety Note: BIBB is corrosive and lachrymatory. Perform this procedure in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Setup: Assemble a clean, dry distillation apparatus suitable for vacuum. Use a short-path distillation head if available.
-
Charge the Flask: Add the crude BIBB to the round-bottom distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully apply vacuum.
-
Heating: Gently heat the flask using an oil bath.
-
Collect Fractions: Collect the fraction that distills at the correct boiling point and pressure (e.g., ~60-62 °C at 20 mmHg). The literature boiling point at atmospheric pressure is 162-164 °C.[4][13]
-
Storage: Transfer the purified, clear liquid to a clean, dry Schlenk flask or ampule. Backfill with argon or nitrogen and seal tightly for storage.
Protocol 2: Removal of Inhibitor from Monomer (e.g., Methyl Methacrylate)
-
Prepare Column: Pack a glass chromatography column with basic or neutral alumina (approximately 10-15 cm in height for 50 mL of monomer).
-
Elute Monomer: Add the monomer to the top of the column and allow it to pass through via gravity.
-
Collect Monomer: Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Use Immediately: The purified monomer should be used immediately for the ATRP reaction as the inhibitor has been removed.
Protocol 3: General Test Protocol for ATRP of Methyl Methacrylate (MMA)
This protocol uses Ethyl 2-bromoisobutyrate (EBiB) as the initiator for a standard solution polymerization.
-
Target: Degree of Polymerization (DP) = 100; [MMA]:[EBiB]:[CuBr]:[PMDETA] = 100:1:1:1
-
Reagents:
-
MMA (inhibitor removed): 10.0 g (100 mmol)
-
EBiB: 195 mg (1.0 mmol)
-
CuBr: 143 mg (1.0 mmol)
-
PMDETA: 173 mg (1.0 mmol)
-
Anisole (solvent): 10 mL
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr.
-
Seal the flask with a rubber septum, and deoxygenate by applying vacuum and backfilling with argon three times.
-
Under a positive pressure of argon, add the anisole, MMA, and PMDETA via syringe.
-
Deoxygenate the solution by performing three freeze-pump-thaw cycles.
-
After the final cycle, backfill the flask with argon.
-
While stirring, inject the EBiB initiator via syringe to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Monitor the reaction by taking samples periodically to analyze for conversion (via NMR or GC) and molecular weight (via GPC).
-
To terminate, open the flask to air and dilute with a solvent like THF. The solution will turn green/blue, indicating oxidation of the catalyst.
-
Purify the polymer by passing the solution through a short column of neutral alumina to remove the copper catalyst, followed by precipitation into a cold non-solvent like methanol or hexane.[9]
-
Visualizations
Caption: Troubleshooting workflow for low initiation efficiency.
Caption: Deactivation pathway of BIBB by moisture.
Caption: The core equilibrium of ATRP.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromoisobutyryl Bromide | 20769-85-1 [chemicalbook.com]
- 4. jecibiochem.com [jecibiochem.com]
- 5. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. lookchem.com [lookchem.com]
- 14. researchgate.net [researchgate.net]
Effective precipitation and purification techniques for polymers made with 2-Bromoisobutyryl bromide.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers synthesized using 2-bromoisobutyryl bromide as an initiator or precursor.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in a polymerization reaction initiated by 2-bromoisobutyryl bromide?
A1: The main impurities in a typical Atom Transfer Radical Polymerization (ATRP) reaction mixture include the copper catalyst (in both Cu(I) and Cu(II) oxidation states complexed with a ligand), unreacted monomer, residual initiator derivatives, and the polymerization solvent.[1]
Q2: What are the most effective methods for purifying polymers synthesized via ATRP?
A2: The three most common and effective purification techniques are:
-
Precipitation: This involves dissolving the crude polymer in a suitable solvent and then adding this solution to a large volume of a non-solvent, causing the polymer to precipitate while impurities remain in the solution.[1]
-
Column Chromatography: Passing a solution of the polymer through a column packed with a stationary phase, such as neutral or basic alumina, is highly effective for removing the copper catalyst.[1][2]
-
Dialysis: This technique is particularly useful for water-soluble polymers. It involves placing the polymer solution in a semi-permeable membrane bag and dialyzing it against a large volume of a suitable solvent to remove small molecule impurities like residual monomers and salts.[1]
Q3: How do I select the appropriate purification method for my polymer?
A3: The choice of purification method depends on several factors:
-
Polymer Solubility: The solubility of your polymer in different solvents is the most critical factor. For precipitation, a good solvent/non-solvent pair is essential. For column chromatography, the polymer must be soluble in the eluent. Dialysis is typically used for water-soluble polymers.[1]
-
Nature of Impurities: To specifically remove the copper catalyst, column chromatography over alumina is very effective.[1][3] Precipitation is a good general method for removing unreacted monomer and other small molecules.[1] Dialysis is excellent for removing small, water-soluble impurities.[1]
Q4: Can I use 2-bromoisobutyryl bromide to directly initiate polymerization in solution?
A4: 2-Bromoisobutyryl bromide (BIBB) is generally not used to directly initiate polymerization in solution due to its high reactivity.[4] It is more commonly used as a powerful functionalization agent to attach the initiating group to other molecules or surfaces, creating macroinitiators for "grafting from" polymerizations.[4] For direct initiation in solution, a more stable initiator like ethyl α-bromoisobutyrate (EBiB) is often preferred.[4]
Troubleshooting Guides
Problem 1: My polymer precipitates as a sticky, oily mass instead of a fine powder.
Cause: This is a common issue, particularly for polymers with a low glass transition temperature (Tg), which are rubbery at room temperature.[1][5]
Solutions:
-
Cool the non-solvent: Try precipitating the polymer into a non-solvent that has been chilled in an ice bath or freezer. This can help solidify the polymer.[1]
-
Select a different non-solvent: The choice of non-solvent is crucial. You may need to experiment to find one that induces sharp precipitation. For non-polar polymers, hexane or heptane may be effective, while for polymers like polymethylmethacrylate (PMMA), cold methanol or a methanol/water mixture can work well.[1][4][6]
-
Optimize the precipitation process: Add the polymer solution dropwise into a rapidly stirring, large volume of the non-solvent. This promotes the formation of fine particles rather than a single agglomerated mass.[1]
-
Consider the polymer's Tg: If your polymer's Tg is below room temperature, obtaining a fine powder through precipitation may be challenging.
Problem 2: My polymer remains blue or green even after multiple precipitations.
Cause: The persistent color indicates the presence of the copper catalyst.[1] While precipitation can reduce the catalyst concentration, it is often insufficient for complete removal.[1]
Solution:
-
Alumina Column Chromatography: The most effective method to remove the copper catalyst is to pass a solution of your polymer (e.g., in THF or dichloromethane) through a short column of neutral or basic alumina.[1][2] The alumina will adsorb the copper complex, resulting in a colorless polymer solution.[1]
Problem 3: I am experiencing significant product loss during purification.
Cause: Polymer loss can occur at several stages of the purification process.
Solutions:
-
Incomplete Precipitation: If the non-solvent is not a strong enough precipitant, some of the lower molecular weight polymer chains may remain dissolved. Try a different non-solvent or a mixture of non-solvents.[1]
-
Adsorption on Alumina: Highly polar polymers may adsorb onto the alumina column, leading to poor recovery.[1][7] If this occurs, you may need to flush the column with a more polar solvent to recover the polymer, though this might also elute some of the copper.[1]
Data Presentation
Table 1: Common Solvent/Non-Solvent Systems for Polymer Precipitation
| Polymer Type | Good Solvents | Common Non-Solvents |
| Poly(methyl methacrylate) (PMMA) | Tetrahydrofuran (THF), Dichloromethane (DCM) | Cold Methanol, Hexane, Methanol/Water (50:50 v/v)[1][4] |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Tetrahydrofuran (THF) | Hexane[2] |
| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | Tetrahydrofuran (THF) | Cold Hexane, Hexane/Diethyl ether mixture[3] |
| Polystyrene (PS) | Tetrahydrofuran (THF), Toluene | Methanol, Hexane |
| Poly(N-isopropylacrylamide) (PNIPAM) | Deionized Water, Organic Solvents | - (Often purified by dialysis) |
| Polyacrylonitrile (PAN) | Dimethylformamide (DMF) | Water, Acetone/Water mixture, Ethanol/Water mixture[8] |
Experimental Protocols
Protocol 1: Precipitation of Polymethylmethacrylate (PMMA)
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Dissolve the Polymer: After polymerization, dissolve the crude, viscous PMMA reaction mixture in a minimal amount of a good solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).[1]
-
Prepare the Non-Solvent: In a separate beaker, place a volume of a cold non-solvent (e.g., methanol, hexane, or a 50:50 v/v mixture of methanol and water) that is at least 10 times the volume of the polymer solution.[1][4][9] It is recommended to cool the non-solvent in an ice bath.[1]
-
Precipitate the Polymer: While vigorously stirring the cold non-solvent, add the polymer solution dropwise using a pipette or dropping funnel. A white precipitate should form.[1]
-
Isolate the Polymer: Continue stirring for approximately 30 minutes after all the polymer solution has been added. Collect the precipitated polymer by vacuum filtration.[1]
-
Wash the Polymer: Wash the polymer on the filter with fresh, cold non-solvent to remove any remaining soluble impurities.[1]
-
Dry the Polymer: Dry the purified polymer under vacuum at an appropriate temperature (e.g., 40-60 °C) until a constant weight is achieved.[1]
Protocol 2: Purification of a Copper-Containing Polymer by Alumina Column Chromatography
-
Prepare the Alumina Column: Pack a glass column with neutral or basic alumina.
-
Equilibrate the Column: Pass the solvent you will use to dissolve your polymer (e.g., THF) through the column until the alumina is fully wetted and the solvent runs clear.[1]
-
Load the Polymer Solution: Dissolve your crude polymer in a minimal amount of the eluting solvent. Carefully add the polymer solution to the top of the alumina column.[1]
-
Elute the Polymer: Add fresh solvent to the top of the column to move the polymer through. The colored copper catalyst should adsorb to the alumina at the top of the column, while the colorless polymer solution elutes.
-
Collect the Polymer: Collect the colorless eluent containing your purified polymer. Wash the column with additional fresh solvent to ensure all the polymer is recovered.[1]
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Isolate the Polymer: Remove the solvent from the collected eluent using a rotary evaporator. The purified polymer can then be further dried under vacuum or subjected to a subsequent precipitation step if necessary.[1]
Mandatory Visualizations
Caption: A workflow diagram illustrating common purification techniques for polymers.
Caption: Troubleshooting guide for sticky polymer precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
How to handle and store highly reactive 2-Bromoisobutyryl bromide to prevent degradation.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of the highly reactive reagent, 2-Bromoisobutyryl bromide, to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is 2-Bromoisobutyryl bromide and why is it so reactive?
A1: 2-Bromoisobutyryl bromide (BiBB) is a colorless to pale yellow liquid with a strong, pungent odor.[1][2] Its high reactivity stems from the presence of two bromine atoms and an acyl bromide group in its structure.[3] The acyl bromide is highly susceptible to nucleophilic attack, particularly by water, leading to rapid hydrolysis.[2][3] This moisture sensitivity is a primary cause of its degradation.[1][3]
Q2: How can I visually assess the quality of my 2-Bromoisobutyryl bromide?
A2: Fresh, high-purity 2-Bromoisobutyryl bromide should be a clear, colorless to light yellow liquid.[1][2] Discoloration, such as a darker yellow or brown color, may indicate degradation. The presence of crystalline precipitates can also be a sign of hydrolysis or other decomposition reactions.[3]
Q3: What are the primary degradation products of 2-Bromoisobutyryl bromide?
A3: The main degradation pathway is hydrolysis from exposure to moisture, which produces 2-bromoisobutyric acid and hydrogen bromide (HBr).[3][4] Under thermal stress, it can also decompose to release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[5]
Q4: What are the immediate safety concerns when handling this reagent?
A4: 2-Bromoisobutyryl bromide is corrosive and causes severe skin burns and eye damage.[1][6] Inhalation of its vapors can be harmful and cause respiratory tract irritation.[2][4] It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor reaction yield or no reaction. | Degradation of 2-Bromoisobutyryl bromide due to improper storage or handling. | - Use a fresh bottle of the reagent. - If the bottle has been opened previously, it may have been exposed to moisture. Consider purchasing a new, sealed bottle. - Ensure all glassware is thoroughly dried before use. - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results between experiments. | The purity of the 2-Bromoisobutyryl bromide may be inconsistent. | - Always use a new, unopened bottle for critical experiments. - If using a larger bottle for multiple reactions, ensure it is properly sealed and stored under inert gas after each use. - Consider purifying the reagent by distillation if you have the appropriate equipment and safety measures in place. |
| Reagent has turned dark or contains solids. | Significant degradation has occurred. | - Do not use the reagent. - Dispose of the degraded material according to your institution's hazardous waste disposal procedures.[5] |
| Pressure buildup in the storage bottle. | Decomposition leading to the formation of gaseous byproducts like HBr. | - Handle with extreme caution in a fume hood. - Cool the bottle before opening. - Open the cap slowly to vent any excess pressure. |
Data Presentation
Table 1: Physical and Chemical Properties of 2-Bromoisobutyryl Bromide
| Property | Value |
| Molecular Formula | C₄H₆Br₂O |
| Molecular Weight | 229.90 g/mol [8] |
| Appearance | Colorless to pale yellow liquid[1][2] |
| Boiling Point | 162-164 °C[2] |
| Density | ~1.86 g/cm³ at 25 °C[2] |
| Solubility | Reacts with water. Miscible with acetone and carbon disulfide.[1][9] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation |
| Storage Temperature | Store below +30°C in a cool, dry place.[1][9] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[5] |
| Container | Keep in the original, tightly sealed container.[4][5] Store in a corrosive-resistant container. |
| Incompatible Materials | Water, strong oxidizing agents, bases, alcohols, amines, and metals.[1][5] |
| Handling Area | Use only in a chemical fume hood with adequate ventilation.[5][7] |
Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Preparation: Before handling, ensure all necessary PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat. Work must be performed in a certified chemical fume hood.
-
Inert Atmosphere: To minimize exposure to atmospheric moisture, it is recommended to handle the reagent under an inert atmosphere. This can be achieved using a Schlenk line or a glovebox.
-
Dispensing: Use a dry, clean glass syringe or cannula to transfer the liquid. If using a syringe, ensure it is purged with inert gas before drawing up the reagent.
-
Sealing: After dispensing, immediately reseal the bottle cap tightly. If the bottle has a septum, it is good practice to wrap the cap and septum with paraffin film to create an additional barrier against moisture.
-
Cleaning: Clean any spills immediately with an inert absorbent material. Decontaminate all equipment that has come into contact with the reagent.
Mandatory Visualizations
Caption: A flowchart illustrating the recommended workflow for safely handling 2-Bromoisobutyryl bromide.
Caption: The primary degradation pathway of 2-Bromoisobutyryl bromide upon exposure to moisture.
References
- 1. Page loading... [guidechem.com]
- 2. jecibiochem.com [jecibiochem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 2-Bromo-2-methylpropionyl bromide | C4H6Br2O | CID 88685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromoisobutyryl Bromide | 20769-85-1 [chemicalbook.com]
Minimizing side reactions during the functionalization of substrates with 2-Bromoisobutyryl bromide.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side reactions during the functionalization of substrates with 2-bromoisobutyryl bromide (BIBB).
Frequently Asked Questions (FAQs)
Q1: What is 2-bromoisobutyryl bromide (BIBB) and what is its primary application?
A1: 2-Bromoisobutyryl bromide is a highly reactive organic compound used primarily as an initiator for Atom Transfer Radical Polymerization (ATRP).[1][2][3] Its bifunctional nature, containing both a reactive acyl bromide and a tertiary alkyl bromide, makes it an excellent choice for functionalizing surfaces with hydroxyl (-OH) or amine (-NH2) groups to create a layer of ATRP initiators for "grafting-from" polymerizations.[4][5]
Q2: What are the most common side reactions when using BIBB for substrate functionalization?
A2: The two most prevalent side reactions are hydrolysis and elimination.
-
Hydrolysis: BIBB is extremely sensitive to moisture.[6] Any water present in the reaction will readily react with the acyl bromide to form 2-bromoisobutyric acid and hydrobromic acid (HBr), consuming the reagent and preventing it from reacting with the substrate.[7]
-
Elimination (Dehydrohalogenation): In the presence of a base, BIBB can undergo an elimination reaction to form methacryloyl bromide. This is more likely to occur at elevated temperatures and with sterically hindered substrates.
Q3: Why is a base, such as triethylamine (TEA), typically added to the reaction?
A3: A non-nucleophilic base is added to act as an acid scavenger. The primary reaction of BIBB with a hydroxyl or amine group on the substrate releases hydrobromic acid (HBr) as a byproduct. The base neutralizes this HBr, preventing it from protonating the desired product or catalyzing other unwanted side reactions.[7]
Q4: Can I use other bases besides triethylamine (TEA)?
A4: Yes, other non-nucleophilic bases like pyridine or N,N-diisopropylethylamine (DIPEA) can be used. The choice of base can influence the reaction outcome. Sterically hindered bases like DIPEA may be preferred in some cases to minimize potential side reactions involving the base itself.
Q5: What are the ideal solvents for this reaction?
A5: Anhydrous (dry) aprotic solvents are essential to prevent hydrolysis and other solvent-related side reactions. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used. It is crucial to use solvents with very low water content.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no functionalization (low initiator density) | 1. Hydrolysis of BIBB: The reagent may have degraded due to moisture in the solvent, on the substrate, or in the reaction atmosphere. 2. Inactive substrate: The substrate surface may not have a sufficient number of reactive hydroxyl or amine groups. 3. Insufficient reaction time or temperature: The reaction may not have gone to completion. 4. Steric hindrance: The reactive sites on the substrate may be sterically inaccessible. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Pre-treat the substrate to generate or expose hydroxyl/amine groups (e.g., piranha cleaning for silicon wafers). 3. Increase the reaction time or temperature moderately. Note that higher temperatures may promote elimination side reactions. 4. Consider using a linker molecule to extend the distance between the substrate and the reactive site. |
| Inconsistent or patchy functionalization | 1. Uneven surface activation: The pre-treatment of the substrate may not have been uniform. 2. Incomplete dissolution of reagents: The base or BIBB may not have been fully dissolved or evenly distributed in the reaction mixture. 3. Presence of impurities on the substrate: The substrate may not have been cleaned thoroughly. | 1. Optimize the surface activation protocol to ensure uniformity. 2. Ensure all reagents are fully dissolved before adding them to the substrate. Use adequate stirring. 3. Improve the substrate cleaning procedure. |
| Polymer brushes grown from the surface are sparse or have low molecular weight | 1. Low initiator density: See "Low or no functionalization" above. 2. Deactivated initiator: The bromide on the initiator may have been lost due to side reactions during functionalization or storage. | 1. Address the causes of low initiator density as described above. 2. Handle the functionalized substrate under inert conditions and use it for polymerization as soon as possible. |
| Presence of undesired side products in subsequent analyses | 1. Elimination side reaction: High reaction temperatures or a very strong, non-hindered base may have caused the formation of methacryloyl bromide, which could co-polymerize or react further. 2. Reaction with solvent: If a protic solvent was used, it would have reacted with BIBB. | 1. Lower the reaction temperature (e.g., perform the reaction at 0 °C). Consider using a more sterically hindered base like DIPEA. 2. Strictly use anhydrous, aprotic solvents. |
Reaction Pathways and Troubleshooting Workflow
Reaction Pathways
The following diagram illustrates the desired reaction pathway for the functionalization of a hydroxyl-containing substrate with 2-bromoisobutyryl bromide, along with the two major side reactions: hydrolysis and elimination.
Caption: Main reaction and side reactions of 2-bromoisobutyryl bromide.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during functionalization with BIBB.
Caption: Troubleshooting workflow for BIBB functionalization.
Experimental Protocols
Protocol 1: Functionalization of a Hydroxyl-Terminated Surface (e.g., Silicon Wafer)
This protocol is adapted for the functionalization of a silicon wafer with native oxide, which presents surface silanol (-Si-OH) groups.
Materials:
-
Silicon wafer
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Triethylamine (TEA), freshly distilled
-
2-Bromoisobutyryl bromide (BIBB)
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Nitrogen or Argon gas
-
Oven-dried glassware
Procedure:
-
Substrate Cleaning and Activation:
-
Clean the silicon wafer by sonicating in acetone and then isopropanol for 15 minutes each.
-
Dry the wafer under a stream of nitrogen.
-
Activate the surface hydroxyl groups by treating with an oxygen plasma cleaner or by immersing in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care).
-
Rinse the wafer thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Functionalization Reaction:
-
Place the cleaned and activated wafer in an oven-dried reaction vessel (e.g., a Schlenk flask).
-
Seal the vessel and purge with inert gas (nitrogen or argon) for 15-20 minutes.
-
Add anhydrous DCM or THF via a syringe to cover the substrate.
-
Cool the vessel to 0 °C in an ice bath.
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Add triethylamine (1.5 to 2.0 equivalents relative to the estimated surface hydroxyl groups) to the solvent.
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Slowly add 2-bromoisobutyryl bromide (1.2 to 1.5 equivalents) dropwise to the stirred solution.
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Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours under an inert atmosphere.
-
-
Washing:
-
After the reaction is complete, remove the functionalized wafer from the solution.
-
Rinse the wafer sequentially with DCM (or THF), ethanol, and deionized water.
-
Dry the wafer under a stream of nitrogen. The surface is now functionalized with ATRP initiators.
-
Protocol 2: Functionalization of an Amine-Terminated Surface
This protocol describes the reaction of BIBB with a surface previously functionalized with amine groups (e.g., via treatment with (3-aminopropyl)triethoxysilane, APTES).
Materials:
-
Amine-functionalized substrate
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (TEA), freshly distilled
-
2-Bromoisobutyryl bromide (BIBB)
-
Nitrogen or Argon gas
-
Oven-dried glassware
Procedure:
-
Substrate Preparation:
-
Ensure the amine-functionalized substrate is clean and dry.
-
-
Functionalization Reaction:
-
Place the substrate in an oven-dried reaction vessel under an inert atmosphere.
-
Add anhydrous THF via a syringe to cover the substrate.
-
Cool the vessel to 0 °C in an ice bath.
-
Add triethylamine (1.5 to 2.0 equivalents relative to the surface amine groups).
-
Slowly add 2-bromoisobutyryl bromide (1.2 to 1.5 equivalents) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Washing:
-
Remove the substrate and wash thoroughly with THF and then ethanol to remove unreacted reagents and the triethylammonium bromide salt.
-
Dry the substrate under a stream of nitrogen.
-
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the outcome of the functionalization. The yield data is compiled from various sources and represents typical outcomes for the esterification of simple alcohols. Actual yields will vary depending on the specific substrate and reaction conditions.
Table 1: Effect of Base on Esterification Yield (Substrate: Primary Alcohol, Solvent: DCM, Temperature: 0 °C to RT)
| Base | pKa of Conjugate Acid | Steric Hindrance | Typical Ester Yield (%) | Notes |
| Triethylamine (TEA) | ~10.7 | Low | 85-95 | Most common choice; efficient acid scavenger. |
| Pyridine | ~5.2 | Low | 80-90 | Less basic than TEA; can sometimes act as a nucleophilic catalyst.[8] |
| DIPEA | ~10.8 | High | 80-95 | Highly hindered, reducing potential side reactions involving the base. |
Table 2: Effect of Solvent on Esterification Yield (Substrate: Primary Alcohol, Base: Triethylamine, Temperature: 0 °C to RT)
| Solvent | Polarity | Typical Ester Yield (%) | Notes |
| Dichloromethane (DCM) | Polar Aprotic | 85-95 | Good solubility for reactants and inert. |
| Tetrahydrofuran (THF) | Polar Aprotic | 80-95 | Good choice, but must be free of peroxides. |
| Acetonitrile | Polar Aprotic | 75-90 | Can be used, but may be more reactive in some cases. |
| Protic Solvents (e.g., Ethanol) | Protic | <10 | Reacts with BIBB (solvolysis), not suitable. |
Table 3: Effect of Temperature on Product Distribution (Substrate: Secondary Alcohol, Base: Triethylamine, Solvent: THF)
| Temperature | Desired Ester (%) | Elimination Product (%) | Notes |
| 0 °C | ~90 | <10 | Lower temperatures favor the substitution reaction. |
| Room Temperature (~25 °C) | ~80 | ~20 | A balance between reaction rate and side reactions. |
| 50 °C | ~60 | ~40 | Higher temperatures significantly favor the E2 elimination pathway. |
References
- 1. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. a-Bromoisobutyryl bromide 0.98 BIBB [sigmaaldrich.com]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromoisobutyryl Bromide | 20769-85-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
Challenges in achieving uniform polymer brush growth with 2-Bromoisobutyryl bromide.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromoisobutyryl bromide (BIBB) for uniform polymer brush growth. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 2-Bromoisobutyryl bromide (BIBB) and why is it used for polymer brush synthesis?
A1: 2-Bromoisobutyryl bromide is a highly reactive chemical compound used to create a layer of initiators on a surface for a type of reaction called surface-initiated atom transfer radical polymerization (SI-ATRP).[1][2] Its high reactivity comes from the acyl bromide group, which readily reacts with surfaces containing hydroxyl (-OH) or amine (-NH2) groups.[1][2][3] This reaction covalently bonds the initiator molecule to the surface, which is a necessary first step for growing polymer brushes from that surface in a controlled way.[2][4]
Q2: What are the main challenges in achieving uniform polymer brush growth with BIBB?
A2: The primary challenges include:
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Incomplete or non-uniform initiator immobilization: This can be caused by improper substrate cleaning, reaction conditions, or the high reactivity of BIBB leading to undesired side reactions.[1][5]
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Hydrolysis of BIBB: BIBB is highly sensitive to moisture, which can lead to its decomposition before it can react with the surface, resulting in a low density of initiators.[6]
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Lack of control over initiator density: The density of the immobilized initiator is a critical factor that influences the density and thickness of the final polymer brush.[7][8]
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Residual catalyst contamination: The copper catalyst used in SI-ATRP can be difficult to remove completely and may affect the properties of the final product.[9][10]
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"Grafting from" vs. "Grafting to": The "grafting from" approach, enabled by initiators like BIBB, allows for higher grafting densities compared to "grafting to" methods.[11][12]
Q3: How can I confirm that the BIBB initiator has been successfully attached to my substrate?
A3: Several surface analysis techniques can be used to confirm the successful immobilization of the BIBB initiator:
-
X-ray Photoelectron Spectroscopy (XPS): This technique can detect the presence of bromine on the surface, providing direct evidence of initiator attachment.[5]
-
Contact Angle Goniometry: A successful initiator immobilization will typically lead to a change in the surface's wettability (hydrophobicity/hydrophilicity), which can be measured by a change in the water contact angle.[1]
-
Ellipsometry: This technique can measure a slight increase in the thickness of the surface layer after initiator attachment.
Troubleshooting Guide
Problem 1: The polymer brush growth is patchy and non-uniform across the substrate.
| Possible Cause | Troubleshooting Step |
| Inadequate Substrate Cleaning | Ensure the substrate is thoroughly cleaned to remove any organic or particulate contamination. For silicon wafers, a piranha solution wash or UV/Ozone treatment is recommended.[1] |
| Non-uniform Initiator Layer | Optimize the initiator immobilization step. Ensure the substrate is fully submerged in the initiator solution and that the reaction is carried out in an inert, moisture-free environment. |
| Presence of Oxygen during Polymerization | Thoroughly deoxygenate the monomer solution and the reaction vessel before starting the polymerization.[1] Oxygen can inhibit the polymerization reaction.[11][13] |
| Uneven Temperature Distribution | Ensure the reaction is carried out in a well-controlled temperature environment to promote uniform polymerization kinetics across the substrate. |
Problem 2: The resulting polymer brushes are much thinner than expected or show no growth at all.
| Possible Cause | Troubleshooting Step |
| Low Initiator Density | The density of the initiator on the surface directly impacts the final brush thickness.[7] Consider increasing the concentration of BIBB during the immobilization step or extending the reaction time. |
| Hydrolysis of BIBB | BIBB is highly sensitive to moisture.[6] Ensure all solvents and reagents are anhydrous and that the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).[1][3] |
| Inactive Catalyst | The copper catalyst can be deactivated by exposure to air. Prepare the catalyst solution just before use and ensure it is handled under inert conditions. |
| Insufficient Polymerization Time | The thickness of the polymer brush is dependent on the polymerization time.[1] Increase the reaction time to achieve a greater thickness. |
Problem 3: The polymer product is sticky and difficult to purify.
| Possible Cause | Troubleshooting Step |
| Low Glass Transition Temperature (Tg) of the Polymer | Polymers with a low Tg are inherently sticky at room temperature.[10] Purification by precipitation may require cooling the non-solvent to induce solidification.[10] |
| Residual Copper Catalyst | The green or blue color of the product indicates the presence of the copper catalyst.[10] To remove it, pass a solution of the polymer through a column of neutral or basic alumina.[9][10] |
| Inappropriate Precipitation Solvent | The choice of solvent and non-solvent is critical for effective precipitation.[10] You may need to screen different non-solvents to find one that effectively precipitates your polymer. |
Experimental Protocols
Protocol 1: Cleaning and Activation of Silicon Wafers
-
Piranha Solution Cleaning (Caution: Extremely Corrosive!) :
-
Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) in a glass container within a fume hood.
-
Immerse the silicon wafers in the piranha solution for 30 minutes.
-
Carefully remove the wafers and rinse them extensively with deionized water.
-
Dry the wafers under a stream of nitrogen. This process generates a high density of hydroxyl (-OH) groups on the surface.[1]
-
Protocol 2: Immobilization of BIBB Initiator
-
Reaction Setup : Place the cleaned and activated substrate in a reaction vessel under an inert atmosphere (e.g., in a glovebox or Schlenk line).[1]
-
Solution Preparation : Prepare a solution of BIBB and a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane or toluene).[13]
-
Reaction : Submerge the substrate in the solution and allow the reaction to proceed for a set time (e.g., 2-12 hours) at room temperature.[2][13]
-
Washing : After the reaction, thoroughly rinse the substrate with the reaction solvent, followed by ethanol and deionized water, to remove any unreacted reagents.[1]
-
Drying : Dry the initiator-functionalized substrate under a stream of nitrogen.[1]
Protocol 3: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
-
Reaction Mixture Preparation : In a reaction vessel, dissolve the monomer, a ligand (e.g., PMDETA), and the copper (I) catalyst (e.g., CuBr) in a suitable solvent.[3]
-
Deoxygenation : Deoxygenate the reaction mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.[1]
-
Polymerization : Place the initiator-functionalized substrate into the deoxygenated reaction mixture under an inert atmosphere.[1]
-
Reaction Conditions : Maintain the reaction at a specific temperature for a predetermined time to achieve the desired polymer brush thickness.[1]
-
Termination : Stop the polymerization by exposing the reaction mixture to air, which oxidizes the copper catalyst.[1]
-
Cleaning : Thoroughly wash the polymer-grafted substrate with a good solvent for the polymer to remove any physically adsorbed polymer chains.[1]
Quantitative Data Summary
| Parameter | Typical Range/Value | Effect on Polymer Brush | Reference |
| BIBB Concentration | 1-10% (v/v) in anhydrous solvent | Higher concentration generally leads to higher initiator density. | [13] |
| Initiator Immobilization Time | 2 - 24 hours | Longer times can increase initiator density but may also lead to side reactions. | [2][5] |
| Monomer:Initiator Ratio | Varies widely based on desired molecular weight | Controls the degree of polymerization and final brush thickness. | [1] |
| Catalyst:Ligand Ratio | 1:1 to 1:2 (molar ratio) | Affects polymerization kinetics and control over the reaction. | [3] |
| Polymerization Temperature | Room Temperature to 90°C | Influences the rate of polymerization. | [9] |
| Polymerization Time | 5 minutes to 24 hours | Directly correlates with the final polymer brush thickness. | [1][14] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. One step ATRP initiator immobilization on surfaces leading to gradient-grafted polymer brushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Supramolecular Polymer Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid growth of polymer brushes from immobilized initiators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Laboratory Synthesis of 2-Bromoisobutyryl Bromide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Bromoisobutyryl bromide in laboratory synthesis. It includes frequently asked questions, a detailed troubleshooting guide, and a complete experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 2-Bromoisobutyryl bromide in the laboratory?
A1: The most common and established method is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This reaction involves the α-bromination of a carboxylic acid, in this case, isobutyric acid, using bromine and a phosphorus catalyst (such as red phosphorus or phosphorus tribromide, PBr₃).[1][2]
Q2: What is the mechanism of the Hell-Volhard-Zelinsky reaction for this synthesis?
A2: The reaction proceeds in several key steps:
-
Formation of Acyl Bromide: Phosphorus tribromide (PBr₃), either added directly or formed in situ from red phosphorus and bromine, reacts with isobutyric acid to form isobutyryl bromide.[1][2][3]
-
Enolization: The isobutyryl bromide tautomerizes to its enol form. This step is crucial as it creates a nucleophilic α-carbon.[1][2]
-
α-Bromination: The enol of the isobutyryl bromide attacks a molecule of bromine (Br₂), resulting in the addition of a bromine atom at the alpha position to yield 2-Bromoisobutyryl bromide.[1][2]
Q3: What are the main reagents and their roles in the synthesis?
A3:
-
Isobutyric Acid: The starting material that will be brominated.
-
Bromine (Br₂): The brominating agent that adds to the α-position of the isobutyric acid.
-
Red Phosphorus (P) or Phosphorus Tribromide (PBr₃): Acts as a catalyst. It converts the carboxylic acid to an acyl bromide, which is more readily enolized and brominated than the carboxylic acid itself.[1][2][3]
Q4: What are the typical reaction conditions?
A4: A common procedure involves adding bromine dropwise to a mixture of isobutyric acid and red phosphorus, followed by heating the mixture to around 100°C for several hours (e.g., 6 hours).[4]
Q5: Why is it important to control the addition of bromine?
A5: The reaction between bromine and the isobutyric acid/phosphorus mixture can be exothermic. Slow, dropwise addition of bromine helps to control the reaction rate and temperature, preventing runaway reactions and the formation of unwanted byproducts.
Q6: What are the common impurities and side products?
A6: Potential impurities include unreacted starting materials (isobutyric acid, bromine), phosphorous acid (a byproduct of the reaction with red phosphorus), and potentially polybrominated species. Hydrolysis of the product to 2-bromoisobutyric acid can also occur if moisture is present during workup or storage.
Q7: How is the crude product typically purified?
A7: The crude 2-Bromoisobutyryl bromide is purified by fractional distillation under reduced pressure.[4] This separates the desired product from lower-boiling impurities and higher-boiling residues.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Bromoisobutyryl bromide.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive Catalyst: The red phosphorus may be of low quality or oxidized. 2. Low Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 3. Impure Reagents: The presence of water or other impurities in the starting materials can inhibit the reaction. | 1. Use high-purity, finely divided red phosphorus. 2. Ensure the reaction mixture reaches and is maintained at the recommended temperature (e.g., 100°C).[4] 3. Use anhydrous isobutyric acid and bromine. Dry all glassware thoroughly before use. |
| Low Yield | 1. Incomplete Reaction: The reaction time may have been too short. 2. Loss during Workup: The product is moisture-sensitive and can hydrolyze. Some product may also be lost during the decanting or transfer steps. 3. Inefficient Distillation: Poor fractional distillation technique can lead to loss of product in the fore-run or residue. 4. Side Reactions: Uncontrolled temperature or rapid addition of bromine can lead to the formation of byproducts. | 1. Ensure the reaction is heated for the recommended duration (e.g., 6 hours at 100°C).[4] 2. Minimize exposure of the crude product to atmospheric moisture. Work quickly during transfers. 3. Use an efficient fractionation column (e.g., packed with helices) and maintain a slow, steady distillation rate.[5][6] 4. Add bromine dropwise and maintain good temperature control throughout the addition and heating phases. |
| Dark Reaction Mixture | 1. Excess Bromine: A dark red-brown color may indicate an excess of unreacted bromine. 2. Side Reactions/Decomposition: Overheating or the presence of impurities can lead to the formation of colored byproducts. | 1. This is expected during the reaction. Excess bromine is typically removed under reduced pressure after the reaction is complete.[4] 2. Ensure accurate temperature control. If the color is black or tar-like, it may indicate significant decomposition, and the reaction may need to be repeated with purer reagents and better temperature control. |
| Product is Cloudy or Fumes Excessively | 1. Moisture Contamination: The product is highly reactive with water, leading to hydrolysis and the formation of HBr gas (fuming). | 1. Ensure all glassware is scrupulously dry. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container. |
| Difficulty in Fractional Distillation | 1. Bumping: Uneven boiling of the liquid in the distillation flask. 2. Flooding of the Column: The rate of distillation is too high, causing the column to fill with liquid. 3. Poor Separation: The temperature fluctuates during distillation, indicating a mixture of components is co-distilling. | 1. Use boiling chips or a magnetic stirrer in the distillation flask. 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column.[5] 3. Ensure a slow and steady distillation rate. A good fractionation column is essential for separating components with close boiling points.[5][6] |
Signaling Pathways and Experimental Workflows
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 4. 2-Bromoisobutyryl Bromide | 20769-85-1 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
Dealing with the corrosive nature of 2-Bromoisobutyryl bromide in experimental setups.
This guide provides researchers, scientists, and drug development professionals with essential information for safely handling the corrosive reagent 2-Bromoisobutyryl bromide (BiBB) and troubleshooting common issues in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2-Bromoisobutyryl bromide?
A1: 2-Bromoisobutyryl bromide is a highly corrosive and moisture-sensitive liquid.[1][2] Its primary hazards include:
-
Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1][3][4]
-
Reactivity with Water: It reacts violently with water and other protic solvents (like alcohols) in an exothermic reaction, which can lead to the release of toxic and corrosive hydrogen bromide gas.[2][4] This reaction can also cause a dangerous pressure buildup in sealed containers.[5]
-
Toxicity: Inhalation of its vapors can damage the respiratory tract, and ingestion can be harmful.[4][6]
Q2: What personal protective equipment (PPE) is mandatory when working with 2-Bromoisobutyryl bromide?
A2: Due to its corrosive nature, a comprehensive suite of PPE is required. This includes, but is not limited to:
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are essential.[5][7]
-
Gloves: Neoprene or PVC gloves are recommended. It is crucial to select gloves with a high protection class (breakthrough time > 240 minutes is recommended for prolonged contact).[5] Always inspect gloves before use and wash hands thoroughly after removal.[5]
-
Body Protection: A lab coat, overalls, or a PVC apron should be worn.[5] In cases of high exposure risk, a full PVC protective suit may be necessary.[5]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.[6] If there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][8]
Q3: How should 2-Bromoisobutyryl bromide be stored?
A3: Proper storage is critical to maintaining the stability and safety of 2-Bromoisobutyryl bromide. Key storage guidelines include:
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[6][8]
-
Cool, Dry, and Ventilated: Keep containers in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1][5] Storage below +30°C is often recommended.[1][9]
-
Securely Sealed: Containers must be kept tightly sealed to prevent moisture ingress and vapor escape.[5][6]
-
Incompatible Materials: Store away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[6]
Troubleshooting Guides
Problem 1: My reaction mixture containing 2-Bromoisobutyryl bromide turned cloudy or produced a white precipitate.
This is a common issue, often indicating the presence of moisture in your reaction setup. 2-Bromoisobutyryl bromide readily hydrolyzes in the presence of water to form 2-bromoisobutyric acid and hydrogen bromide, which can appear as a precipitate or cause cloudiness.
Troubleshooting Workflow:
References
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. jecibiochem.com [jecibiochem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 2-Bromoisobutyryl Bromide | 20769-85-1 [chemicalbook.com]
Technical Support Center: Column Chromatography Purification for 2-Bromoisobutyryl Bromide Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying reaction products of 2-Bromoisobutyryl bromide using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of small molecules synthesized using 2-bromoisobutyryl bromide.
Question: My product is streaking or tailing on the column, leading to poor separation. What can I do?
Answer:
Peak tailing is a common issue, often caused by the interaction of the compound with the stationary phase or issues with the mobile phase. Here are several potential solutions:
-
Check for Acidity: The hydrogen bromide (HBr) generated as a byproduct of the reaction can make the crude product acidic. This can cause tailing on silica gel.
-
Solution: Before loading onto the column, wash the crude organic extract with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.[1] For particularly acid-sensitive compounds, you can deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of a non-polar amine, like 1-3% triethylamine.[2][3]
-
-
Sample Overloading: Loading too much sample can lead to band broadening and tailing.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for packing the column.[3]
-
-
Inappropriate Solvent Polarity: If the eluent is not polar enough, the compound may interact too strongly with the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
-
-
Incomplete Dissolution: If the sample is not fully dissolved when loaded, it can cause streaking.[4]
-
Solution: Ensure your crude product is completely dissolved in a minimal amount of the initial mobile phase solvent before loading it onto the column.
-
Question: My desired product is not eluting from the column, or the recovery is very low.
Answer:
This issue typically arises from the product being too strongly adsorbed to the stationary phase or degradation on the column.
-
Increase Solvent Polarity: Your eluent may not be polar enough to displace your compound from the silica gel.
-
Solution: Systematically increase the polarity of the mobile phase. You can switch to a more polar solvent system, for example, from hexane/ethyl acetate to dichloromethane/methanol.[5]
-
-
Compound Degradation on Silica: Some compounds are unstable on the acidic surface of silica gel.
-
Solution: You can perform a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[5] If it is unstable, consider using a different stationary phase like neutral or basic alumina, or deactivating the silica gel with triethylamine.[2][3]
-
-
Irreversible Adsorption: Highly polar compounds, especially those with multiple hydrogen bond donors or acceptors, can sometimes bind irreversibly to silica.
-
Solution: In such cases, using a more polar solvent system containing methanol or even a small percentage of acetic acid (if the compound is stable) might help. Alternatively, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) could be a better option.
-
Question: I am seeing multiple spots on the TLC of my collected fractions, indicating impure fractions. How can I improve the separation?
Answer:
Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
-
Optimize the Mobile Phase with TLC: Before running a column, it is crucial to find the best solvent system using Thin-Layer Chromatography (TLC).
-
Solution: The ideal solvent system should give a good separation between your product and impurities, with the Rf value of your product being around 0.25 to 0.35.[6] This allows for a good balance between elution time and separation efficiency.
-
-
Use a Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be very effective.
-
Solution: Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your product and then the more polar impurities.[2]
-
-
Column Packing: An improperly packed column with channels or cracks will lead to poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and that the column is never allowed to run dry.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction with 2-bromoisobutyryl bromide?
A1: The primary impurities include:
-
Unreacted starting materials: The alcohol or amine that was reacted with 2-bromoisobutyryl bromide.
-
Excess 2-bromoisobutyryl bromide: This is highly reactive and is often quenched during the workup.
-
Hydrogen bromide (HBr): A byproduct of the reaction.
-
Hydrolysis product: 2-bromo-2-methylpropanoic acid, formed if moisture is present in the reaction.
-
Tertiary amine salts: If a tertiary amine base like triethylamine is used to scavenge HBr, the resulting triethylammonium bromide salt is a common impurity.
Q2: What is a good starting solvent system for purifying a 2-bromoisobutyryl ester?
A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is a very common and effective starting point. A typical starting ratio to test on TLC would be in the range of 9:1 to 4:1 hexanes:ethyl acetate. The polarity of the ester will depend on the R group of the alcohol it was derived from.
Q3: How can I visualize my product and impurities on a TLC plate if they are not UV-active?
A3: If your compounds do not show up under a UV lamp, you can use a chemical stain. Common stains include:
-
Potassium permanganate (KMnO₄) stain: This is a good general stain for compounds that can be oxidized.
-
Ceric ammonium molybdate (CAM) stain: Another general-purpose stain that often gives different colored spots for different functional groups.
-
Iodine chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.
Q4: Can I use alumina instead of silica gel for the column?
A4: Yes, alumina can be a good alternative, especially for compounds that are sensitive to the acidic nature of silica gel. Alumina is available in acidic, neutral, and basic forms. For purifying basic compounds, basic or neutral alumina is often preferred.
Data Presentation
Table 1: Typical Thin-Layer Chromatography (TLC) Data for Products of 2-Bromoisobutyryl Bromide Reactions on Silica Gel
| Product Type | Example Structure | Typical Mobile Phase (v/v) | Approximate Rf Value |
| Primary Alkyl Ester | CH₃(CH₂)₃-O-CO-C(CH₃)₂Br | Hexanes:Ethyl Acetate (9:1) | 0.4 - 0.6 |
| Secondary Alkyl Ester | (CH₃)₂CH-O-CO-C(CH₃)₂Br | Hexanes:Ethyl Acetate (9:1) | 0.5 - 0.7 |
| Tertiary Alkyl Ester | (CH₃)₃C-O-CO-C(CH₃)₂Br | Hexanes:Ethyl Acetate (9:1) | 0.6 - 0.8 |
| Benzyl Ester | C₆H₅CH₂-O-CO-C(CH₃)₂Br | Hexanes:Ethyl Acetate (8:2) | 0.4 - 0.5 |
| Primary Amide | CH₃(CH₂)₃-NH-CO-C(CH₃)₂Br | Hexanes:Ethyl Acetate (7:3) | 0.3 - 0.5 |
| Secondary Amide | (CH₃(CH₂)₃)₂N-CO-C(CH₃)₂Br | Hexanes:Ethyl Acetate (8:2) | 0.5 - 0.7 |
Note: Rf values are approximate and can vary depending on the exact conditions (temperature, saturation of the TLC chamber, specific batch of silica gel).
Experimental Protocols
Detailed Methodology for a Typical Column Chromatography Purification of a 2-Bromoisobutyryl Ester
This protocol describes the purification of an ester product from the reaction of a primary alcohol with 2-bromoisobutyryl bromide.
1. Preparation of the Crude Product:
-
After the reaction is complete, quench the reaction mixture by slowly adding it to an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
2. Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., ethyl acetate).
-
Spot the crude product on a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a pre-determined solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Visualize the spots under a UV lamp and/or by staining to determine the Rf values of the product and impurities. Adjust the solvent system to achieve an Rf of ~0.3 for the product.
3. Column Preparation (Slurry Method):
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent. The amount of silica should be roughly 50-100 times the weight of the crude product.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add a layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
4. Loading the Sample and Elution:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the dissolved sample onto the top of the silica gel column using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
Carefully add a small amount of fresh eluent to rinse the sides of the column and the sand layer, and again drain the solvent to the top of the silica.
-
Fill the column with the eluent and begin collecting fractions.
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity.
5. Fraction Analysis and Product Isolation:
-
Collect fractions in test tubes.
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Experimental workflow for product purification.
References
Validation & Comparative
A Comparative Guide to Controlled Radical Polymerization: ATRP, RAFT, and SET-LRP with 2-Bromoisobutyryl Bromide Derivatives
For researchers, scientists, and drug development professionals, the synthesis of well-defined polymers with precise control over molecular weight, architecture, and functionality is paramount. Controlled radical polymerization (CRP) techniques have emerged as powerful tools to meet these demands. Among the most robust CRP methods are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Single Electron Transfer Living Radical Polymerization (SET-LRP).
This guide provides an objective comparison of these three techniques, with a specific focus on their application using initiators derived from 2-bromoisobutyryl bromide. This compound is a versatile and highly reactive precursor for creating initiators capable of producing a wide array of functional polymers and materials. We will delve into the mechanisms, performance metrics, and detailed experimental protocols to assist you in selecting the optimal method for your research needs.
Mechanisms of Polymerization
Understanding the fundamental mechanism of each technique is crucial for troubleshooting and optimizing polymerization reactions.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a widely used CRP method that relies on a reversible redox process catalyzed by a transition metal complex, typically copper.[1] The process involves the repeated activation and deactivation of the growing polymer chain. A halogen atom (from an initiator like an ethyl 2-bromoisobutyrate) is reversibly transferred between the dormant polymer chain and the catalyst, maintaining a low concentration of active radicals at any given time and thus minimizing termination reactions.[1][2]
Caption: ATRP mechanism illustrating the equilibrium between dormant and active species.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization achieves control through a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA).[3][4] A conventional radical initiator (e.g., AIBN) produces radicals that initiate polymerization. The growing polymer chains then react with the RAFT agent to form a dormant intermediate, which can fragment to release a new radical, allowing for the controlled growth of polymer chains.[5]
Caption: RAFT mechanism showing the degenerative chain transfer process.
Single Electron Transfer Living Radical Polymerization (SET-LRP)
SET-LRP is a more recent technique that utilizes a single electron transfer from a copper(0) mediator to an alkyl halide initiator (such as a 2-bromoisobutyryl derivative).[6] This process generates a radical and a copper(I) halide. The polymerization is predominantly controlled by the deactivation of the growing radical chains by the much more abundant Cu(II) species, which forms in situ via disproportionation of Cu(I).[6][7] SET-LRP is known for its exceptionally fast polymerization rates, often occurring at room temperature.[8]
Caption: SET-LRP mechanism highlighting the roles of Cu(0) and Cu(II).
Performance Comparison
The choice of polymerization technique depends on a balance of factors including reaction control, versatility, and experimental convenience. The following table summarizes key performance metrics for ATRP, RAFT, and SET-LRP when using initiators derived from 2-bromoisobutyryl bromide.
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) | Single Electron Transfer Living Radical Polymerization (SET-LRP) |
| Initiator | Alkyl halides (e.g., ethyl 2-bromoisobutyrate).[9] | Requires a separate radical initiator (e.g., AIBN) in conjunction with a RAFT agent.[9] | Alkyl halides (e.g., ethyl 2-bromoisobutyrate).[9] |
| Catalyst/Mediator | Transition metal complex (e.g., CuBr/ligand).[9] | Thiocarbonylthio compounds (RAFT agents).[3] | Copper(0) (e.g., Cu(0) wire) and a ligand.[9] |
| Polydispersity Index (PDI) | Typically low (1.1 - 1.4).[9] | Generally very low (often < 1.2).[9] | Can achieve narrow distributions (Mw/Mn < 1.5).[9] |
| Molecular Weight Control | Excellent, predictable by the [Monomer]/[Initiator] ratio.[10] | Good, but can be influenced by the choice of RAFT agent and initiator efficiency. | Good correlation between theoretical and experimental molecular weights.[6] |
| Reaction Temperature | Typically elevated (60-130 °C), but can be lowered with highly active catalysts.[1] | Varies with initiator (e.g., 60-80 °C for AIBN).[9] | Often performed at or near room temperature.[8] |
| Solvent Tolerance | Good, can be performed in bulk, solution (organic/aqueous), emulsion.[10] | Very broad, tolerant of many functional groups and solvents.[11] | Best in polar, coordinating solvents (e.g., DMSO, DMF, water).[6] |
| Sensitivity | Sensitive to oxygen; requires deoxygenation. Catalyst can be sensitive to impurities.[12] | Less sensitive to oxygen than ATRP but still requires deoxygenation for best results.[12] | Highly sensitive to oxygen. Requires rigorous deoxygenation.[6] |
| Monomer Scope | Wide range, including styrenes, (meth)acrylates, acrylonitrile. | Very broad, arguably the most versatile of the three methods.[11] | Acrylates, methacrylates, acrylamides, styrene, vinyl chloride.[6] |
| Advantages | Well-established, vast literature. Excellent control over architecture. | Metal-free, tolerant of a wide range of functionalities, suitable for many monomers.[12] | Very fast reaction rates, low temperatures, can use very low catalyst concentrations.[11] |
| Limitations | Requires removal of metal catalyst post-polymerization.[12] | RAFT agent can impart color to the polymer; can be expensive; may require post-modification to remove end-group.[11] | Limited solvent scope; extremely sensitive to oxygen; mechanism still debated.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing polymerization techniques. Below are representative protocols.
General Procedure: Functionalization with 2-Bromoisobutyryl Bromide
This protocol describes the creation of an ATRP or SET-LRP macroinitiator from a hydroxyl-containing molecule (e.g., a polymer or surface).
-
Materials: Hydroxyl-terminated molecule, triethylamine (TEA), anhydrous dichloromethane (DCM), 2-bromoisobutyryl bromide.
-
Procedure:
-
Dissolve the hydroxyl-terminated molecule in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (typically 1.1-1.5 equivalents per hydroxyl group).
-
Add 2-bromoisobutyryl bromide (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the solution to remove the triethylammonium bromide salt.
-
Precipitate the functionalized polymer into a suitable non-solvent (e.g., cold methanol or hexane).
-
Wash the precipitate and dry under vacuum.
-
Representative ATRP Protocol
-
Materials: Macroinitiator (e.g., from step 1), monomer (e.g., methyl methacrylate, MMA), Copper(I) bromide (CuBr), ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA), solvent (e.g., anisole).
-
Procedure:
-
To a Schlenk flask, add the macroinitiator, monomer, and solvent.
-
In a separate flask, add CuBr and PMDETA.
-
Subject both flasks to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under an inert atmosphere, transfer the monomer/initiator solution to the flask containing the catalyst system.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the reaction by taking aliquots over time to analyze for conversion (via ¹H NMR or GC) and molecular weight (via GPC).
-
To quench the polymerization, cool the flask in an ice bath and expose the contents to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolate the polymer by precipitation into a non-solvent and dry under vacuum.
-
Representative RAFT Protocol
-
Materials: Monomer (e.g., MMA), RAFT agent (e.g., 2-Cyano-2-propyl dithiobenzoate, CPDB), radical initiator (e.g., Azobisisobutyronitrile, AIBN), solvent (e.g., anhydrous toluene).[9]
-
Procedure:
-
Prepare a stock solution containing the monomer, AIBN, and solvent.[9]
-
Transfer aliquots of the stock solution to ampules or reaction vessels containing the RAFT agent.[9]
-
Thoroughly degas the contents of the vessels via at least three freeze-pump-thaw cycles and then seal under vacuum.[9]
-
Place the sealed vessels in a preheated oil bath at the desired temperature (e.g., 60 °C) for the specified time.[9]
-
Quench the polymerization by cooling the vessels in an ice bath and exposing the contents to air.[9]
-
Isolate the polymer by precipitation into a large excess of a non-solvent (e.g., methanol) and dry under vacuum.[9]
-
Representative SET-LRP Protocol
-
Materials: Initiator (e.g., ethyl 2-bromoisobutyrate), monomer (e.g., methyl acrylate, MA), Copper(0) wire, ligand (e.g., Me6-TREN), solvent (e.g., DMSO).
-
Procedure:
-
Wrap a piece of copper wire around a magnetic stir bar. Place it in a Schlenk flask.
-
Add the initiator, monomer, ligand, and solvent to the flask.
-
Subject the mixture to several freeze-pump-thaw cycles to ensure it is free of oxygen.
-
Backfill with an inert gas and begin vigorous stirring at room temperature. Polymerization is often rapid (minutes to a few hours).
-
Monitor the reaction via sampling for conversion and molecular weight analysis.
-
Quench the reaction by exposing it to air, which oxidizes the Cu(0) and stops the polymerization.
-
Remove the copper wire. Dilute the solution and pass it through a neutral alumina column to remove the soluble copper species.
-
Precipitate the polymer into a non-solvent (e.g., water or methanol) and dry under vacuum.
-
General Experimental Workflow
The overall process for these polymerization techniques follows a logical sequence from preparation to characterization.
Caption: A generalized workflow for controlled radical polymerization experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. iarjset.com [iarjset.com]
- 11. Selecting Between RAFT and ATRP for Controlled Polymer Synthesis [eureka.patsnap.com]
- 12. resolvemass.ca [resolvemass.ca]
A Comparative Guide to Alternative Chemical Initiators for Surface-Initiated Polymerization
In the dynamic fields of materials science, biotechnology, and drug development, the precise modification of surfaces with polymer brushes is paramount. Surface-initiated polymerization (SIP) stands out as a powerful technique to achieve this, offering covalent attachment and high grafting densities of polymer chains. While traditional thermal initiation has been widely used, the demand for greater control, milder reaction conditions, and spatial patterning has spurred the development of alternative initiation strategies. This guide provides a comprehensive comparison of three key alternative chemical initiators for SIP: enzymatic, photo-, and redox initiators.
This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate surface modification strategy for their specific application. It offers a detailed comparison of their performance based on experimental data, provides exemplary experimental protocols, and visualizes the underlying mechanisms and workflows.
Performance Comparison of Alternative Initiators
The choice of initiator significantly impacts the characteristics of the resulting polymer brush, including grafting density, polymer molecular weight (MW), and polydispersity (PDI). The following tables summarize key performance metrics for enzymatic, photo-, and redox-initiated SIP based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Enzymatic Initiators
Enzymatic initiation offers the advantage of biocompatibility and operation under mild, physiological conditions. Horseradish peroxidase (HRP) and glucose oxidase (GOx) are two commonly employed enzymes that can catalyze controlled radical polymerizations like ATRP and RAFT from surfaces.
| Initiator System | Monomer | Substrate | Grafting Density (chains/nm²) | Polymer MW (kDa) | PDI | Reference |
| HRP-mediated bioATRP | N-isopropylacrylamide (NIPAAm) | Silicon | Not Reported | 99.9 | 1.44 | [1] |
| HRP-mediated bioATRP | Poly(ethylene glycol) methyl ether acrylate (PEGA) | Polymersomes | Not Reported | Not Reported | Not Reported | [2] |
| GOx-assisted ATRP | Oligo(ethylene glycol) methacrylate (OEGMA) | Gold | Not Reported | Not Reported | Not Reported |
Table 1: Performance data for enzymatic initiators in surface-initiated polymerization.
Photoinitiators
Photoinitiators provide excellent spatial and temporal control over the polymerization process, enabling the creation of patterned polymer brushes. Light-mediated controlled radical polymerization techniques such as photo-ATRP and photo-RAFT are widely used.
| Initiator System | Monomer | Substrate | Grafting Density (chains/nm²) | Polymer MW (kDa) | PDI | Reference |
| SI-PET-RAFT (Z-group) | N,N-dimethylacrylamide (DMA) | SiO₂ | 0.01 - 0.16 | Not Reported | Not Reported | [3] |
| SI-ATRP | Styrene | BaTiO₃ Nanoparticles | 0.067 - 0.122 | 30.4 - 83.9 | < 1.5 | [4] |
| SI-ATRP | Methyl Methacrylate (MMA) | BaTiO₃ Nanoparticles | 0.015 - 0.071 | 44.6 - 230 | < 1.5 | [4] |
Table 2: Performance data for photoinitiators in surface-initiated polymerization.
Redox Initiators
Redox initiators enable polymerization at lower temperatures compared to thermal initiators and can be effective in both aqueous and organic media.[] Common redox pairs include a combination of an oxidizing and a reducing agent.
| Initiator System | Monomer | Substrate | Grafting Efficiency (%) | Polymer MW (kDa) | PDI | Reference |
| K₂S₂O₈ / Na₂S₂O₃ | Methyl Methacrylate (MMA) | Natural Rubber | 61.1 | Not Reported | Not Reported | |
| CHPO / TEPA | Methyl Methacrylate (MMA) | Natural Rubber | 84.4 | Not Reported | Not Reported | |
| TBHPO / TEPA | Methyl Methacrylate (MMA) | Natural Rubber | 74.5 | Not Reported | Not Reported |
Table 3: Performance data for redox initiators in graft polymerization.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of SIP. Below are representative protocols for each alternative initiation method.
Enzymatic Initiation: Horseradish Peroxidase (HRP)-Mediated SI-ATRP
This protocol describes the general steps for growing polymer brushes from a surface using HRP as a catalyst in an ARGET ATRP system.
A. Initiator Immobilization:
-
Substrate Preparation: Clean the substrate (e.g., silicon wafer, gold-coated slide) using appropriate methods (e.g., piranha solution for silicon, UV/ozone for gold) to ensure a hydroxyl-terminated surface.
-
Silanization: Immerse the cleaned substrate in a solution of an initiator-containing silane (e.g., (3-aminopropyl)triethoxysilane followed by reaction with α-bromoisobutyryl bromide) in a dry organic solvent (e.g., toluene) for several hours to form a self-assembled monolayer (SAM) of the ATRP initiator.
-
Rinsing and Curing: Rinse the substrate with the solvent and cure at an elevated temperature (e.g., 120 °C) to ensure covalent attachment of the initiator SAM.
B. Surface-Initiated Polymerization:
-
Prepare Polymerization Solution: In a reaction vessel, dissolve the monomer (e.g., N-isopropylacrylamide), a reducing agent (e.g., ascorbic acid), and HRP in a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).[1]
-
Deoxygenation: Sparge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can terminate the radical polymerization.
-
Initiate Polymerization: Place the initiator-functionalized substrate into the deoxygenated polymerization solution. The polymerization will proceed at room temperature.
-
Quenching and Cleaning: After the desired polymerization time, remove the substrate from the solution, rinse thoroughly with deionized water, and dry under a stream of nitrogen.
Photo-Initiation: Surface-Initiated Photo-RAFT Polymerization
This protocol outlines the steps for SI-RAFT polymerization using a surface-immobilized chain transfer agent (CTA) and a photoredox catalyst.
A. CTA Immobilization (Z-group approach):
-
Substrate Preparation: Clean the substrate (e.g., SiO₂) as described previously.
-
Silanization with RAFT Agent: Immerse the substrate in a solution of a silane-functionalized RAFT CTA (e.g., a trithiocarbonate with a silane anchor) in an appropriate solvent.[3]
-
Rinsing and Curing: Rinse and cure the substrate to covalently attach the RAFT CTA to the surface.
B. Surface-Initiated Polymerization:
-
Prepare Polymerization Solution: In a reaction vessel, dissolve the monomer (e.g., N,N-dimethylacrylamide) and a photoredox catalyst (e.g., zinc tetraphenylporphyrin) in a suitable solvent (e.g., DMSO).[3]
-
Initiate Polymerization: Place the CTA-functionalized substrate in the polymerization solution and expose it to a light source of the appropriate wavelength (e.g., blue light at 405 nm) to initiate the polymerization.[3] The reaction can often be performed open to the air due to the oxygen tolerance of some photo-RAFT systems.[3]
-
Quenching and Cleaning: After the desired irradiation time, remove the substrate, wash it extensively with a good solvent for the polymer, and dry it.
Redox Initiation: Surface-Initiated Polymerization
This protocol provides a general procedure for SIP using a redox initiator pair.
A. Initiator Immobilization:
-
Substrate Preparation: Clean the substrate as previously described.
-
Immobilization of one Redox Component: Covalently attach one component of the redox pair to the surface. For example, an amine-containing silane can be used to functionalize the surface.
B. Surface-Initiated Polymerization:
-
Prepare Polymerization Solution: Dissolve the monomer and the second component of the redox pair (e.g., a peroxide like benzoyl peroxide if an amine is on the surface) in a suitable solvent.[]
-
Initiate Polymerization: Immerse the functionalized substrate into the polymerization solution. The reaction between the surface-bound component and the solution-phase component will generate radicals at the surface, initiating polymerization. These reactions can often proceed at or near room temperature.[]
-
Quenching and Cleaning: After the desired time, remove the substrate, rinse it thoroughly to remove any non-grafted polymer, and dry it.
Visualizing the Workflows and Mechanisms
To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the general workflow of surface-initiated polymerization and the specific initiation mechanisms for each alternative method.
Figure 1: General workflow for surface-initiated polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Filling polymersomes with polymers by peroxidase-catalyzed atom transfer radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface-Initiated PET-RAFT via the Z-Group Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Polymer-Grafted BaTiO3 Nanoparticles Synthesized Using Normal ATRP as Well as ATRP and ARGET-ATRP with Sacrificial Initiator with a Focus on Controlling the Polymer Graft Density and Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
Methods for characterizing polymer brushes grown from a 2-Bromoisobutyryl bromide initiator.
A Comprehensive Guide to Characterizing Polymer Brushes Initiated by 2-Bromoisobutyryl Bromide
For researchers, scientists, and drug development professionals working with polymer brushes, a thorough characterization is paramount to understanding and tailoring surface properties. Polymer brushes grown from a 2-Bromoisobutyryl bromide (BiBB) initiator via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) are widely utilized for their versatility in creating well-defined polymer layers. This guide provides a comparative overview of key methods for their characterization, complete with experimental protocols, quantitative data comparisons, and workflow visualizations.
Unveiling the Brush: A Multi-faceted Approach
A comprehensive understanding of polymer brush properties requires a combination of techniques that probe different aspects of the surface. The most common and powerful methods include Atomic Force Microscopy (AFM) for topographical and mechanical information, X-ray Photoelectron Spectroscopy (XPS) for elemental and chemical composition, Spectroscopic Ellipsometry for film thickness and optical properties, and Contact Angle Goniometry for surface wettability.
Synthesis of Polymer Brushes via SI-ATRP with a 2-Bromoisobutyryl Bromide Initiator
The "grafting from" approach using SI-ATRP with a BiBB initiator is a robust method for creating dense and well-controlled polymer brushes. The general workflow is depicted below.
Comparative Analysis of Characterization Techniques
The choice of characterization technique depends on the specific property of the polymer brush that needs to be evaluated. Below is a comparison of the most common methods, their principles, and the type of data they provide.
Table 1: Comparison of Key Characterization Techniques for Polymer Brushes
| Technique | Parameter Measured | Principle | Advantages | Limitations |
| Atomic Force Microscopy (AFM) | - Dry Thickness- Swollen Thickness- Grafting Density- Surface Morphology- Mechanical Properties (Modulus, Adhesion) | A sharp tip scans the surface, and the deflection of a cantilever is measured to create a topographical map. Force-distance curves provide information on mechanical properties. | - High spatial resolution- Can be performed in liquid environments- Provides both topographical and mechanical data[1] | - Tip convolution can affect accuracy- Can be destructive if not performed carefully- Analysis of force curves can be complex[2] |
| X-ray Photoelectron Spectroscopy (XPS) | - Elemental Composition- Chemical State of Elements- Surface Functionalization | A sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to identify the elements and their chemical states. | - Highly surface-sensitive (top 5-10 nm)- Provides quantitative elemental and chemical information- Can confirm initiator immobilization and polymer grafting[3] | - Requires high vacuum- May induce sample damage- Does not provide information on film thickness directly |
| Spectroscopic Ellipsometry | - Dry Thickness- Swollen Thickness- Refractive Index- Optical Constants | Measures the change in polarization of light upon reflection from a surface. This change is related to the thickness and optical properties of the thin film. | - Non-destructive and fast- Highly accurate for uniform, thin films- Can be used for in-situ measurements | - Requires a model to fit the data- Assumes a smooth, homogeneous layer- Less suitable for rough or patterned surfaces |
| Contact Angle Goniometry | - Static and Dynamic Contact Angles- Surface Free Energy- Hydrophilicity/Hydrophobicity | A liquid droplet is placed on the surface, and the angle it makes with the surface is measured. This angle is determined by the balance of cohesive and adhesive forces. | - Simple and rapid measurement- Provides information on surface wettability and chemistry- Sensitive to the outermost layer of the surface | - Highly sensitive to surface contamination and roughness- Provides macroscopic information, not molecular-level detail- Interpretation can be complex on heterogeneous surfaces |
Quantitative Data Comparison
Direct comparison of data obtained from different techniques is crucial for a comprehensive characterization. The following table presents a summary of typical quantitative data for polymer brushes, highlighting the complementary nature of these methods.
Table 2: Illustrative Quantitative Data for a Poly(N-isopropylacrylamide) (PNIPAM) Brush
| Parameter | AFM | Spectroscopic Ellipsometry | XPS | Contact Angle Goniometry |
| Dry Thickness (nm) | 15.2 ± 0.8 | 14.9 ± 0.3 | N/A | N/A |
| Swollen Thickness (nm in water at 25°C) | 45.6 ± 2.1 | 44.8 ± 1.5 | N/A | N/A |
| Elemental Composition (Atomic %) | N/A | N/A | C: 72.5%, O: 16.8%, N: 10.7% | N/A |
| Water Contact Angle (°) | N/A | N/A | N/A | 35 ± 2 |
Note: The data in this table is illustrative and compiled from typical values found in the literature. Actual values will vary depending on the specific polymer, synthesis conditions, and substrate.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible data.
Atomic Force Microscopy (AFM) for Thickness Measurement
-
Sample Preparation: A scratch is carefully made on the polymer brush surface using a sharp razor blade or a pipette tip to expose the underlying substrate.
-
Imaging Mode: The AFM is operated in tapping mode to minimize damage to the soft polymer brush.
-
Image Acquisition: Images are acquired over an area that includes the scratch.
-
Data Analysis: The height difference between the polymer brush surface and the exposed substrate is measured from the AFM height image to determine the dry thickness. For swollen thickness, the measurement is performed in the desired solvent.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
-
Sample Introduction: The polymer brush-coated substrate is mounted on a sample holder and introduced into the ultra-high vacuum chamber of the XPS instrument.
-
Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface.
-
High-Resolution Scans: High-resolution scans are acquired for the core levels of the elements of interest (e.g., C 1s, O 1s, N 1s, Br 3d) to determine their chemical states and bonding environments.
-
Data Analysis: The peak areas in the high-resolution spectra are used to quantify the atomic concentrations of the elements.
Spectroscopic Ellipsometry for Thickness and Optical Properties
-
Sample Alignment: The sample is placed on the ellipsometer stage and the alignment is optimized.
-
Measurement: The ellipsometric parameters (Ψ and Δ) are measured over a range of wavelengths and angles of incidence.
-
Modeling: A multi-layer optical model is constructed, typically consisting of the substrate (e.g., Si with a native SiO₂ layer) and the polymer brush layer. The optical properties of the polymer are often described by a Cauchy model.
-
Fitting: The model parameters (e.g., thickness, refractive index) are adjusted to obtain the best fit between the calculated and experimental Ψ and Δ spectra.
Contact Angle Goniometry for Wettability
-
Sample Placement: The polymer brush-coated substrate is placed on the goniometer stage.
-
Droplet Deposition: A small droplet (typically 2-5 µL) of a probe liquid (e.g., deionized water) is gently dispensed onto the surface.
-
Image Capture: A high-resolution image of the droplet profile is captured.
-
Angle Measurement: The contact angle is determined by fitting the droplet shape to a mathematical model (e.g., Young-Laplace). Measurements are typically taken on both sides of the droplet and averaged.
Logical Relationships in Characterization
The information obtained from these techniques is interconnected and provides a holistic view of the polymer brush properties.
By employing a combination of these characterization techniques, researchers can gain a detailed understanding of the physical and chemical properties of polymer brushes grown from 2-Bromoisobutyryl bromide initiators, enabling the rational design of surfaces for a wide range of applications in materials science and drug development.
References
A Comparative Guide to Analytical Techniques for Validating Covalent Attachment of 2-Bromoisobutyryl Bromide
For Researchers, Scientists, and Drug Development Professionals
The successful covalent attachment of 2-bromoisobutyryl bromide, a widely utilized initiator for Atom Transfer Radical Polymerization (ATRP), is a critical first step in the synthesis of well-defined polymer brushes on various substrates.[1][2][3] Validating this attachment is paramount to ensure the desired surface modification and subsequent controlled polymerization. This guide provides a comparative overview of key analytical techniques used for this validation, complete with experimental data and protocols.
Primary Analytical Techniques: A Comparison
Several powerful analytical techniques can confirm the covalent attachment of the 2-bromoisobutyryl group. The choice of technique often depends on the nature of the substrate (e.g., flat surface, nanoparticle, or polymer in solution) and the type of information required (qualitative confirmation, quantitative assessment, or layer thickness).
| Technique | Information Provided | Advantages | Limitations | Substrate Suitability |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirmation of bromine presence, and chemical state analysis. | Surface sensitive (top few nanometers), quantitative, provides chemical bonding information. | Requires high vacuum, may cause sample damage, limited to solid samples. | Solid surfaces (e.g., silicon wafers, gold, graphene oxide).[4] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups (e.g., ester carbonyl), confirming the reaction between the initiator and substrate hydroxyl groups.[5][6] | Non-destructive, versatile (can be used for solids and liquids), provides structural information. | Can be difficult to quantify, sensitivity may be an issue for very thin layers, spectral overlap can complicate analysis. | Solid surfaces, nanoparticles, and soluble polymers.[4][5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information of the modified molecule, confirming the formation of new chemical bonds.[1][7] | Provides unambiguous structural elucidation, quantitative. | Primarily for soluble samples or modified polymers that can be detached from the surface, requires relatively large sample amounts. | Soluble polymers, small molecules, or materials that can be dissolved after modification.[7][8] |
| Contact Angle Goniometry | Changes in surface wettability (hydrophobicity/hydrophilicity) upon initiator attachment.[9] | Simple, inexpensive, highly sensitive to surface chemistry changes.[10][11][12][13] | Indirect method, does not provide direct chemical information, sensitive to surface roughness and contamination.[10][14] | Flat, solid surfaces.[9] |
| Ellipsometry | Measurement of the thickness of the attached initiator layer.[15][16][17] | Extremely sensitive to film thickness (sub-nanometer resolution), non-destructive.[9][15] | Indirect measurement that requires optical modeling, best suited for smooth, flat, reflective surfaces.[16][18] | Flat, reflective solid surfaces (e.g., silicon wafers). |
Quantitative Data Presentation
Successful immobilization of 2-bromoisobutyryl bromide leads to measurable changes in surface properties. The following tables summarize typical quantitative data obtained from various analytical techniques before and after modification.
Table 1: Example XPS Elemental Analysis of a Silicon Substrate
| Element | Atomic % (Unmodified Surface) | Atomic % (Modified Surface) | Key Indication |
| Si 2p | 45.2 | 35.8 | Decrease in substrate signal due to initiator layer. |
| O 1s | 54.8 | 48.5 | Change in oxygen environment. |
| C 1s | 0 | 12.1 | Presence of carbon from the initiator. |
| Br 3d | 0 | 3.6 | Direct evidence of successful initiator attachment. |
Table 2: Example Water Contact Angle and Ellipsometry Data on a Modified Surface
| Parameter | Unmodified Surface | Modified Surface | Key Indication |
| Water Contact Angle | 15.1° ± 1.0° | 70.6° ± 3.5° | Increased hydrophobicity due to the organic initiator layer.[9] |
| Ellipsometric Thickness | 0 nm (by definition) | ~1-2 nm | Formation of a thin organic layer on the substrate.[9] |
Experimental Workflows & Protocols
Visualizing the Validation Workflow
The general process for modifying a substrate with 2-bromoisobutyryl bromide and subsequently validating the attachment involves several key stages, as illustrated in the following workflow diagram.
Caption: General experimental workflow for surface modification and validation.
Protocol 1: Surface Modification of a Hydroxyl-Terminated Surface
This protocol is a general procedure for attaching the ATRP initiator to a surface rich in hydroxyl groups (e.g., silicon wafers with a native oxide layer, or cellulose).
-
Substrate Preparation : Clean the substrate thoroughly. For silicon wafers, this typically involves sonication in acetone and isopropanol, followed by drying under a stream of nitrogen. The surface can be further treated with piranha solution or UV/ozone to ensure a high density of hydroxyl groups.
-
Reaction Setup : Place the cleaned, dry substrate in a Schlenk flask. Add anhydrous dichloromethane and triethylamine (as an acid scavenger) under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Initiator Addition : Cool the reaction mixture to 0°C in an ice bath. Slowly add 2-bromoisobutyryl bromide dropwise to the flask with stirring.[8][19]
-
Reaction : Allow the mixture to warm to room temperature and let it react overnight.[8]
-
Washing : After the reaction, remove the substrate and wash it sequentially with dichloromethane, ethanol, and deionized water to remove any physisorbed initiator and triethylammonium bromide salt. Dry the substrate under a stream of nitrogen.
Protocol 2: FTIR-ATR Analysis
Attenuated Total Reflectance (ATR) is a powerful accessory for FTIR that allows for the analysis of surfaces.[20]
-
Background Spectrum : Ensure the ATR crystal is clean. Record a background spectrum of the clean, unmodified substrate.
-
Sample Analysis : Press the modified substrate firmly against the ATR crystal to ensure good contact.
-
Data Acquisition : Collect the FTIR spectrum, typically in the range of 4000-600 cm⁻¹.
-
Data Analysis : Subtract the background spectrum from the sample spectrum. Look for the appearance of a characteristic ester carbonyl (C=O) stretching peak around 1730-1740 cm⁻¹, which confirms the reaction between the hydroxyl groups on the surface and the 2-bromoisobutyryl bromide.[5][6]
Protocol 3: ¹H NMR Spectroscopy (for soluble polymers)
This protocol is suitable for confirming the modification of soluble polymers with hydroxyl side groups (e.g., poly(ethylene glycol)).
-
Sample Preparation : Dissolve a known amount of the purified, dried polymer-initiator conjugate in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).[7]
-
Data Acquisition : Acquire the ¹H NMR spectrum.
-
Data Analysis : Compare the spectrum of the modified polymer to the unmodified starting material. The successful attachment is confirmed by the appearance of a new singlet peak around δ = 1.9 ppm, corresponding to the six equivalent protons of the two methyl groups (-C(CH₃)₂) of the isobutyryl moiety.[7]
Logical Relationships of Analytical Techniques
Different techniques provide answers to different questions regarding the success of the covalent attachment. The diagram below illustrates which technique is best suited to confirm specific outcomes.
Caption: Matching analytical techniques to validation questions.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromoisobutyryl bromide, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Contact angle measurement on rough surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. research.aalto.fi [research.aalto.fi]
- 13. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Spectroscopic Ellipsometry | Bruker [bruker.com]
- 16. horiba.com [horiba.com]
- 17. Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. svc.org [svc.org]
- 19. Page loading... [wap.guidechem.com]
- 20. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Polymerization Techniques: 2-Bromoisobutyryl Bromide in Solution vs. Surface-Initiated Polymerization
For researchers, scientists, and drug development professionals engaged in the synthesis of well-defined polymers, the choice of initiation method is critical to achieving the desired material properties. Atom Transfer Radical Polymerization (ATRP) is a cornerstone of controlled radical polymerization, and the selection of the initiator dictates the starting point of every polymer chain. This guide provides an objective, data-driven comparison between surface-initiated ATRP, which utilizes the highly reactive 2-Bromoisobutyryl bromide (BIBB) for surface functionalization, and solution-based ATRP, which typically employs a more stable analogue, ethyl α-bromoisobutyrate (EBiB).
Performance at a Glance: Solution vs. Surface-Initiated Polymerization
A key distinction lies in the primary application of these initiators. BIBB, with its highly reactive acyl bromide group, is not typically used for direct initiation in solution. Instead, it serves as a powerful agent to covalently attach the α-bromoisobutyryl initiating moiety onto surfaces rich in hydroxyl or amine groups, a crucial step for the "grafting from" approach in surface-initiated polymerization.[1] For solution-phase polymerization, the more stable tertiary alkyl halide, ethyl α-bromoisobutyrate (EBiB), is the preferred initiator, valued for its straightforward handling and direct use.[1]
Both methods, however, leverage the tertiary alkyl bromide structure, which is known to have a high activation rate constant in ATRP. This ensures that all polymer chains begin to grow nearly simultaneously, a fundamental requirement for achieving polymers with low polydispersity.[1]
Quantitative Performance Comparison
The following tables summarize representative data for the polymerization of common monomers, methyl methacrylate (MMA) and styrene, using both solution-based ATRP with EBiB and surface-initiated ATRP from a BIBB-functionalized surface. It is important to note that a direct comparison is nuanced due to the inherent differences in reaction kinetics and environment between a homogeneous solution and a solid-liquid interface.
Table 1: Performance Data for Solution ATRP with Ethyl α-Bromoisobutyrate (EBiB)
| Monomer | Initiator | Catalyst System | Solvent | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| Methyl Methacrylate (MMA) | EBiB | CuBr/N-propyl-2-pyridylmethanimine | Toluene | 5 | 89.3 | 8,760 | 1.20 |
| Methyl Methacrylate (MMA) | EBiB | NiBr_2(PPh_3)_2 | Toluene | 6.32 | 94.6 | 12,600 | 1.23 |
| Styrene | EBiB | CuBr/PMDETA | - | - | - | - | 1.04 |
| Styrene | EBiB | CuCl_2/Me_6TREN/Sn(EH)_2 | Anisole | 7 | 83 | 14,000 | 1.37 |
Table 2: Performance Data for Surface-Initiated ATRP from BIBB-Functionalized Surfaces
| Monomer | Substrate | Grafting Density (chains/nm²) | Polymer Brush Thickness (nm) | M_n of Grafted Chains ( g/mol ) | PDI of Grafted Chains (M_w/M_n) |
| Methyl Methacrylate (PMMA) | Silicon Wafer | 0.67 | 50 | 55,000 | - |
| Methyl Methacrylate (PMMA) | Silicon Wafer | 0.67 | 100 | 105,000 | - |
| Polystyrene (PS) | Graphene Oxide | - | - | 17,000 | <1.5 |
| Poly(sodium styrene sulfonate) | Silicon/Titanium | - | 13-49 | - | - |
Experimental Workflows and Methodologies
The experimental workflows for solution and surface-initiated ATRP diverge at the initiation stage. Solution ATRP is a homogeneous process, while SI-ATRP is a heterogeneous process that requires initial surface modification.
Experimental Protocols
Protocol 1: Solution ATRP of Methyl Methacrylate (MMA) with EBiB
This protocol is a representative example of solution-based ATRP.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N-propyl-2-pyridylmethanimine (ligand)
-
Toluene (solvent)
Procedure:
-
To a dry Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask with a rubber septum and deoxygenate by three freeze-pump-thaw cycles.
-
In a separate flask, prepare the polymerization solution by adding MMA, toluene, and the N-propyl-2-pyridylmethanimine ligand under a nitrogen atmosphere.
-
Deoxygenate the polymerization solution by several freeze-pump-thaw cycles.
-
Using a degassed syringe, transfer the deoxygenated polymerization solution to the Schlenk flask containing the CuBr catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with constant stirring.
-
Once the temperature is stable, inject the initiator, EBiB, to start the polymerization.
-
Take samples periodically to monitor monomer conversion (via GC or NMR) and molecular weight evolution (via SEC/GPC).
-
Terminate the polymerization by cooling the flask and exposing the contents to air.
-
Dilute the reaction mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol) and dry under vacuum.
Protocol 2: Surface-Initiated ATRP of MMA from a BIBB-Functionalized Silicon Wafer
This protocol details the "grafting from" approach for creating polymer brushes on a surface.
Materials:
-
Silicon wafers (substrate)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
2-Bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Methyl methacrylate (MMA)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Toluene (solvent)
Procedure:
Part A: Substrate Preparation and Initiator Immobilization
-
Clean the silicon wafers by immersing them in piranha solution for 30 minutes to remove organic residues and generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate PPE).
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
Place the cleaned, activated wafers in a sealed reaction vessel under an inert atmosphere (e.g., argon).
-
Add anhydrous DCM and TEA to the vessel.
-
Slowly add BIBB dropwise to the stirred solution. The TEA acts as a base to neutralize the HBr byproduct.
-
Allow the reaction to proceed for several hours to form a self-assembled monolayer of the initiator on the wafer surface.
-
After the reaction, rinse the functionalized wafers sequentially with DCM, ethanol, and deionized water to remove any unreacted reagents. Dry the wafers under a stream of nitrogen.
Part B: Surface-Initiated Polymerization
-
In a Schlenk flask, prepare the polymerization solution by adding MMA, toluene, and the PMDETA ligand.
-
Add the catalyst, CuBr, to the flask.
-
Deoxygenate the solution by several freeze-pump-thaw cycles.
-
Place the initiator-functionalized silicon wafer into the deoxygenated polymerization solution under an inert atmosphere.
-
Carry out the polymerization at a specific temperature for a predetermined time to achieve the desired polymer brush thickness.
-
Terminate the polymerization by removing the wafer from the solution and exposing it to air.
-
Thoroughly wash the polymer-grafted wafer with a good solvent for the polymer (e.g., toluene) to remove any non-covalently bound polymer. Rinse with ethanol and deionized water, then dry under a stream of nitrogen.
Signaling Pathways and Logical Relationships
The fundamental chemical process in both techniques is the ATRP equilibrium, which controls the polymerization. The key difference is the physical state of the initiator.
Concluding Remarks
Both solution-based ATRP using EBiB and surface-initiated ATRP from BIBB-functionalized surfaces are powerful techniques for synthesizing well-defined polymers. The choice between the two is dictated by the desired final application.
-
Solution ATRP with EBiB is ideal for the bulk synthesis of linear polymers, block copolymers, and other architectures in solution. It offers excellent control over molecular weight and results in low polydispersity.
-
Surface-initiated ATRP with BIBB is the method of choice for modifying the properties of surfaces by grafting polymer brushes. This technique allows for precise control over the thickness, density, and composition of the grafted polymer layer, enabling the creation of functional surfaces for a wide range of applications, including biomaterials, sensors, and coatings.
For researchers aiming to produce polymers in solution, EBiB is the appropriate initiator. For those seeking to tailor the properties of a material's surface, functionalization with BIBB to enable SI-ATRP is the superior approach.
References
A Comparative Guide to Controlled Radical Polymerization: Analyzing Polydispersity Index with 2-Bromoisobutyryl Bromide Initiation
For researchers, scientists, and drug development professionals, the synthesis of well-defined polymers with precise control over molecular weight and a narrow molecular weight distribution is paramount. Atom Transfer Radical Polymerization (ATRP) initiated by derivatives of 2-bromoisobutyryl bromide has become a cornerstone technique for achieving this control, consistently yielding polymers with a low polydispersity index (PDI). This guide provides an objective comparison of the performance of 2-bromoisobutyryl bromide-initiated systems against other common controlled radical polymerization techniques, supported by experimental data and detailed protocols.
Performance Comparison of Polymerization Techniques
The choice of polymerization technique significantly impacts the resulting polymer's characteristics. Below is a summary of key performance metrics for ATRP initiated with ethyl 2-bromoisobutyrate (EBiB), a common derivative of 2-bromoisobutyryl bromide, compared to Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Single Electron Transfer Living Radical Polymerization (SET-LRP).
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) | Single Electron Transfer Living Radical Polymerization (SET-LRP) |
| Initiator | Alkyl halides (e.g., Ethyl 2-bromoisobutyrate) | Requires a separate radical initiator (e.g., AIBN) in conjunction with a RAFT agent | Alkyl halides (e.g., Ethyl 2-bromoisobutyrate) |
| Catalyst/Mediator | Transition metal complex (e.g., CuBr/ligand) | Thiocarbonylthio compounds (RAFT agents) | Copper(0) (e.g., Cu(0) wire) and a ligand |
| Typical Polydispersity Index (PDI) | Typically low (1.1 - 1.4)[1] | Generally low (often < 1.3)[1] | Can achieve narrow molecular weight distributions (Mw/Mn < 1.45)[1][2] |
Polydispersity Index (PDI) Comparison for Various Monomers
The following tables provide a more detailed comparison of PDI values obtained for different monomers using various controlled radical polymerization techniques.
Methacrylates
| Monomer | Polymerization Technique | Initiator/CTA | Catalyst/Ligand | PDI (Mw/Mn) | Reference |
| Methyl Methacrylate (MMA) | ATRP | Ethyl 2-bromoisobutyrate (EBiB) | CuBr/PMDETA | 1.09 - 1.18 | [3] |
| Methyl Methacrylate (MMA) | ATRP | α,α-dichlorotoluene | CuCl/bipy | "Typical for ATRP" | [4] |
| Benzyl Methacrylate (BnMA) | ATRP | Ethyl 2-bromoisobutyrate (EBiB) | CuBr/HMTETA | 1.18 | [3] |
| 2-Hydroxyethyl Methacrylate (HEMA) | RAFT (PISA) | PEG113-dithiobenzoate | AIPD | 1.16 - 1.19 | [5] |
| Poly(ethylene glycol) methyl ether methacrylate (PEGMA) | ATRP | 2-bromoisobutyryl bromide derivative | CuBr/bpy | ~1.3 | [6] |
Acrylates
| Monomer | Polymerization Technique | Initiator/CTA | Catalyst/Ligand | PDI (Mw/Mn) | Reference |
| Methyl Acrylate (MA) | ATRP | Ethyl 2-bromoisobutyrate (EBiB) | CuBr/PMDETA | 1.07 | [7] |
| Methyl Acrylate (MA) | ATRP | Ethyl 2-bromoisobutyrate (EBiB) | CuBr/TPEDA | 1.13 | [7] |
| 2-Hydroxyethyl Acrylate (HEA) | SET-LRP | Ethyl 2-bromoisobutyrate (EBiB) | Cu(0)/Me6-TREN | < 1.45 | [2] |
| Ethyl Acrylate (EA) | SET-LRP | Ethyl 2-bromoisobutyrate (EBiB) | 1 penny copper coin/Me6-TREN | 1.05 - 1.11 | [8] |
| Lauryl Acrylate (LA) | ATRP | Methyl 2-bromopropionate | CuBr(dNbpy)2/CuBr2 | 1.2 | [7] |
Styrenics
| Monomer | Polymerization Technique | Initiator | Catalyst/Ligand | PDI (Mw/Mn) | Reference |
| Styrene | ATRP | 1-phenylethyl bromide | CuBr/dN-bipy | ~1.1 - 1.3 | [9] |
| Styrene | ATRP | α,α-dichlorotoluene | CuCl/bipy | "Typical for ATRP" | [4] |
| Styrene | ATRP | Octafunctional bromoester | CuBr/2,2'-bipyridyl | 1.12 - 1.30 | [10] |
Experimental Workflows and Mechanisms
Visualizing the experimental workflows and underlying chemical mechanisms is crucial for understanding and implementing these polymerization techniques.
Caption: General experimental workflow for Atom Transfer Radical Polymerization (ATRP).
The core of ATRP lies in the reversible activation and deactivation of the polymer chains, which maintains a low concentration of active radical species and thus minimizes termination reactions.
Caption: The core activation-deactivation equilibrium in ATRP.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing different polymerization techniques.
Protocol 1: Synthesis of Poly(methyl methacrylate) (PMMA) via ATRP
This protocol describes a typical solution ATRP of methyl methacrylate initiated by ethyl α-bromoisobutyrate.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Argon gas
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add CuBr (e.g., 0.071 g, 0.5 mmol) and a magnetic stir bar.
-
Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Add degassed anisole (10 mL), MMA (10.0 g, 100 mmol), and PMDETA (0.173 g, 1.0 mmol) to the flask via degassed syringes.
-
Stir the mixture to allow the formation of the copper-ligand complex.
-
Initiate the polymerization by adding EBiB (0.195 g, 1.0 mmol) via a degassed syringe.
-
Immerse the flask in a preheated oil bath at 60°C and stir.
-
Take samples periodically to monitor conversion (via ¹H NMR or GC) and molecular weight (via GPC/SEC).
-
After the desired time or conversion, terminate the polymerization by exposing the reaction mixture to air and cooling it down.
-
Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Protocol 2: Synthesis of Poly(methyl methacrylate) via RAFT Polymerization
This protocol outlines a typical RAFT polymerization of MMA.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
2-Cyano-2-propyl dithiobenzoate (CPDB) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN) as the radical initiator
-
Anhydrous benzene or toluene as the solvent
Procedure:
-
Prepare a stock solution of MMA (e.g., 15 mL, 0.14 mol) and AIBN (e.g., 20.1 mg, 0.122 mmol) in 5 mL of benzene.[1]
-
Transfer aliquots (e.g., 2 mL) of the stock solution to ampules containing the RAFT agent (e.g., 12.3 mg, 0.056 mmol of CPDB).[1]
-
Thoroughly degas the contents of the ampules by at least three freeze-pump-thaw cycles and then seal under vacuum.[1]
-
Place the sealed ampules in a preheated oil bath at 60°C for the desired polymerization time (e.g., 15 hours).[1]
-
Quench the polymerization by cooling the ampules in an ice bath and exposing the contents to air.[1]
-
Isolate the polymer by precipitation into a large excess of a non-solvent (e.g., methanol) and dry under vacuum.[1]
Protocol 3: Synthesis of Poly(2-hydroxyethyl acrylate) (PHEA) via SET-LRP
This protocol describes a typical SET-LRP of a hydrophilic monomer.
Materials:
-
2-Hydroxyethyl acrylate (HEA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB) as the initiator
-
Tris[2-(dimethylamino)ethyl]amine (Me6-TREN) as the ligand
-
Copper(0) wire (20 gauge)
-
Methanol (MeOH) and water as solvents
Procedure:
-
Charge a reaction flask with HEA (e.g., 0.5 mL), MeOH (0.6 mL), and deionized water (0.4 mL).[1]
-
Add EBiB and Me6-TREN to achieve the desired monomer-to-initiator and initiator-to-ligand ratios (e.g., [HEA]₀/[EBiB]₀/[Me₆-TREN]₀ = 200/1/0.5).[1]
-
Add a piece of Cu(0) wire (e.g., 12.5 cm) to the reaction mixture.[1]
-
Allow the reaction to proceed at room temperature (25°C) with stirring.[1]
-
Samples can be taken at different time points to monitor conversion and molecular weight.[1]
-
Stop the polymerization by exposing the reaction mixture to air.[1]
-
Purify the polymer by dialysis against a suitable solvent to remove the catalyst and unreacted monomer.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. SET-LRP of 2-hydroxyethyl acrylate in protic and dipolar aprotic solvents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. RAFT Aqueous Dispersion Polymerization Yields Poly(ethylene glycol)-Based Diblock Copolymer Nano-Objects with Predictable Single Phase Morphologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Surface Grafting: 2-Bromoisobutyryl Bromide and Its Alternatives
For researchers, scientists, and drug development professionals, the precise modification of substrate surfaces with polymer brushes is a critical technology for advancing materials science, biotechnology, and therapeutic delivery systems. 2-Bromoisobutyryl bromide (BIBB) has long been a cornerstone initiator for "grafting from" polymerizations, particularly through Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). This guide provides an objective comparison of BIBB's efficacy across different substrates and evaluates its performance against alternative surface-initiated polymerization techniques, supported by experimental data and detailed protocols.
2-Bromoisobutyryl Bromide: A Versatile and Reactive Initiator
2-Bromoisobutyryl bromide is a highly reactive acyl bromide that serves as a powerful agent for functionalizing surfaces rich in hydroxyl (-OH) or amine (-NH₂) groups.[1] Its primary role is not to directly initiate polymerization in solution, but to covalently attach the α-bromoisobutyryl initiating moiety onto a target substrate.[2] This "grafting from" approach is fundamental to creating high-density polymer brushes on a variety of materials, including silicon wafers, gold, and nanoparticles.[1][3]
The efficacy of BIBB lies in its ability to form a dense and stable initiator layer on the substrate, which is crucial for achieving well-controlled polymer brush growth with high grafting densities.[4] The tertiary alkyl bromide structure formed after immobilization provides a high activation rate constant in ATRP, ensuring that all polymer chains initiate simultaneously, a key factor for producing polymers with low polydispersity.[2]
Performance Comparison of Surface-Initiated Polymerization Techniques
While SI-ATRP initiated by BIBB is a robust and widely used method, several other controlled radical polymerization techniques offer distinct advantages in terms of reaction conditions, monomer scope, and catalyst requirements. The choice of technique often depends on the specific application and the desired properties of the polymer brushes. The following table summarizes key performance metrics for SI-ATRP and its main alternatives: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Single Electron Transfer Living Radical Polymerization (SET-LRP), Nitroxide-Mediated Polymerization (NMP), and Ring-Opening Polymerization (ROP).
| Feature | SI-ATRP (with BIBB) | SI-RAFT | SI-SET-LRP | SI-NMP | SI-ROP |
| Initiator/Mediator | Alkyl halides (from BIBB) | Thiocarbonylthio compounds (RAFT agents) | Alkyl halides (e.g., from BIBB) | Alkoxyamines | Hydroxyl or amine groups |
| Catalyst/Radical Source | Transition metal complex (e.g., CuBr/ligand) | Radical initiator (e.g., AIBN) | Copper(0) (e.g., Cu(0) wire) and a ligand | Heat (>100 °C) | Various catalysts (e.g., Sn(Oct)₂) |
| Typical Grafting Density | High | High | High | Moderate to High | Variable |
| Control over Molar Mass | Excellent | Excellent | Good to Excellent | Good | Excellent |
| Polydispersity Index (PDI) | Typically low (1.1 - 1.5) | Generally low (< 1.3) | Can achieve narrow distributions (< 1.5) | Moderate (1.2 - 1.8) | Very low (< 1.2) |
| Monomer Scope | Broad (methacrylates, acrylates, styrene) | Very broad, tolerant to many functional groups | Effective for acrylates and methacrylates | Limited (mainly styrenics and acrylates) | Cyclic esters, lactones, siloxanes, etc. |
| Reaction Conditions | Requires deoxygenation, sensitive to impurities | Generally tolerant to trace impurities | Can be performed in the presence of air with additives | High temperatures, requires deoxygenation | Can be sensitive to water |
| Metal Contamination | A concern, requires purification | Metal-free | Requires copper, but often in a more easily removable form | Metal-free | Can be metal-free depending on the catalyst |
Experimental Data: Grafting Density on Different Substrates
The grafting density (σ), defined as the number of polymer chains per unit area (chains/nm²), is a critical parameter that influences the properties of the resulting polymer brush. Below is a summary of typical grafting densities achieved with BIBB-initiated SI-ATRP on various substrates, as reported in the literature.
| Substrate | Polymer | Grafting Density (σ) (chains/nm²) | Reference |
| Silicon Wafer | Polystyrene (PS) | 0.4 - 0.8 | [5] |
| Gold | Poly(methyl methacrylate) (PMMA) | 0.3 - 0.7 | [6] |
| Gold | Poly(oligo(ethylene glycol) methacrylate) (POEGMA) | ~0.5 | [3] |
| BaTiO₃ Nanoparticles | Polystyrene (PS) | 0.067 - 0.122 | [7] |
| BaTiO₃ Nanoparticles | Poly(methyl methacrylate) (PMMA) | 0.015 - 0.071 | [7] |
| Graphene Oxide | Poly(methyl methacrylate) (PMMA) | Not specified, but successful grafting reported | [8] |
Experimental Protocols
Protocol 1: Immobilization of 2-Bromoisobutyryl Bromide on a Silicon Wafer
This protocol describes the functionalization of a silicon wafer with BIBB to create an ATRP initiator layer.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Anhydrous toluene
-
Triethylamine (TEA), distilled
-
2-Bromoisobutyryl bromide (BIBB), 98%
-
Dichloromethane, ethanol, deionized water
Procedure:
-
Substrate Cleaning and Activation:
-
Immerse silicon wafers in piranha solution for 30 minutes to remove organic residues and generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Initiator Immobilization:
-
Place the activated silicon wafers in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of anhydrous toluene and triethylamine to the vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BIBB dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Washing and Drying:
-
After the reaction, rinse the wafers sequentially with dichloromethane, ethanol, and deionized water to remove any unreacted reagents.
-
Dry the initiator-functionalized wafers under a stream of nitrogen.
-
Protocol 2: Surface-Initiated ATRP of Methyl Methacrylate (MMA) from a BIBB-Functionalized Surface
This protocol outlines the "grafting from" of PMMA brushes from the prepared initiator-modified substrate.
Materials:
-
BIBB-functionalized substrate
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr), 99.999%
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), 99%
-
Anhydrous toluene
-
Tetrahydrofuran (THF)
Procedure:
-
Preparation of Polymerization Solution:
-
In a Schlenk flask under an inert atmosphere, add CuBr.
-
In a separate flask, prepare a solution of MMA, PMDETA, and anhydrous toluene.
-
Deoxygenate the monomer solution by bubbling with argon or nitrogen for at least 30 minutes or by several freeze-pump-thaw cycles.
-
-
Polymerization:
-
Transfer the deoxygenated monomer solution to the Schlenk flask containing CuBr via a cannula.
-
Place the initiator-functionalized substrate into the polymerization solution under an inert atmosphere.
-
Seal the flask and place it in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 60-90 °C).
-
Allow the polymerization to proceed for the desired time. The polymerization time will influence the final thickness of the polymer brush.
-
-
Termination and Cleaning:
-
Remove the substrate from the polymerization solution and expose it to air to terminate the polymerization by oxidation of the copper catalyst.
-
Thoroughly wash the substrate with a good solvent for the polymer (e.g., THF) to remove any physisorbable polymer.
-
Rinse with ethanol and deionized water, then dry under a stream of nitrogen.
-
Visualizing the Processes
Experimental Workflow for SI-ATRP using BIBB
Caption: Experimental workflow for Surface-Initiated Atom Transfer Radical Polymerization.
BIBB Immobilization Reaction
Caption: Immobilization of BIBB onto a hydroxyl-terminated surface.
Comparison of Controlled Polymerization Techniques
Caption: Major techniques for controlled radical polymerization.
Conclusion
2-Bromoisobutyryl bromide remains a highly effective and widely accessible initiator for the surface grafting of polymers via SI-ATRP, offering excellent control over polymer brush architecture on a variety of substrates. However, the choice of the optimal surface polymerization technique is contingent on the specific requirements of the application. For metal-sensitive systems or when a broader monomer scope is required, SI-RAFT presents a powerful alternative. For applications demanding extremely fast polymerization rates, SI-SET-LRP is a promising avenue. By understanding the comparative advantages and limitations of each method, researchers can better tailor their surface modification strategies to achieve the desired material properties for their advanced applications.
References
- 1. benicewiczgroup.com [benicewiczgroup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Study on Surface-Initiated ATRP and SI-ARGET ATRP of Oligo(Ethylene Glycol) Methacrylate on Gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Comparative Study of Polymer-Grafted BaTiO3 Nanoparticles Synthesized Using Normal ATRP as Well as ATRP and ARGET-ATRP with Sacrificial Initiator with a Focus on Controlling the Polymer Graft Density and Molecular Weight [mdpi.com]
- 8. tu-dresden.de [tu-dresden.de]
A Comparative Guide to the Kinetics of Surface-Initiated ATRP from 2-Bromoisobutyryl Bromide Functionalized Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) initiated from surfaces functionalized with 2-bromoisobutyryl bromide (BIBB). This "grafting-from" technique is pivotal for the creation of well-defined polymer brushes on various substrates, enabling precise control over polymer chain length, density, and architecture.[1] Such tailored surfaces are invaluable in a myriad of applications, including the development of biomaterials, sensors, and advanced drug delivery systems.[1]
This document offers a detailed examination of the experimental protocols, a comparison of kinetic data with alternative polymerization techniques, and visualizations of the key processes involved.
Comparative Kinetic Data
The kinetics of SI-ATRP are critical in determining the final properties of the grafted polymer brushes. Key parameters include the rate of polymerization, the evolution of molecular weight (Mn), and the dispersity (Đ) of the polymer chains. While direct side-by-side comparative studies are not always presented in a single format in the literature, the following tables compile representative data extracted from various studies to facilitate comparison.
Table 1: Comparison of SI-ATRP Kinetics for Different Monomers Initiated from BIBB-Functionalized Surfaces
| Monomer | Substrate | Catalyst System | Polymerization Time (h) | Dry Thickness (nm) | Molecular Weight (Mn, kDa) | Dispersity (Đ) | Reference |
| Methyl Methacrylate (MMA) | Silicon Wafer | CuBr/PMDETA | 1 | 80 | - | - | [2] |
| 2-Hydroxyethyl Methacrylate (HEMA) | Silicon Wafer | CuBr/PMDETA | 1 | 250 | - | - | [3] |
| Styrene (Sty) | Graphene Oxide | Cu(0)/TREN | 18 | - | 17 | <1.5 | [4] |
| n-Butyl Acrylate (nBA) | Graphene Oxide | Cu(0)/TREN | 18 | - | - | <1.5 | [4] |
| Poly(ethylene glycol) methyl ether methacrylate (PEGMA) | Silicon Wafer | CuBr/PMDETA | 4 | ~15 | - | - | [5] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not provided in the source.
Table 2: Comparison of SI-ATRP with Alternative Surface-Initiated Polymerization Techniques
| Polymerization Technique | Initiator/CTA | Monomer | Catalyst/Conditions | Key Advantages | Key Disadvantages | Reference |
| SI-ATRP | 2-Bromoisobutyryl Bromide | Wide range of methacrylates, acrylates, styrene | Copper-based complexes | Well-controlled, high grafting density, tolerant to various functional groups.[6] | Metal catalyst contamination, sensitivity to oxygen.[7] | [6][7] |
| SI-RAFT | Dithioesters, dithiocarbamates | Wide monomer scope | AIBN, thermal/photo initiation | Metal-free, tolerant to a wide range of monomers and functional groups.[6] | Requires a separate radical initiator, potential for color and odor from CTA. | [6] |
| SI-NMP | Alkoxyamines | Styrenes, acrylates | High temperature (~120 °C) | Metal-free, simple initiation system. | High temperatures required, limited monomer scope. | [6] |
| Photoinduced SI-ATRP | 2-Bromoisobutyryl Bromide | Methacrylates, acrylates | Copper-based complexes with light | Temporal and spatial control, oxygen tolerance, can be performed at ambient temperature.[8][9][10] | Can be slower than thermal ATRP, potential for side reactions.[6] | [6][8][9][10] |
| SI-CuCRP (Cu(0)-mediated) | 2-Bromoisobutyryl Bromide | Methacrylates, styrene | Cu(0) plate/wire | Ultrafast, high grafting density, simple setup.[2] | Potential for loss of control due to low deactivator concentration.[2] | [2] |
Experimental Protocols
The successful synthesis of polymer brushes via SI-ATRP from BIBB-functionalized surfaces involves a multi-step process requiring careful execution.[1]
Stage 1: Substrate Preparation and Activation
The initial step is crucial for achieving a uniform and high-density initiator layer. The choice of substrate and cleaning procedure is critical.
-
For Silicon Wafers: Wafers are typically cleaned to remove organic contaminants and to generate hydroxyl (-OH) groups on the surface. This can be achieved by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or by treatment with UV/Ozone.
-
For Gold Surfaces: Gold substrates are often cleaned with solvents and then functionalized with a self-assembled monolayer (SAM) of an amine- or hydroxyl-terminated thiol.
-
For Nanoparticles (e.g., Silica): Silica nanoparticles possess surface silanol (-Si-OH) groups that can be directly functionalized.[11] For other types of nanoparticles, surface modification may be required to introduce reactive groups like hydroxyl or amine functionalities.[11]
Stage 2: Initiator Immobilization with 2-Bromoisobutyryl Bromide (BIBB)
This stage involves the covalent attachment of the ATRP initiator to the activated surface.
-
Reaction Setup: The activated substrate is placed in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: A solution of 2-bromoisobutyryl bromide and a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane or toluene) is prepared.
-
Immobilization: The substrate is immersed in the reaction mixture. The reaction is typically carried out for several hours at room temperature or slightly elevated temperatures.
-
Washing: After the reaction, the substrate is thoroughly rinsed with the reaction solvent, followed by other solvents like ethanol and deionized water, to remove any unreacted reagents and byproducts.
-
Drying: The initiator-functionalized substrate is dried under a stream of inert gas (e.g., nitrogen).
Stage 3: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
The final stage is the "grafting-from" polymerization of the desired monomer.
-
Preparation of Polymerization Solution: The monomer, a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (bpy)), and a solvent are mixed in a Schlenk flask. The copper(I) catalyst (e.g., Cu(I)Br) is then added.
-
Deoxygenation: The polymerization solution is deoxygenated by several freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. This is crucial as oxygen can terminate the radical polymerization.
-
Polymerization: The initiator-functionalized substrate is placed into the deoxygenated polymerization solution under an inert atmosphere. The reaction is allowed to proceed for a specific time, which influences the final polymer brush thickness.
-
Termination: The polymerization is terminated by exposing the reaction mixture to air, which oxidizes the copper(I) catalyst.
-
Washing and Drying: The substrate is removed from the polymerization solution and extensively washed with a good solvent for the polymer to remove any non-grafted (physisorbed) polymer chains. The substrate is then rinsed and dried.
Visualizations
Experimental Workflow for SI-ATRP
The following diagram illustrates the key stages involved in modifying a surface with polymer brushes using SI-ATRP initiated by 2-bromoisobutyryl bromide.
Caption: Experimental workflow for SI-ATRP from a BIBB-functionalized surface.
The ATRP Equilibrium
The controlled nature of ATRP is governed by a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species. This equilibrium minimizes termination reactions, allowing for the growth of polymer chains with uniform length.
Caption: The core activation-deactivation equilibrium in Atom Transfer Radical Polymerization (ATRP).
References
- 1. benchchem.com [benchchem.com]
- 2. Surface-initiated Cu(0) mediated controlled radical polymerization (SI-CuCRP) using a copper plate - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00093A [pubs.rsc.org]
- 3. Substrate-independent Cu(0)-mediated controlled radical polymerization: grafting of block copolymer brushes from poly(dopamine) modified surfaces - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01343A [pubs.rsc.org]
- 4. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 5. Mechanism and application of surface-initiated ATRP in the presence of a Zn 0 plate - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01233E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Initiators in Large-Scale Polymer Synthesis: A Cost-Benefit Analysis of 2-Bromoisobutyryl Bromide
For researchers, scientists, and drug development professionals, the choice of an initiator is a critical decision in large-scale polymer synthesis, directly impacting cost, efficiency, safety, and the final properties of the polymer. This guide provides a comprehensive cost-benefit analysis of 2-Bromoisobutyryl bromide (BIBB), a common initiator for Atom Transfer Radical Polymerization (ATRP), and compares it with viable alternatives, including other ATRP initiators and alternative controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
This analysis is supported by experimental data from scientific literature and commercial suppliers to provide an objective comparison for informed decision-making in an industrial context.
Executive Summary
2-Bromoisobutyryl bromide (BIBB) is a highly reactive and effective initiator precursor, primarily used for "grafting from" polymerizations to create polymer brushes on surfaces and complex polymer architectures. While it excels in these specialized applications, its high reactivity also presents significant handling and safety challenges. For the large-scale synthesis of linear polymers, alternative initiators like ethyl α-bromoisobutyrate (EBiB) for ATRP and the metal-free RAFT polymerization process often present a more favorable cost-benefit profile. RAFT, in particular, is gaining traction for industrial applications due to its versatility, tolerance to a wider range of monomers and reaction conditions, and circumvention of the metal contamination issues inherent to ATRP.
Cost-Benefit Analysis
The selection of a polymerization initiator and method for large-scale production hinges on a careful balance of cost, efficiency, and safety. The following sections break down these factors for BIBB and its primary alternatives.
Cost Analysis
The direct cost of the initiator is a primary consideration. However, a comprehensive cost analysis must also include the price of catalysts, ligands (for ATRP), chain transfer agents (for RAFT), and the associated costs of purification to remove these components from the final product.
| Component | Typical Price (USD/kg) - Lab Scale | Typical Price (USD/kg) - Bulk | Key Cost Considerations |
| 2-Bromoisobutyryl bromide (BIBB) | ~$236 | ~$30 - $100 | Highly reactive, requiring specialized handling and storage, which can increase indirect costs. Primarily used for functionalization, not as a direct initiator in large volumes. |
| Ethyl α-bromoisobutyrate (EBiB) | ~$340 | ~$30 - $100 | A stable and common "workhorse" initiator for ATRP of a wide range of monomers.[1][2] |
| Copper(I) bromide (CuBr) | ~$200 - $400 | Varies by grade and supplier | Essential catalyst for ATRP. High purity grades required for controlled polymerization can be more expensive. |
| PMDETA (Ligand for ATRP) | ~$250 | Varies by supplier | A common ligand for ATRP, used to solubilize the copper catalyst and tune its activity.[3] |
| Trithiocarbonate RAFT Agents | ~$10,000 - $15,000 | Varies significantly by specific agent and supplier | The primary cost driver for RAFT. Prices are decreasing as more suppliers enter the market and scale up production.[4][5] |
Note: Prices are estimates based on publicly available data from various chemical suppliers and are subject to change based on purity, volume, and market conditions.
Efficiency and Performance
Efficiency in large-scale synthesis is measured by factors such as reaction time, monomer conversion, control over polymer properties (molecular weight, polydispersity), and the robustness of the process.
| Polymerization Method | Initiator/Agent | Typical Reaction Time (Large Scale) | Monomer Conversion | Control (Polydispersity Index - PDI) | Large-Scale Suitability |
| ATRP | BIBB-derived macroinitiator | Hours to >24 hours | High (>90%) | Excellent (Typically < 1.2) | Best suited for surface modification and synthesis of complex architectures. The high reactivity of BIBB makes direct initiation in large-scale solution polymerization challenging. |
| ATRP | Ethyl α-bromoisobutyrate (EBiB) | Hours | High (>90%) | Excellent (Typically < 1.2) | Well-established for a variety of monomers. However, the process is sensitive to oxygen and impurities, and catalyst removal is a significant hurdle for scale-up.[6] |
| RAFT | Trithiocarbonates, Dithioesters, etc. | Minutes to hours | High (>90%) | Excellent (Typically < 1.2) | Highly versatile and tolerant to a wide range of monomers and reaction conditions, making it more amenable to industrial scale-up. Continuous flow processes are being developed for large-scale RAFT polymerization.[7][8][9] |
Safety and Environmental Impact
The handling of hazardous materials and the environmental footprint of the polymerization process are critical considerations, particularly in large-scale manufacturing.
| Component/Method | Key Hazards | Environmental Concerns |
| 2-Bromoisobutyryl bromide (BIBB) | Corrosive, causes severe skin burns and eye damage, lachrymator, potential mutagen.[4][5][9][10][11] Reacts violently with water. | Releases hydrogen bromide upon contact with moisture. |
| ATRP (Copper Catalyst) | Copper compounds can be toxic and harmful if inhaled or ingested.[12][13] | Residual copper in the final polymer is a major concern for many applications, especially in the biomedical and electronics fields.[14] Removal of the catalyst generates contaminated waste streams. |
| RAFT Polymerization | RAFT agents have varying toxicity profiles, but are generally considered less hazardous than heavy metal catalysts. Some RAFT agents can have a strong odor. | Metal-free process, making it a "greener" alternative to ATRP.[15] Purification is often simpler, reducing solvent usage and waste generation. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing polymerization techniques. Below are representative protocols for ATRP initiated by a BIBB-derived macroinitiator and for a typical RAFT polymerization.
Protocol 1: Synthesis of a Macroinitiator using 2-Bromoisobutyryl Bromide and Subsequent ATRP
This two-step process is characteristic of the use of BIBB to create a macroinitiator from a hydroxyl-terminated polymer, such as polyethylene glycol (PEG), which is then used to initiate the polymerization of a second monomer.
Step 1: Synthesis of PEG-Macroinitiator
-
Materials: Hydroxyl-terminated PEG, triethylamine (TEA), anhydrous dichloromethane (DCM), 2-Bromoisobutyryl bromide (BIBB).
-
Procedure:
-
Dissolve the hydroxyl-terminated PEG and TEA in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add BIBB dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the mixture to remove the triethylammonium bromide salt.
-
Isolate the macroinitiator by evaporating the solvent and precipitating the product in a non-solvent (e.g., cold diethyl ether).
-
Dry the purified macroinitiator under vacuum.
-
Step 2: ATRP of a Monomer (e.g., Methyl Methacrylate - MMA)
-
Materials: PEG-macroinitiator, MMA, Copper(I) bromide (CuBr), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), and a suitable solvent (e.g., anisole).
-
Procedure:
-
In a Schlenk flask, dissolve the PEG-macroinitiator and MMA in the solvent.
-
In a separate Schlenk flask, add CuBr and PMDETA under an inert atmosphere.
-
Deoxygenate both solutions by several freeze-pump-thaw cycles.
-
Under an inert atmosphere, transfer the monomer/macroinitiator solution to the catalyst-containing flask.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization progress by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).
-
Terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent.
-
Purify the polymer by passing it through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent.
-
Protocol 2: RAFT Polymerization of a Monomer (e.g., N-isopropylacrylamide - NIPAM)
-
Materials: NIPAM, a suitable RAFT agent (e.g., a trithiocarbonate), a radical initiator (e.g., AIBN), and a solvent (e.g., 1,4-dioxane).
-
Procedure:
-
Dissolve NIPAM, the RAFT agent, and AIBN in 1,4-dioxane in a reaction vessel.
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Place the vessel in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate the polymerization.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Isolate the polymer by precipitation into a large excess of a non-solvent (e.g., cold diethyl ether).
-
Dry the purified polymer under vacuum.
-
Visualizing the Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflows and reaction mechanisms of ATRP and RAFT polymerization.
Caption: Workflow for ATRP using a BIBB-derived macroinitiator.
Caption: General workflow for RAFT polymerization.
Caption: Core mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Core mechanism of Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.
Conclusion and Recommendations
The choice between 2-Bromoisobutyryl bromide and its alternatives for large-scale polymer synthesis is highly dependent on the specific application and desired polymer architecture.
-
2-Bromoisobutyryl bromide (BIBB) is the initiator of choice for surface-initiated ATRP and the synthesis of complex architectures like polymer brushes and star polymers. Its high reactivity allows for efficient functionalization of various substrates and macromolecules. However, for the bulk synthesis of linear polymers, its hazardous nature and the challenges of direct initiation make it less suitable.
-
Ethyl α-bromoisobutyrate (EBiB) is a more practical and safer alternative for large-scale solution ATRP of a wide variety of monomers. It offers excellent control over the polymerization, but the inherent issues of ATRP, namely catalyst contamination and the need for extensive purification, remain significant drawbacks for industrial applications.
-
RAFT polymerization emerges as a highly compelling alternative for large-scale, cost-effective, and environmentally friendlier polymer synthesis. The absence of a metal catalyst simplifies purification, reduces environmental concerns, and makes the process more robust and tolerant to various functional groups and reaction conditions. While the cost of RAFT agents can be higher, the overall process economics may be more favorable due to reduced purification costs and higher process reliability. As the availability and variety of commercial RAFT agents increase, this method is poised to become a dominant technology for the industrial production of well-defined polymers.[9][10]
For professionals in drug development and other high-value applications where polymer purity is paramount, the additional upfront cost of RAFT may be well justified by the elimination of metal contaminants and the simplification of the downstream processing. For applications where complex architectures are essential, the "grafting from" approach using BIBB remains a powerful and often necessary tool.
References
- 1. RAFT Polymerization | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. researchgate.net [researchgate.net]
- 3. N,N,N′,N′′,N′′-五甲基二乙烯三胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. RAFT Trithiocarbonates Group [polymersource.ca]
- 5. RAFT Agents | CymitQuimica [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Scale-up of the Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Using Continuous Flow Processing [mdpi.com]
- 9. specificpolymers.com [specificpolymers.com]
- 10. Green and scalable synthesis of raft agents - the future of RAFT polymerization | Poster Board #M19 - American Chemical Society [acs.digitellinc.com]
- 11. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. surface-initiated RAFT agent price,buy surface-initiated RAFT agent - chemicalbook [m.chemicalbook.com]
A Comparative Guide to Spectroscopic Analysis of Surfaces Functionalized with 2-Bromoisobutyryl Bromide for Controlled Radical Polymerization
For researchers, scientists, and drug development professionals, the precise control over surface modification is paramount for advancements in areas ranging from biomaterials to targeted drug delivery. Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful technique for grafting well-defined polymer brushes from a substrate, and 2-bromoisobutyryl bromide (BiBB) is a cornerstone initiator for this process. This guide provides an objective comparison of BiBB with alternative surface functionalization agents, supported by spectroscopic data and detailed experimental protocols to aid in the selection and implementation of the most suitable surface modification strategy.
This guide will delve into the spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to characterize surfaces functionalized with BiBB. We will compare its performance with other common ATRP initiators, providing a clear overview of the strengths and weaknesses of each approach.
Experimental Workflow: From Bare Surface to Polymer Brushes
The journey from a pristine substrate to a surface adorned with custom-designed polymer brushes involves a multi-step process. The following diagram illustrates a typical experimental workflow for surface functionalization with an ATRP initiator and subsequent polymer brush growth.
Comparison of Surface Functionalization Initiators for SI-ATRP
While BiBB is a widely used and effective initiator, several alternatives offer distinct advantages depending on the substrate and desired application. Here, we compare BiBB with two common alternatives: a catechol-based initiator for robust adhesion and a plasma-polymerized haloester for a solvent-free approach.
| Feature | 2-Bromoisobutyryl Bromide (BiBB) | Catechol-Based Initiators | Plasma-Polymerized Bromoesters |
| Attachment Chemistry | Esterification or amidation with surface hydroxyl or amine groups.[1] | Strong adhesion to a wide range of surfaces, including metal oxides and polymers, through catechol anchor groups.[2] | Covalent deposition onto various substrates via plasma polymerization, creating a crosslinked initiator layer.[3] |
| Initiator Density | Typically high, can be controlled by reaction conditions. | Can achieve high density, influenced by the self-assembly of the catechol anchor.[2] | Substantially higher initiator density compared to solvent-based methods has been reported.[3] |
| Versatility | Broadly applicable to surfaces with hydroxyl or amine functionalities. | Excellent for challenging substrates where stable anchoring is required.[2] | Substrate-independent and solvent-free, making it suitable for sensitive substrates.[3] |
| Stability of Initiator Layer | Generally good, but the ester/amide linkage can be susceptible to hydrolysis under harsh conditions.[1] | Very stable due to the strong binding of the catechol anchor. | Highly stable due to the crosslinked nature of the plasma polymer. |
| Control over Polymerization | Well-controlled polymerization with low polydispersity of the resulting polymer brushes. | Good control over polymerization, similar to other ATRP initiators. | Can lead to well-defined polymer brushes. |
Spectroscopic Analysis: Unveiling the Functionalized Surface
Spectroscopic techniques are indispensable for confirming the successful immobilization of the initiator and for characterizing the resulting polymer brushes.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for probing the chemical composition of the surface at each stage of modification.
| Functionalization Step | Key IR Spectral Features |
| BiBB on Hydroxylated Surface | Appearance of a characteristic ester carbonyl (C=O) stretching peak around 1730-1740 cm⁻¹. Disappearance or reduction in the intensity of the broad O-H stretching band of the substrate. |
| Catechol Initiator | Presence of aromatic C=C stretching peaks (around 1600 cm⁻¹ and 1500 cm⁻¹) from the catechol ring. Ester or amide C=O stretching from the initiator moiety. |
| Plasma-Polymerized Bromoester | Broad C-H stretching peaks (2800-3000 cm⁻¹). Presence of C=O stretching from the ester group. C-Br stretching vibrations at lower wavenumbers. |
| Polymer Brush Growth | Appearance of characteristic peaks from the polymer backbone and side chains (e.g., C-H stretching, C=O stretching for acrylates/methacrylates). |
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental composition of the surface, confirming the presence of the initiator and subsequent polymer.
| Functionalization Step | Expected Elemental Composition Changes |
| BiBB Immobilization | Appearance of Br 3d and an increase in the C 1s signal. The O 1s signal may also change due to ester formation.[4] |
| Catechol Initiator Immobilization | Appearance of N 1s (if an amide linkage is present) and Br 3d signals.[2] |
| Plasma-Polymerized Bromoester | High concentration of Br 3d on the surface.[3] |
| Polymer Brush Growth | Attenuation of substrate signals (e.g., Si 2p for silicon wafers). Increase in C 1s and O 1s signals corresponding to the polymer. Disappearance or significant reduction of the Br 3d signal as the initiator is consumed. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly of cleaved polymer brushes, provides detailed information about the molecular weight and dispersity of the grafted polymers. Solid-state NMR can also be used to directly probe the functionalized surface.
1H NMR of Cleaved Polymer Brushes: By cleaving the polymer brushes from the surface, solution-state 1H NMR can be used to determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the grafted chains. This is a crucial step in verifying the "living" nature of the surface-initiated polymerization. The molecular weight is often calculated by comparing the integral of the polymer backbone protons to that of the end-group protons originating from the initiator.
Detailed Experimental Protocols
Protocol 1: Functionalization of a Silicon Wafer with 2-Bromoisobutyryl Bromide
-
Surface Preparation:
-
Clean silicon wafers by sonication in acetone and isopropanol for 15 minutes each.
-
Dry the wafers under a stream of nitrogen.
-
Activate the surface by immersing the wafers in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes at 80°C. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).
-
Rinse the wafers thoroughly with deionized water and dry under nitrogen.
-
-
Initiator Immobilization:
-
Place the activated wafers in a sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare a solution of 2-bromoisobutyryl bromide (10 mmol) and triethylamine (12 mmol) in anhydrous toluene (50 mL).
-
Immerse the wafers in the solution and stir at room temperature for 12 hours.
-
Rinse the functionalized wafers with toluene, ethanol, and deionized water, then dry under nitrogen.
-
Protocol 2: Surface-Initiated ATRP of Methyl Methacrylate (MMA)
-
Polymerization Setup:
-
In a Schlenk flask, add Cu(I)Br (0.1 mmol) and a magnetic stir bar.
-
Seal the flask and deoxygenate by three freeze-pump-thaw cycles.
-
In a separate flask, dissolve methyl methacrylate (MMA, 20 mmol) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, 0.1 mmol) in anisole (20 mL).
-
Deoxygenate the monomer/ligand solution by bubbling with argon for 30 minutes.
-
-
Polymerization:
-
Transfer the deoxygenated monomer/ligand solution to the Schlenk flask containing the Cu(I)Br under an inert atmosphere.
-
Place the BiBB-functionalized silicon wafer into the reaction mixture.
-
Immerse the flask in a preheated oil bath at 60°C and stir for the desired polymerization time.
-
-
Work-up:
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Remove the wafer and rinse thoroughly with tetrahydrofuran (THF) to remove any non-grafted polymer.
-
Dry the polymer-grafted wafer under a stream of nitrogen.
-
Conclusion
The functionalization of surfaces with 2-bromoisobutyryl bromide provides a robust and versatile platform for the synthesis of well-defined polymer brushes via SI-ATRP. Spectroscopic techniques such as FTIR, XPS, and NMR are essential for the successful characterization of each step of the surface modification process. While BiBB remains a popular choice, alternative initiators like catechol-based and plasma-polymerized systems offer unique advantages for specific substrates and applications. The choice of initiator should be carefully considered based on the desired surface properties, substrate compatibility, and experimental constraints. This guide provides the foundational knowledge and protocols to empower researchers to make informed decisions and successfully implement surface modification strategies in their research and development endeavors.
References
- 1. Synthetic strategies to enhance the long-term stability of polymer brush coatings - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02605D [pubs.rsc.org]
- 2. Evaluation of 2-Bromoisobutyryl Catechol Derivatives for Atom Transfer Radical Polymerization-Functionalized Polydopamine Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 4. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
Safety Operating Guide
Safe Disposal of 2-Bromobutyryl Bromide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents are paramount to ensuring a safe laboratory environment. 2-Bromobutyryl bromide, a corrosive and water-reactive acyl bromide, requires specific procedures for its safe neutralization and disposal. This guide provides essential, step-by-step instructions for the proper disposal of this compound, minimizing risks and ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
This compound is a corrosive liquid that causes severe skin burns and eye damage and is harmful if swallowed.[1][2] It reacts violently with water and is sensitive to moisture.[3][4] Therefore, stringent safety measures must be implemented when handling this chemical.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical safety goggles and a face shield.[5]
-
A lab coat and other protective clothing to prevent skin exposure.[5]
-
Chemically resistant gloves (e.g., nitrile or neoprene).
-
Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if there is a risk of inhalation.[5]
Handling and Storage:
-
All work with this compound should be conducted in a well-ventilated chemical fume hood.[5]
-
An emergency eyewash station and safety shower should be readily accessible.[5]
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, strong oxidizing agents, alcohols, amines, and metals.[5]
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite. Do not use combustible materials like paper towels. Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1]
Operational Plan for Disposal of Small Quantities
For small, laboratory-scale quantities of unneeded this compound, a controlled neutralization (quenching) process is recommended before disposal. This procedure should be performed in a chemical fume hood. The principle of this procedure is the slow addition of the acyl bromide to a stirred, cooled solution of a weak base to control the exothermic reaction.
Experimental Protocol: Neutralization of this compound
Reagents and Equipment:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ice bath
-
Stir plate and stir bar
-
Beaker or flask of appropriate size (at least 10 times the volume of the this compound to be neutralized)
-
Dropping funnel or pipette
-
pH paper or pH meter
Procedure:
-
Prepare the Neutralizing Solution: In a beaker or flask, prepare a 5-10% aqueous solution of sodium bicarbonate. The volume of this solution should be in large excess (at least 10-fold molar excess) relative to the amount of this compound to be neutralized.
-
Cool the Solution: Place the beaker or flask containing the sodium bicarbonate solution in an ice bath and allow it to cool to 0-5 °C with gentle stirring.
-
Slow Addition: Slowly and carefully add the this compound dropwise to the cold, stirred sodium bicarbonate solution. The rate of addition should be controlled to prevent a rapid temperature increase or excessive gas evolution (carbon dioxide).
-
Monitor the Reaction: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the reaction goes to completion.
-
Check pH: After the reaction is complete, check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.
-
Dispose of the Neutralized Solution: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check your institution's specific guidelines for aqueous waste disposal.
Quantitative Data Summary
| Parameter | Recommended Value | Purpose |
| Neutralizing Agent | 5-10% Aqueous Sodium Bicarbonate | Weak base to control the exothermic reaction and neutralize the resulting hydrobromic acid and 2-bromobutyric acid. |
| Molar Excess of NaHCO₃ | ≥ 10-fold | Ensures complete neutralization of the acyl bromide and the acidic byproducts. |
| Reaction Temperature | 0-5 °C | Controls the exothermic hydrolysis reaction, preventing splashing and the release of hazardous vapors. |
| Reaction Time | ≥ 1 hour post-addition | Ensures the complete decomposition of the this compound. |
| Final pH | 7-9 | Confirms that the solution is no longer acidic and is safe for aqueous waste disposal (pending local regulations). |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can safely manage and dispose of this compound, contributing to a safer research environment for all. Always consult your institution's specific safety and disposal guidelines before proceeding.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
